4-Carboxynaphthalene-1-boronic acid
Description
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Properties
IUPAC Name |
4-borononaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYKYNBMCQCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627689 | |
| Record name | 4-Borononaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332398-57-9 | |
| Record name | 4-Borononaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Bifunctional Scaffold for Modern Chemistry
An In-depth Technical Guide to 4-Carboxynaphthalene-1-boronic acid: Properties, Reactivity, and Applications
This compound is a versatile bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science. Featuring a rigid naphthalene core functionalized with both a carboxylic acid and a boronic acid group, it serves as a powerful building block for constructing complex molecular architectures. The distinct reactivity of its two functional groups—the boronic acid's utility in palladium-catalyzed cross-coupling reactions and the carboxylic acid's capacity for amide bond formation—allows for orthogonal synthetic strategies. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for professionals in drug development and scientific research.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research. These identifiers and physical characteristics dictate its behavior in chemical reactions, its solubility, and its stability.
Chemical Structure and Identifiers
The molecule consists of a naphthalene ring system substituted at the C1 and C4 positions with boronic acid and carboxylic acid groups, respectively.
Caption: 2D Structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 332398-57-9 | [1][2] |
| Molecular Formula | C₁₁H₉BO₄ | [1][2] |
| Molecular Weight | 216.00 g/mol | [1][2] |
| IUPAC Name | 4-borononaphthalene-1-carboxylic acid | [1] |
| Synonyms | 4-Borono-1-naphthoic acid, 4-Carboxy-1-naphthylboronic acid | [1][2] |
| InChI Key | SRYYKYNBMCQCAB-UHFFFAOYSA-N |[1][2] |
Physicochemical Properties
The physical properties of the compound are summarized below. These values are critical for selecting appropriate solvents for reactions and purifications, as well as for understanding the compound's stability.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical State | Solid / Crystalline Powder | Typically observed for this class of compounds. | N/A |
| Boiling Point | 502.29 °C at 760 mmHg | This is a calculated value and may not reflect experimental reality due to decomposition at high temperatures. | [3] |
| Density | 1.422 g/cm³ | Calculated value. | [3] |
| pKa | Not Experimentally Determined | Contains two acidic protons. The carboxylic acid pKa is expected to be ~4-5, typical for benzoic acids[4]. The boronic acid Lewis acidity pKa is likely higher, influenced by the naphthalene ring, potentially in the range of 7-9[5][6]. | N/A |
| Solubility | No quantitative data available | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. Poor solubility is expected in water and nonpolar organic solvents like hexanes. | N/A |
The presence of both a nonpolar naphthalene core and two polar functional groups results in amphiphilic character, influencing its solubility profile. The dual pKa values are central to its utility; the lower pKa of the carboxylic acid allows for selective deprotonation and derivatization, while the Lewis acidity of the boronic acid is key to its role in cross-coupling reactions.
Spectroscopic Profile for Compound Verification
Spectroscopic analysis is essential for confirming the identity and purity of this compound in a laboratory setting. While raw spectra are database-specific, the expected characteristics are universal.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the naphthalene ring. Two broad, exchangeable singlets are expected for the acidic protons of the carboxylic acid (-COOH) and the boronic acid (-B(OH)₂). The exact chemical shifts of these acidic protons can vary significantly with solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show multiple signals for the aromatic carbons of the naphthalene ring, a characteristic signal for the carboxyl carbon (~165-175 ppm), and a signal for the carbon atom directly bonded to the boron atom.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies to confirm the structure include a broad O-H stretch (~2500-3300 cm⁻¹) for both the carboxylic acid and boronic acid hydroxyl groups, a sharp C=O (carbonyl) stretch for the carboxylic acid (~1700 cm⁻¹), and characteristic B-O stretches (~1300-1400 cm⁻¹)[7].
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The exact mass should correspond to the calculated value of 216.059 Da[1].
Reactivity and Synthetic Utility
The synthetic power of this compound stems from its two chemically distinct functional groups, which can be addressed in a selective or sequential manner.
The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The boronic acid group is an outstanding nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the naphthalene core and various aryl, heteroaryl, or vinyl halides/triflates. This is one of the most robust and widely used methods for constructing biaryl scaffolds, which are prevalent in pharmaceuticals.
Mechanism Insight: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R-X).
-
Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are ejected as the final product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a representative example. Specific substrates may require optimization of catalyst, base, solvent, and temperature.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/ethanol/water. The choice of solvent is critical for ensuring all reagents are sufficiently soluble.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The carboxylic acid group may require pH adjustment during extraction. If the product is an acid, acidifying the aqueous layer will protonate it, potentially causing it to precipitate or become extractable into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
The Carboxylic Acid Moiety: Amidation and Esterification
The carboxylic acid group at the C4 position provides a second reactive handle for synthetic elaboration. It readily undergoes standard transformations such as:
-
Amide Bond Formation: Coupling with primary or secondary amines using activating agents like EDC/HOBt or HATU to form amides. This is a cornerstone reaction in the synthesis of peptide-based drugs and other bioactive molecules[8].
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents to form esters.
This dual reactivity is illustrated in the workflow below.
Caption: Synthetic utility workflow of the bifunctional reagent.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable intermediate in several areas:
-
Pharmaceutical Intermediates: Its primary use is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2][9]. The ability to construct a complex biaryl core via Suzuki coupling and then attach another fragment or solubilizing group via the carboxylic acid is a powerful strategy in drug design.
-
Linker Technologies: In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. This molecule can serve as a rigid scaffold within a linker, connecting a protein-binding moiety to an E3 ligase-binding element.
-
Materials Science: The rigid, planar naphthalene core can be incorporated into organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs), where defined π-conjugated systems are required.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is crucial to ensure safety.
-
Hazard Identification: Based on available safety data sheets, this compound is not classified as a hazardous substance under GHS[3][10]. However, it may cause skin and eye irritation upon contact[11].
-
Handling Precautions:
-
First Aid Measures:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[3]. Boronic acids can be susceptible to dehydration to form boroxines, so storage in a desiccator is recommended for long-term stability.
References
- 1. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(332398-57-9) 1H NMR spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. H56542.03 [thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of 4-Carboxynaphthalene-1-boronic Acid
An In-Depth Technical Guide to the Synthesis of 4-Carboxynaphthalene-1-boronic Acid
This compound is a bifunctional aromatic compound featuring both a carboxylic acid and a boronic acid group on a naphthalene scaffold.[1] This unique arrangement makes it a highly valuable building block in medicinal chemistry and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex carbon-carbon bonds.[2][3][4] The carboxylic acid group provides a site for further functionalization, such as amide bond formation, or can influence the molecule's solubility and pharmacokinetic properties. This guide provides a detailed examination of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing field-proven protocols for its preparation.
Synthetic Strategy Overview: Pathways to a Bifunctional Naphthalene
The synthesis of this compound predominantly starts from a pre-functionalized naphthalene core. The most common and commercially practical precursor is 4-bromo-1-naphthoic acid .[5][6] This starting material strategically places a halogen atom at the desired position for borylation while already containing the required carboxylic acid functionality.
Two principal methodologies are employed to convert the carbon-bromine bond into a carbon-boron bond:
-
Palladium-Catalyzed Miyaura Borylation: A robust and widely used method that employs a palladium catalyst to couple the aryl halide with a diboron reagent. This approach is known for its excellent functional group tolerance.[7][8][9]
-
Lithiation-Borylation Sequence: A classic organometallic approach involving a halogen-lithium exchange to form a highly reactive aryllithium species, which is then trapped with an electrophilic boron source.[10][11][12]
This guide will detail the experimental protocols for both approaches, offering insights into the critical parameters that govern their success.
Method 1: Palladium-Catalyzed Miyaura Borylation
This method represents the most common strategy for synthesizing aryl boronic acids and their esters due to its mild conditions and compatibility with various functional groups, including the carboxylic acid present in the substrate.[9] The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Core Principle & Mechanistic Insight
The Miyaura borylation reaction is a variation of the Suzuki coupling manifold. The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-1-naphthoic acid) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a diboron reagent, activated by a base. Finally, reductive elimination occurs, releasing the naphthalenylboronate ester and regenerating the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.[7][13]
Mandatory Visualization: Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle for the Pd-catalyzed Miyaura borylation.
Experimental Protocol: Borylation of 4-Bromo-1-naphthoic acid
This protocol details the synthesis of the pinacol boronate ester of this compound, which is then hydrolyzed to the final product.
Reagent Table
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Properties |
| 4-Bromo-1-naphthoic acid | C₁₁H₇BrO₂ | 251.08 | Substrate | Solid[5] |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source | Solid, moisture-sensitive |
| PdCl₂(dppf)-CH₂Cl₂ adduct | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | Catalyst | Solid, air-stable Pd(II) precatalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Base | Solid, must be anhydrous |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Anhydrous, high boiling point |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid (Work-up) | 2M aqueous solution |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | Organic solvent |
Step-by-Step Methodology
-
Inert Atmosphere Setup: An oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is assembled. The system is purged with inert gas for 15-20 minutes.
-
Reagent Addition: To the flask are added 4-bromo-1-naphthoic acid (2.51 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), potassium acetate (2.94 g, 30.0 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (0.245 g, 0.3 mmol, 3 mol%).
-
Solvent Addition: Anhydrous 1,4-dioxane (50 mL) is added via syringe.
-
Reaction Execution: The reaction mixture is heated to 90 °C under a positive pressure of inert gas and stirred vigorously for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Filtration: The mixture is cooled to room temperature. The solids are filtered through a pad of Celite, and the filter cake is washed with ethyl acetate (2 x 20 mL).
-
Solvent Removal: The combined filtrates are concentrated under reduced pressure to yield a crude residue.
-
Hydrolysis of Boronate Ester: The crude residue is dissolved in a mixture of acetone (50 mL) and water (25 mL). 2M aqueous HCl is added dropwise until the pH is approximately 1-2. The mixture is stirred vigorously at room temperature for 4-6 hours to effect complete hydrolysis of the pinacol ester.
-
Extraction and Purification: The acetone is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude this compound.
-
Final Purification: The crude product is purified by recrystallization or by performing an acid-base extraction as detailed in the Purification section below.
Method 2: Lithiation-Borylation via Halogen-Lithium Exchange
This classic organometallic route offers a powerful alternative, particularly when palladium catalysts are undesirable or cost-prohibitive. The core of this method is the generation of a potent nucleophilic aryllithium intermediate, which readily reacts with an electrophilic borate ester.[11][12]
Core Principle & Mechanistic Insight
A critical consideration for this pathway is the presence of the acidic carboxylic acid proton, which would be immediately deprotonated by the highly basic organolithium reagent. To circumvent this, the carboxylic acid must first be protected, typically as an ester. Following protection, the aryl bromide is treated with an alkyllithium reagent (e.g., n-BuLi) at low temperature (-78 °C) to perform a halogen-lithium exchange. The resulting aryllithium is then quenched with a trialkyl borate (e.g., triisopropyl borate). A final aqueous acidic work-up serves the dual purpose of hydrolyzing the borate ester to the boronic acid and deprotecting the carboxyl group.
Mandatory Visualization: Lithiation-Borylation Workflow
Caption: Workflow for the Lithiation-Borylation synthesis route.
Experimental Protocol: Lithiation of Methyl 4-bromo-1-naphthoate
Reagent Table
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Key Properties |
| Methyl 4-bromo-1-naphthoate | C₁₂H₉BrO₂ | 265.10 | Substrate | Solid |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Agent | Pyrophoric, moisture-sensitive solution in hexanes |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Boron Source | Liquid, highly moisture-sensitive |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, must be distilled from a drying agent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid (Work-up) | 2M aqueous solution |
Step-by-Step Methodology
Note: This protocol assumes the starting material, Methyl 4-bromo-1-naphthoate, has been prepared via standard Fischer esterification of 4-bromo-1-naphthoic acid.
-
Inert Atmosphere and Cooling: An oven-dried 250 mL three-neck round-bottom flask with a stir bar, thermometer, and nitrogen/argon inlet is charged with Methyl 4-bromo-1-naphthoate (2.65 g, 10.0 mmol). Anhydrous THF (80 mL) is added, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 30 minutes.
-
Borylation: Triisopropyl borate (3.0 mL, 13.0 mmol) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature over 2 hours.
-
Hydrolysis and Deprotection: The reaction is carefully quenched by the slow addition of 2M aqueous HCl (50 mL). The mixture is then transferred to a larger flask and heated to reflux for 2 hours to ensure complete saponification of the methyl ester.
-
Extraction and Purification: The mixture is cooled to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the crude product.
-
Final Purification: The crude material is purified as described below.
Purification and Characterization of the Final Product
Purifying boronic acids requires specific techniques, as they can be prone to dehydration to form cyclic boroxine anhydrides and may streak on standard silica gel columns.[14]
Recommended Purification Protocol: Acid-Base Extraction
This method leverages the acidic nature of both the boronic acid and carboxylic acid functional groups.
-
Dissolve the crude product in diethyl ether or ethyl acetate (100 mL).
-
Extract the organic solution with an aqueous solution of 1M NaOH (3 x 40 mL). The product will move into the aqueous layer as a disodium salt.
-
Wash the combined basic aqueous layers with diethyl ether (2 x 30 mL) to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 2M HCl dropwise with vigorous stirring until the pH is ~1-2.
-
The pure this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with cold water, and dry it under high vacuum.
Characterization
-
¹H NMR: Characteristic aromatic signals for the naphthalene core, along with a broad singlet for the B(OH)₂ protons (often exchanges with D₂O) and the COOH proton.
-
¹³C NMR: Signals corresponding to the eleven distinct carbons of the naphthalene carboxylate structure.
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ peak at m/z corresponding to C₁₁H₈BO₄⁻.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols. The following table highlights key hazards.
| Reagent | Hazard Classifications | Handling Precautions |
| n-Butyllithium | Pyrophoric, Corrosive, Water-Reactive | Handle under inert atmosphere only. Use proper syringe techniques. Keep away from water and alcohols. Wear fire-retardant lab coat and safety glasses. |
| Palladium Catalysts | Toxic, Irritant | Avoid inhalation of dust and contact with skin. Handle in a well-ventilated fume hood. |
| 1,4-Dioxane | Flammable, Carcinogen, Peroxide-former | Use in a fume hood. Store away from heat and ignition sources. Test for and remove peroxides before use if stored for extended periods. |
| 4-Bromo-1-naphthoic acid | Acute Toxicity (Oral), Eye Irritant | Harmful if swallowed. Causes serious eye irritation. Wear appropriate PPE.[5] |
Conclusion
The synthesis of this compound can be reliably achieved through two primary routes. The palladium-catalyzed Miyaura borylation offers superior functional group tolerance and is often the preferred method in complex molecule synthesis. In contrast, the lithiation-borylation pathway provides a cost-effective, palladium-free alternative, though it necessitates a protection-deprotection sequence for the carboxylic acid. The choice of method will depend on the specific constraints of the research or development environment, including scale, cost, and available equipment. Successful synthesis relies on careful execution, particularly the maintenance of anhydrous and inert conditions, followed by a robust purification strategy to isolate the final, high-purity product.
References
- 1. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1-naphthoic acid | C11H7BrO2 | CID 282591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-bromo-1-naphthoic acid (C11H7BrO2) [pubchemlite.lcsb.uni.lu]
- 7. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Introduction: A Bifunctional Scaffold for Advanced Synthesis
An In-Depth Technical Guide to 4-Carboxynaphthalene-1-boronic acid (CAS: 332398-57-9)
In the landscape of modern medicinal chemistry and materials science, the demand for versatile, high-utility building blocks is perpetual. This compound emerges as a distinguished reagent, embodying a powerful trifecta of chemical functionalities: a rigid naphthalene scaffold, a reactive boronic acid moiety, and a versatile carboxylic acid handle. This unique combination allows for orthogonal chemical modifications, positioning it as a strategic intermediate in the synthesis of complex molecular architectures.
The naphthalene core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents due to its favorable interactions with biological targets.[1][2][3] The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which provides an efficient route to C-C bond formation.[4][5][6] Simultaneously, the carboxylic acid function serves as a classical anchor for a myriad of transformations, including the formation of amides, esters, and other derivatives, crucial for modulating physicochemical properties and exploring structure-activity relationships (SAR).
This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. We will delve into its chemical properties, reactivity, core applications, and field-proven methodologies, offering a causal understanding of its utility in advanced chemical synthesis.
Physicochemical & Spectroscopic Profile
The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. All quantitative data are summarized below for clarity and rapid reference.
| Property | Value | Source |
| CAS Number | 332398-57-9 | [7][8][9] |
| Molecular Formula | C₁₁H₉BO₄ | [7] |
| Molecular Weight | 216.00 g/mol | [7] |
| IUPAC Name | 4-borononaphthalene-1-carboxylic acid | [7][10][] |
| Synonyms | 4-Borono-1-naphthoic acid, 4-Carboxy-1-naphthylboronic acid | [7][8][10] |
| Appearance | Yellow-green solid | [9] |
| Boiling Point | 502 °C at 760 mmHg | [9] |
| Density | 1.422 g/cm³ | [9] |
| Refractive Index | 1.676 | [9][12] |
| Storage Condition | Store in Refrigerator (2 to 8 °C), under an inert atmosphere. | [9][12] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are essential for structure verification and purity assessment. While raw spectra are available from commercial suppliers and databases, a representative understanding of the ¹¹B NMR is particularly insightful.[13] The boronic acid moiety typically exhibits a broad signal in the ¹¹B NMR spectrum, characteristic of a trigonal planar, sp²-hybridized boron atom, which shifts upon formation of a tetrahedral boronate complex.[14]
Reactivity and Mechanistic Considerations
The synthetic power of this compound lies in the distinct and addressable reactivity of its functional groups.
The Boronic Acid Moiety: A Gateway to C-C Bonds
Boronic acids are Lewis acids that are exceptionally useful in organic synthesis, primarily due to their stability, low toxicity, and participation in the Suzuki-Miyaura cross-coupling reaction.[5][15] The key to this reaction is the transmetalation step, where the organic group (the naphthalenyl moiety) is transferred from the boron atom to the palladium catalyst. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, enhancing the rate of transmetalation.[5][16]
The general catalytic cycle is a foundational concept for any researcher employing this reagent.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. hurawalhi.com [hurawalhi.com]
- 10. This compound, 95% | Fisher Scientific [fishersci.ca]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. This compound(332398-57-9) 1H NMR spectrum [chemicalbook.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Carboxynaphthalene-1-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Carboxynaphthalene-1-boronic Acid
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its rigid naphthalene core, coupled with the versatile reactivity of both a carboxylic acid and a boronic acid moiety, makes it a valuable reagent for constructing complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2][3] This reaction's tolerance of a wide range of functional groups and its relatively mild conditions have made it indispensable in modern drug discovery.[2] The carboxylic acid handle provides a secondary point for modification, such as amide bond formation, enabling its incorporation into larger structures like PROTACs and other targeted therapeutics.[4]
The reliability of any synthesis hinges on the quality of its starting materials. For a reagent as pivotal as this compound, selecting a reputable commercial supplier is a critical, non-trivial step that directly impacts experimental reproducibility, yield, and purity of the final product. This guide provides a technical framework for evaluating suppliers, verifying material quality, and effectively utilizing this reagent in a laboratory setting.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 332398-57-9 | [4][5] |
| Molecular Formula | C₁₁H₉BO₄ | [4][6] |
| Molecular Weight | 216.00 g/mol | [4][6] |
| Appearance | Typically a solid | |
| Purity (Typical) | ≥95% - 98% | [4][5][6] |
| Storage | Room temperature, under inert atmosphere | [4][6] |
Part 1: Commercial Supplier Landscape and Evaluation Criteria
Sourcing high-purity this compound requires careful vetting of potential suppliers. The market ranges from large, well-established chemical providers to smaller, specialized custom synthesis labs. The optimal choice depends on the scale of the research, purity requirements, and the level of documentation needed.
Key Evaluation Criteria:
-
Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should detail the purity as determined by reliable methods like High-Performance Liquid Chromatography (HPLC)[5][7] and include characterization data (e.g., ¹H NMR, Mass Spectrometry) to confirm identity. Be wary of suppliers who only provide a minimal purity percentage without supporting data.
-
Batch-to-Batch Consistency: For long-term projects or scaled-up syntheses, consistency is paramount. Inquire about the supplier's quality management system and their ability to provide material from the same batch for future orders or to guarantee similar purity profiles across different batches.
-
Available Documentation: Beyond the CoA, a reputable supplier should readily provide a Safety Data Sheet (SDS) detailing handling, storage, and emergency procedures.[8][9][10]
-
Technical Support: Access to a knowledgeable technical support team can be invaluable for troubleshooting unexpected results or for inquiries regarding reagent stability and solubility.
Table 2: Comparative Overview of Select Commercial Suppliers
| Supplier | Typical Purity | Available Quantities | Strengths |
| Thermo Fisher Scientific (Alfa Aesar) | >94% (HPLC)[5][7] | 250 mg, 1 g | Extensive documentation, reliable global distribution. |
| Sigma-Aldrich (Merck) | 98% | 100 mg, 250 mg, 1 g | Broad portfolio, strong reputation for quality control. |
| ChemScene | ≥98% | Custom | Offers a range of functional group building blocks.[6] |
| Santa Cruz Biotechnology | N/A | Custom | Focus on biochemicals for research.[11] |
Note: This table is illustrative and not exhaustive. Researchers should always obtain the latest specifications directly from the supplier before purchasing.
Part 2: Incoming Quality Control and Material Verification
Upon receipt of the material, it is best practice to perform independent verification, regardless of the supplier's reputation. This step is a cornerstone of a self-validating protocol and ensures the integrity of your experimental starting point. Arylboronic acids can be challenging to analyze due to their propensity to form cyclic anhydrides (boroxines) and their susceptibility to decomposition pathways like protodeboronation.[12][13][14]
Protocol: HPLC-UV Purity Verification
Rationale: Reversed-phase HPLC is a powerful technique for assessing the purity of arylboronic acids and detecting potential impurities. The analysis of boronic acids can be challenging due to their labile nature, often requiring specialized conditions to prevent on-column degradation.[15][16][17] This protocol provides a general starting point for method development.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound into a clean HPLC vial.
-
Dissolve the sample in 1.0 mL of a suitable diluent. Acetonitrile is often a good choice as an aprotic solvent to minimize hydrolysis.[17]
-
Vortex until fully dissolved.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm. The C18 stationary phase provides good retention for the aromatic naphthalene core.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
Causality Check: The presence of early-eluting, broad peaks may indicate the presence of the corresponding boronic acid anhydride (boroxine) or other polar impurities. Significant peak tailing can sometimes be mitigated by adjusting the mobile phase pH, though this must be done carefully to avoid on-column hydrolysis.[16]
-
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][3] The reaction involves the palladium-catalyzed coupling of the organoborane with an organohalide.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout re_point [shape=point, width=0.01, height=0.01]; oa_point [shape=point, width=0.01, height=0.01]; tm_point [shape=point, width=0.01, height=0.01];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"];
// Side reactions oa_complex -> tm_point [dir=none]; tm_point [label="R¹-X", shape=plaintext, fontcolor="#202124"];
tm_complex -> re_point [dir=none]; re_point [label="R²-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#202124"];
pd0 -> oa_point [dir=none]; oa_point [label="R¹-R²", shape=plaintext, fontcolor="#202124"];
// Positioning {rank=same; pd0; oa_point;} {rank=same; oa_complex; tm_point;} {rank=same; tm_complex; re_point;} } end_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3][18]
Protocol: Representative Suzuki-Miyaura Coupling
Rationale: This protocol describes the coupling of this compound with a generic aryl bromide. The choice of catalyst, base, and solvent is critical for achieving high yields. A phosphine-ligated palladium(0) source is standard. The base is required to activate the boronic acid for the transmetalation step.[3][18]
-
Reagent Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add Potassium Carbonate (K₂CO₃) (3.0 equivalents) as the base.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) as the catalyst.
-
-
Solvent Addition:
-
Add a degassed solvent mixture, such as 1,4-Dioxane and Water (e.g., 4:1 v/v). The aqueous component is often crucial for dissolving the base and facilitating the reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent like Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product. The carboxylic acid moiety may necessitate the addition of a small amount of acid (e.g., acetic acid) to the eluent to ensure good peak shape.
-
Part 4: Safe Handling and Storage
Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][10] While some suppliers suggest room temperature storage, refrigeration (2-8°C) under an inert atmosphere is a prudent measure to minimize degradation over long periods.[19] Boronic acids are known to be hygroscopic and can decompose upon exposure to moisture.[12][14]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[8][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][10] Avoid creating dust.[8][10] In case of skin or eye contact, flush immediately with copious amounts of water.[8]
Conclusion
This compound is a powerful tool for synthetic chemists, but its effective use begins with diligent sourcing and rigorous quality verification. By partnering with reputable suppliers, implementing a robust incoming material inspection protocol, and employing optimized reaction conditions, researchers can leverage the full potential of this versatile building block. This systematic approach not only enhances the probability of experimental success but also upholds the principles of scientific reproducibility and integrity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. laballey.com [laballey.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Carboxynaphthalene-1-boronic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Carboxynaphthalene-1-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of this important bifunctional molecule. By integrating theoretical principles with analogous crystallographic data and spectroscopic methodologies, this guide aims to deliver actionable insights for those utilizing this compound in medicinal chemistry and materials science.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid moiety appended to a naphthalene scaffold. This unique arrangement of functional groups makes it a valuable building block in several scientific domains. In the pharmaceutical industry, boronic acids are a cornerstone of modern drug discovery, with several FDA-approved drugs containing this functional group.[1] Their ability to form reversible covalent bonds with diols is key to their use as sensors and in drug delivery systems. The carboxylic acid group, on the other hand, provides a handle for forming amides, esters, and other derivatives, allowing for the construction of complex molecular architectures.[2] The rigid naphthalene core provides a well-defined spatial arrangement for these two functional groups, making it an attractive component for creating targeted therapeutics and functional materials.
Molecular Structure and Solid-State Conformation
While a definitive single-crystal X-ray diffraction structure for this compound is not publicly available at the time of this writing, a detailed understanding of its solid-state conformation can be inferred from the crystallographic analysis of closely related compounds, namely 4-carboxyphenylboronic acid and (naphthalen-1-yl)boronic acid.
Inferred Solid-State Structure from Analogous Compounds
The crystal structure of 4-carboxyphenylboronic acid reveals extensive intermolecular hydrogen bonding.[3][4] It is highly probable that this compound adopts a similar packing motif, with the carboxylic acid groups forming hydrogen-bonded dimers and the boronic acid groups participating in a network of hydrogen bonds with neighboring molecules.
From the crystal structure of (naphthalen-1-yl)boronic acid, we can infer the likely orientation of the boronic acid group relative to the naphthalene ring. In both the monoclinic and orthorhombic forms of (naphthalen-1-yl)boronic acid, the boronic acid group is twisted out of the plane of the naphthalene ring, with a dihedral angle of approximately 40°.[5] A similar non-planar arrangement is expected for this compound to minimize steric hindrance.
The following table summarizes key structural parameters anticipated for this compound, based on data from its phenyl and naphthalene analogues.
| Parameter | Expected Value/Range | Rationale from Analogous Structures |
| C-B Bond Length | ~1.55 - 1.57 Å | Typical for arylboronic acids. |
| B-O Bond Lengths | ~1.36 - 1.38 Å | Consistent with sp² hybridized boron in a boronic acid. |
| O-B-O Bond Angle | ~118 - 122° | Near trigonal planar geometry around the boron atom. |
| Dihedral Angle (Naphthalene-B(OH)₂) | ~40° | To alleviate steric strain, as seen in (naphthalen-1-yl)boronic acid.[5] |
| Dihedral Angle (Naphthalene-COOH) | ~10 - 30° | To balance conjugation and steric effects, as seen in 4-carboxyphenylboronic acid.[6] |
Conformational Analysis in Solution
In solution, this compound will exhibit greater conformational flexibility compared to the solid state. The key rotational degrees of freedom are around the C(1)-B and C(4)-C(OOH) single bonds.
Caption: Conformational flexibility of this compound.
The rotation around the C(1)-B bond is expected to have a relatively low energy barrier, allowing for rapid interconversion between conformers where the B(OH)₂ group is either syn or anti with respect to the adjacent aromatic ring. The anti conformation is generally favored to minimize steric interactions. The rotation around the C(4)-C(OOH) bond will also influence the overall shape of the molecule, with the planarity of the carboxylic acid group with respect to the naphthalene ring being a balance between conjugative stabilization and steric hindrance.
Experimental Protocols for Structural and Conformational Characterization
A multi-technique approach is essential for a thorough characterization of this compound.
Synthesis and Purification
A common synthetic route to arylboronic acids is through the reaction of an aryl halide with a diboron ester in the presence of a palladium catalyst (Miyaura borylation), followed by hydrolysis. For this compound, the starting material would be a di-halogenated naphthalene, which is selectively functionalized.
Step-by-Step Synthesis Outline:
-
Protection of the Carboxylic Acid: If starting from 4-bromo-1-naphthoic acid, the carboxylic acid is first protected as an ester (e.g., methyl ester) to prevent side reactions.
-
Miyaura Borylation: The protected aryl bromide is reacted with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane or DMSO).
-
Deprotection and Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic or basic conditions to yield the final this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Caption: General synthetic workflow for this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The aromatic protons will appear in the downfield region (typically 7-9 ppm), and their splitting patterns can help confirm the substitution pattern on the naphthalene ring. The acidic protons of the carboxylic acid and boronic acid groups are often broad and may exchange with solvent.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift.
-
¹¹B NMR: This is a crucial technique for characterizing boronic acids. This compound should exhibit a single, broad resonance in the ¹¹B NMR spectrum, typically in the range of 27-32 ppm for a tricoordinate boron center.[7]
-
-
Infrared (IR) Spectroscopy:
-
The O-H stretching vibrations of the carboxylic acid and boronic acid groups will appear as broad bands in the region of 3500-2500 cm⁻¹.
-
The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹.
-
The B-O stretching vibrations are typically found in the 1300-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a very accurate mass measurement.
-
Applications in Drug Development and Beyond
The unique structural features of this compound make it a versatile tool for drug discovery and other applications.
-
Scaffold for Targeted Inhibitors: The rigid naphthalene core can be used to position the boronic acid and carboxylic acid functionalities for optimal interaction with a biological target. Boronic acids are known to be potent inhibitors of serine proteases.[1]
-
Fluorescent Probes: The naphthalene moiety is fluorescent, and the boronic acid group can act as a recognition site for carbohydrates. This allows for the design of fluorescent sensors for sugars and other biologically important diols.
-
Covalent Organic Frameworks (COFs): Boronic acids are key building blocks in the synthesis of COFs, which are porous crystalline materials with applications in gas storage, catalysis, and sensing.
Conclusion
This compound is a molecule of significant interest due to its unique combination of a rigid aromatic scaffold and two highly versatile functional groups. While a definitive crystal structure remains to be determined, a comprehensive understanding of its molecular structure and conformational preferences can be achieved through the analysis of analogous compounds and the application of modern spectroscopic techniques. This guide has provided a framework for understanding and utilizing this important chemical entity in the pursuit of novel therapeutics and advanced materials.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Introduction: The Strategic Value of 4-Carboxynaphthalene-1-boronic acid in Modern Synthesis
An in-depth guide to the application of 4-Carboxynaphthalene-1-boronic acid in Suzuki-Miyaura coupling reactions, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the reaction mechanism, practical experimental protocols, and critical considerations for optimizing this powerful synthetic transformation.
The Suzuki-Miyaura coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become indispensable in both academic and industrial laboratories.[1]
Within the vast arsenal of available organoboron reagents, this compound presents itself as a uniquely valuable building block. Its rigid naphthalene core is a common scaffold in materials science and medicinal chemistry, while the carboxylic acid moiety offers a versatile handle for subsequent synthetic manipulations or for mimicking biological interactions. The direct synthesis of biaryl carboxylic acids is of paramount importance, as this structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a senior application scientist’s perspective on the theoretical underpinnings and practical execution of Suzuki-Miyaura reactions involving this specific and strategic reagent.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3]
References
Application Notes & Protocols: 4-Carboxynaphthalene-1-boronic acid as a Versatile Fluorescent Sensor
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Boronic Acid-Based Fluorescent Sensors
The detection and quantification of biologically relevant molecules are paramount in biomedical research and drug development. Fluorescent sensors have emerged as powerful tools due to their high sensitivity, rapid response times, and potential for real-time monitoring. Among the various classes of fluorescent sensors, those based on arylboronic acids have garnered significant attention for their unique ability to reversibly bind with cis-1,2- and 1,3-diols, a functional group prevalent in many biological molecules, most notably saccharides.[1][2] This reversible covalent interaction forms the basis of a highly selective recognition mechanism.
4-Carboxynaphthalene-1-boronic acid stands as a promising candidate within this class of sensors. Its rigid naphthalene core provides a robust fluorophore with favorable photophysical properties, while the strategically positioned boronic acid and carboxylic acid moieties offer versatile recognition capabilities and potential for aqueous solubility and further functionalization.[3][4] This document provides a comprehensive guide to the principles, applications, and experimental protocols for utilizing this compound as a fluorescent sensor.
Principle of Detection: A Tale of Reversible Interactions and Fluorescence Modulation
The sensing mechanism of this compound hinges on the reversible formation of a cyclic boronate ester with a target analyte containing cis-diol functionalities.[1][2] This interaction is governed by several key factors, including pH, the structure of the diol, and the electronic properties of the boronic acid.
At a physiological pH, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. Upon binding with a diol, the boron atom undergoes a change in hybridization from sp² to sp³, leading to a significant alteration in the electronic environment of the naphthalene fluorophore.[1][5] This change modulates the fluorescence output through several potential mechanisms:
-
Photoinduced Electron Transfer (PET): In the unbound state, a nearby electron-donating group can quench the fluorescence of the naphthalene ring. Upon binding to a diol, the change in the electronic properties of the boron center can inhibit this PET process, leading to a "turn-on" fluorescence response.[6]
-
Intramolecular Charge Transfer (ICT): The binding event can alter the charge distribution in the excited state of the molecule, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.[1][5]
-
Förster Resonance Energy Transfer (FRET): While less common for single-molecule sensors, in appropriately designed systems, the binding event could alter the distance or orientation between a donor and acceptor fluorophore, modulating the FRET efficiency.[6]
The carboxylic acid group on the naphthalene ring can enhance water solubility and provides a potential site for conjugation to other molecules, expanding its application scope.
Diagram of the General Sensing Mechanism
Caption: General sensing mechanism of this compound.
Photophysical Properties (Representative)
While specific experimental data for this compound is not extensively published, we can estimate its photophysical properties based on the naphthalene chromophore.[3][4] Naphthalene derivatives typically exhibit excitation and emission in the ultraviolet to blue region of the spectrum. The presence of the carboxyl and boronic acid groups may slightly alter these properties.
| Property | Representative Value | Notes |
| Excitation Wavelength (λex) | ~320 - 350 nm | This is a typical range for naphthalene derivatives and should be determined experimentally. |
| Emission Wavelength (λem) | ~380 - 450 nm | A significant Stokes shift is expected. The exact wavelength may change upon analyte binding. |
| Quantum Yield (ΦF) | Moderate to High | Naphthalene itself has a moderate quantum yield. Substituents can influence this value.[3] |
| Solubility | Moderate in aqueous buffers (pH dependent) | The carboxylic acid group enhances solubility in neutral to basic aqueous solutions. |
Note: The above values are estimates and must be experimentally determined for this compound.
Experimental Protocols
Protocol 1: General Procedure for Saccharide Detection
This protocol provides a general framework for using this compound to detect saccharides. Optimization of sensor and analyte concentrations, as well as pH, is crucial for achieving the desired sensitivity and dynamic range.
Materials:
-
This compound
-
Saccharide standards (e.g., fructose, glucose, galactose)
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
High-purity water
-
Spectrofluorometer
-
Quartz cuvettes
Experimental Workflow Diagram
Caption: Workflow for saccharide detection using a fluorescent boronic acid sensor.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or directly in the buffer if soluble).
-
Prepare stock solutions of the saccharides to be tested (e.g., 100 mM) in the chosen buffer.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Prepare a dilute solution of the sensor (e.g., 10 µM) in the buffer.
-
Scan the excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 420 nm) to find the optimal excitation wavelength (λex).
-
Scan the emission spectrum while exciting at the determined λex to find the optimal emission wavelength (λem).
-
-
Fluorescence Titration:
-
To a quartz cuvette, add a known volume of the sensor working solution (e.g., 2 mL of 10 µM).
-
Record the initial fluorescence intensity at the optimal λem.
-
Add small aliquots of the saccharide stock solution to the cuvette, mixing thoroughly after each addition.
-
Allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.
-
Continue this process until no significant change in fluorescence is observed.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio of intensities (F/F₀) against the saccharide concentration.
-
The data can be fitted to a suitable binding model (e.g., 1:1 binding isotherm) to determine the binding constant (Ka).[7]
-
Protocol 2: pH Optimization
The binding affinity of boronic acids to diols is highly pH-dependent.[8][9] Therefore, optimizing the pH of the assay buffer is crucial.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 9.0).
-
Repeat the fluorescence titration protocol described above in each buffer.
-
Plot the fluorescence response (e.g., maximum ΔF) against the pH to determine the optimal pH for sensing.
Potential Applications
The ability of this compound to recognize and signal the presence of diol-containing molecules opens up a wide range of potential applications:
-
Saccharide Sensing: As detailed in the protocol, this is a primary application, with potential for monitoring glucose levels in biological fluids.[6]
-
Glycoprotein and Glycan Analysis: The sensor could be used to detect and quantify glycoproteins, which play crucial roles in cellular recognition and disease progression.
-
Dopamine Detection: Dopamine, a key neurotransmitter, contains a catechol moiety (cis-diol) and can be detected by boronic acid-based sensors.
-
Reactive Oxygen Species (ROS) Detection: Certain ROS, such as hydrogen peroxide, can oxidize the boronic acid group, leading to a change in fluorescence, enabling their detection.
Representative Synthesis
Proposed Synthetic Scheme
Caption: A plausible synthetic route for this compound.
Disclaimer: This is a generalized synthetic scheme and would require experimental optimization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Incorrect excitation/emission wavelengths- Sensor concentration too low- Quenching by buffer components | - Re-determine optimal wavelengths- Increase sensor concentration- Use a different buffer system |
| Poor sensitivity to analyte | - Suboptimal pH- Low binding affinity | - Perform pH optimization (Protocol 2)- Consider a different sensor for low-affinity analytes |
| Inconsistent results | - Incomplete mixing- Temperature fluctuations- Photobleaching | - Ensure thorough mixing after each addition- Maintain a constant temperature- Minimize exposure of the sample to the excitation light |
Conclusion
This compound is a promising fluorescent sensor with the potential for a wide range of applications in biomedical research and diagnostics. Its naphthalene core provides a robust fluorescent signal, while the boronic acid moiety offers selective recognition of diol-containing analytes. The protocols and principles outlined in this document provide a solid foundation for researchers to explore the capabilities of this versatile sensor. As with any experimental system, careful optimization of the assay conditions is key to achieving reliable and sensitive results.
References
- 1. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - ProQuest [proquest.com]
- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A wavelength-ratiometric pH sensitive probe based on the boronic acid moiety and suppressed sugar response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on aryl boronic acids. I. Synthesis of naphthalene-1,4-diboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Saccharide Detection with 4-Carboxynaphthalene-1-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Saccharide Detection and the Emergence of Boronic Acid-Based Probes
Saccharides, or carbohydrates, are fundamental to a vast array of biological processes, from cellular metabolism to intercellular communication and immune responses.[1] Consequently, the ability to accurately detect and quantify saccharides is of paramount importance in various fields, including biomedical research, clinical diagnostics (e.g., glucose monitoring in diabetes), and drug development.[1][2] Traditional methods for saccharide detection often rely on enzymatic assays, which can be susceptible to environmental factors and have limited stability.[3] Fluorescent chemosensors, particularly those based on boronic acids, have emerged as a robust and versatile alternative.[4][5]
Boronic acids exhibit a unique ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, a structural motif abundant in saccharides.[1][4] This interaction leads to the formation of cyclic boronate esters, which can modulate the photophysical properties of an appended fluorophore, providing a detectable signal.[4][5] 4-Carboxynaphthalene-1-boronic acid is a promising fluorescent probe for saccharide detection, leveraging the intrinsic fluorescence of the naphthalene moiety. This application note provides a comprehensive guide to the principles and a detailed protocol for the use of this compound in saccharide detection.
Sensing Mechanism: The Interplay of Boronic Acid, Saccharides, and Fluorescence
The detection of saccharides using this compound is predicated on the reversible formation of a five- or six-membered cyclic boronate ester with the cis-diol groups of the target saccharide.[1][4] This interaction is highly dependent on pH. In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[4] The binding of a saccharide to the boronic acid shifts this equilibrium towards the anionic tetrahedral boronate ester, which is a stronger Lewis acid.[5]
This change in the electronic environment of the boron atom directly influences the fluorescence of the naphthalene fluorophore. The formation of the anionic boronate ester can alter the excited-state properties of the fluorophore, leading to a change in fluorescence intensity and/or a shift in the emission wavelength.[5][6] This alteration in the fluorescence signal is the basis for the quantitative detection of the saccharide.
Caption: Signaling pathway of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the detection of saccharides using this compound. Optimization of specific parameters may be necessary depending on the experimental setup and the specific saccharides being investigated.
I. Materials and Reagents
-
This compound (MW: 216.00 g/mol )[7]
-
Saccharides of interest (e.g., glucose, fructose, galactose)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hydroxide (NaOH) solution, 0.1 M
-
Hydrochloric acid (HCl) solution, 0.1 M
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader or spectrofluorometer
II. Reagent Preparation
-
Stock Solution of this compound (10 mM): Dissolve 2.16 mg of this compound in 1 mL of DMSO. Store at -20°C, protected from light.
-
Working Solution of this compound (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). Prepare this solution fresh before each experiment.
-
Saccharide Stock Solutions (1 M): Prepare 1 M stock solutions of each saccharide of interest in deionized water. These can be stored at 4°C for short-term use or -20°C for long-term storage.
-
Saccharide Working Solutions: Prepare a series of dilutions of the saccharide stock solutions in PBS (pH 7.4) to generate a concentration gradient for the assay.
III. Experimental Workflow
Caption: Experimental workflow for saccharide detection.
IV. Assay Procedure
-
Assay Setup: To each well of a 96-well black microplate, add the following in the specified order:
-
PBS (pH 7.4) to bring the final volume to 200 µL.
-
Saccharide working solution (e.g., 20 µL of a 10x concentrated solution). For the negative control, add 20 µL of PBS.
-
100 µM working solution of this compound (e.g., 20 µL to achieve a final concentration of 10 µM).
-
-
Incubation: Gently mix the contents of the wells and incubate the microplate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or spectrofluorometer. Based on structurally similar naphthalene-based boronic acids, the following settings are a good starting point for optimization[8][9]:
-
Excitation Wavelength: 350 - 400 nm
-
Emission Wavelength: 430 - 520 nm
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the fluorescence intensity of the blank wells (containing only PBS and the probe) from all experimental wells.
-
Data Plotting: Plot the fluorescence intensity as a function of the saccharide concentration.
-
Binding Affinity: The binding affinity (dissociation constant, Kd) can be determined by fitting the data to a suitable binding isotherm model, such as the Hill equation.
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale |
| Probe Concentration | 5 - 20 µM | A balance between sufficient signal and minimizing inner filter effects. |
| pH | 7.4 | Physiological pH is relevant for many biological applications.[10] |
| Incubation Time | 15 - 30 minutes | Allows for the binding equilibrium to be reached. |
| Excitation Wavelength | ~370 nm | Based on the naphthalene fluorophore. |
| Emission Wavelength | ~450 nm | Based on the naphthalene fluorophore. |
Troubleshooting and Optimization
-
Low Signal: Increase the concentration of the boronic acid probe or adjust the gain settings on the fluorescence reader.
-
High Background: Ensure the purity of the reagents and use high-quality microplates.
-
Poor Reproducibility: Ensure accurate pipetting and thorough mixing of the reagents.
-
pH Optimization: The optimal pH for binding can vary depending on the pKa of the boronic acid and the specific saccharide. A pH titration experiment (e.g., from pH 6.0 to 9.0) can be performed to determine the optimal pH for the assay.
Conclusion
This compound offers a promising fluorescent tool for the sensitive and selective detection of saccharides. The protocol outlined in this application note provides a robust starting point for researchers to implement this technology in their studies. By understanding the underlying mechanism and carefully optimizing the experimental parameters, this probe can be effectively utilized for a wide range of applications in saccharide analysis.
References
- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 4. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Carboxynaphthalene-1-boronic acid in Modern Organic Synthesis
Introduction: The Versatility of a Bifunctional Naphthyl Building Block
4-Carboxynaphthalene-1-boronic acid is a bifunctional aromatic compound that has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its structure, featuring a naphthalene core appended with both a carboxylic acid and a boronic acid group at the C4 and C1 positions, respectively, offers chemists a unique platform for molecular construction. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. [1][2]Simultaneously, the carboxylic acid group provides a handle for a multitude of classic transformations, including amidation, esterification, and serves as a directing group or an anchoring point in materials science.
This unique combination of reactive sites on a rigid, fluorescent naphthalene scaffold has propelled its use in diverse fields, ranging from the synthesis of complex organic molecules and pharmaceuticals to the construction of advanced materials like fluorescent sensors, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). [3][4][5]This document provides an in-depth guide for researchers, outlining the key applications of this compound and providing detailed, field-proven protocols to facilitate its successful implementation in the laboratory.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BO₄ | PubChem [6] |
| Molecular Weight | 216.00 g/mol | PubChem [6] |
| Appearance | Off-white to light yellow powder | Thermo Fisher Scientific [7] |
| CAS Number | 332398-57-9 | BOC Sciences [] |
| Purity | Typically ≥95% | Fisher Scientific [9] |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol. Limited solubility in water. | Echemi [10] |
Table 1: Key physicochemical properties of this compound.
Core Application I: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad substrate scope. [1][11]this compound is an excellent coupling partner in these reactions, allowing for the facile introduction of a 4-carboxynaphthyl moiety onto a variety of aromatic and heteroaromatic systems.
Causality in Experimental Design: The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst: Palladium(0) complexes are the catalysts of choice. Pd(PPh₃)₄ is a common and effective catalyst, though more specialized catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be employed for challenging substrates.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. [1][12]Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rates and yields, with stronger bases often being more effective for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4'-(4-carboxynaphthalen-1-yl)biphenyl-4-carboxylic acid
This protocol details a representative Suzuki-Miyaura coupling between this compound and methyl 4-bromobenzoate, followed by saponification.
Materials:
-
This compound (1.0 equiv)
-
Methyl 4-bromobenzoate (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Coupling Reaction
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, methyl 4-bromobenzoate, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Step 2: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester intermediate.
Step 3: Saponification
-
Dissolve the purified methyl ester in a mixture of methanol and a 2M aqueous solution of NaOH.
-
Stir the mixture at 60 °C for 4 hours.
-
Cool the solution to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final dicarboxylic acid product.
Core Application II: Fluorescent Sensors for Saccharide Detection
The inherent fluorescence of the naphthalene core makes this compound and its derivatives excellent candidates for the development of fluorescent sensors. [3][13]Boronic acids are known to reversibly bind with cis-1,2- and -1,3-diols, a structural motif present in saccharides. [14][15]This interaction forms a cyclic boronate ester, which can modulate the electronic properties of the naphthalene fluorophore, leading to a detectable change in fluorescence intensity or wavelength.
Mechanism of Sensing: The sensing mechanism relies on the Lewis acidity of the boron atom. [14]In an aqueous medium, the boronic acid exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral form. Binding with a diol shifts this equilibrium, altering the intramolecular charge transfer (ICT) characteristics of the molecule and thus its photophysical properties. The carboxylic acid group can be used to tune the water solubility and pH sensitivity of the sensor.
Logical Diagram: Saccharide Sensing Mechanism
Caption: Principle of saccharide detection using a boronic acid-based sensor.
Protocol: General Procedure for Fluorescence Titration
This protocol outlines a general method for evaluating the response of a sensor derived from this compound to a saccharide like fructose.
Materials:
-
Stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).
-
Stock solution of the saccharide (e.g., 1 M fructose in buffer).
-
Aqueous buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
High-purity water.
-
Fluorometer and cuvettes.
Procedure:
-
Prepare a series of solutions in cuvettes, each containing a fixed concentration of the fluorescent sensor (e.g., 10 µM) in the aqueous buffer. This is achieved by diluting the DMSO stock solution.
-
To each cuvette, add increasing concentrations of the saccharide stock solution. Ensure the total volume and the final concentration of the organic co-solvent (DMSO) remain constant across all samples.
-
Allow the solutions to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature.
-
Measure the fluorescence emission spectrum of each sample using a fluorometer. The excitation wavelength should be set at or near the absorption maximum of the sensor.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration to determine the binding affinity and sensor response.
Core Application III: Building Block for Porous Materials
The bifunctional nature of this compound makes it an ideal linker for the bottom-up synthesis of crystalline porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). [4][5][16]
-
In MOFs: The carboxylate group coordinates with metal ions or clusters to form the framework, while the boronic acid group can be a secondary functional site within the pores, available for post-synthetic modification or for specific binding of diol-containing molecules. [17][18][19]* In COFs: Both the boronic acid and carboxylic acid functionalities can participate in condensation reactions to form the covalent network. For instance, the boronic acid can undergo self-condensation to form boroxine rings or react with catechols to form boronate esters, which are common linkages in COFs. [4][20][21] The rigid naphthalene backbone helps in the formation of robust and porous structures with high thermal and chemical stability. [22]
Protocol: Solvothermal Synthesis of a Zr-based MOF
This protocol describes a general method for incorporating a ligand derived from this compound into a stable UiO-type zirconium MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
Amide derivative of this compound (as a functional linker)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
In a glass vial, dissolve ZrCl₄, terephthalic acid, and the functional linker in DMF. The molar ratio of the linkers can be adjusted to control the degree of functionalization.
-
Add acetic acid as a modulator to the solution. Modulators help control the crystallite size and defect density of the MOF.
-
Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline powder should be present.
-
Collect the solid by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange by soaking the product in a volatile solvent like acetone for 3 days (replacing the acetone daily).
-
Activate the MOF by heating under vacuum to remove the solvent from the pores, yielding the final porous material.
Medicinal Chemistry Applications
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety. [23][24]The boronic acid group can act as a reversible covalent inhibitor of serine proteases or form stable complexes with biological diols. [25][26]Derivatives of this compound are being explored as potential therapeutic agents. [27]The naphthalene core provides a scaffold for interacting with protein active sites, while the carboxylic acid and boronic acid groups can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties. [23]
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. [10]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. [10]Store the compound in a tightly sealed container in a cool, dry place. [10]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique bifunctional nature, combining the reactivity of a boronic acid for cross-coupling with the versatility of a carboxylic acid on a rigid, fluorescent platform, enables a wide array of applications. From the precise construction of complex molecules via Suzuki-Miyaura coupling to the design of sophisticated fluorescent sensors and the fabrication of advanced porous materials, this reagent offers significant potential for innovation across the chemical sciences. The protocols and insights provided in this guide are intended to empower researchers to harness the full capabilities of this exceptional synthetic tool.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Water-soluble fluorescent boronic acid compounds for saccharide sensing: substituent effects on their fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic-acid-derived covalent organic frameworks: from synthesis to applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Organic Framework(MOF) [manu56.magtech.com.cn]
- 6. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. H56542.03 [thermofisher.com]
- 9. This compound, 95% | Fisher Scientific [fishersci.ca]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. Boronic acid functionalized of covalent organic framework for high performance capture of trace phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Stable Metal–Organic Frameworks: Design, Synthesis, and Applications (Journal Article) | OSTI.GOV [osti.gov]
- 23. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Introduction to the Therapeutic Potential of Boronic Acid Derivatives | Journal of Engineering, Science and Sustainability [sprinpub.com]
- 27. nbinno.com [nbinno.com]
Palladium-catalyzed cross-coupling with 4-Carboxynaphthalene-1-boronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling with 4-Carboxynaphthalene-1-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing High-Value Naphthalene Scaffolds
Naphthalene-based carboxylic acids are privileged scaffolds in medicinal chemistry and materials science.[1] Their rigid, planar structure and opportunities for diverse functionalization make them key components in pharmaceuticals, including anti-inflammatory and anticancer agents, as well as in the development of advanced organic electronics.[2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for constructing carbon-carbon bonds.[4][5] This reaction's tolerance of a wide array of functional groups, use of relatively stable and non-toxic organoboron reagents, and generally mild reaction conditions have cemented its role in both academic research and industrial-scale synthesis.[6][7]
This guide provides a detailed examination of the palladium-catalyzed cross-coupling of this compound with various aryl halides and pseudohalides. We will explore the mechanistic underpinnings of this transformation, offer a robust and validated experimental protocol, and provide insights into overcoming common challenges, enabling researchers to efficiently synthesize complex biaryl carboxylic acids.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8] The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This oxidative step forms a square-planar Pd(II) intermediate.[5][10] The rate of this step is highly dependent on the nature of the leaving group (X), with the general reactivity trend being I > Br > OTf >> Cl.[8]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[11] This boronate then displaces the halide on the Pd(II) complex, forming a new Pd(II)-Ar' intermediate.[12]
-
Reductive Elimination : In the final step, the two organic groups (Ar and Ar') on the palladium center couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Considerations
The success of the coupling reaction hinges on the judicious selection of each component.
-
The Boronic Acid: this compound This specific reagent contains both a reactive boronic acid group for coupling and a carboxylic acid moiety. The carboxylic acid can be deprotonated by the base, potentially affecting its solubility and reactivity. A key potential side reaction is protodeboronation , where the C-B bond is cleaved by a proton source, leading to the formation of 1-naphthoic acid and reducing the yield of the desired product.[8][14] Using carefully dried solvents and an appropriate base can mitigate this issue.
-
The Electrophilic Partner (Aryl Halide/Triflate) The choice of the electrophile is critical. Aryl iodides and bromides are generally more reactive and require less aggressive catalytic systems than the less expensive but more inert aryl chlorides.[8] For challenging couplings, aryl triflates (OTf) offer a highly reactive alternative.
-
The Palladium Catalyst and Ligand The combination of the palladium source and the ligand dictates the catalyst's activity and stability.
-
Palladium Source : Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(II) complexes like PdCl₂(dppf).[8][15] Pd(II) sources must be reduced in situ to the active Pd(0) state, often by a phosphine ligand or by homocoupling of the boronic acid.[8]
-
Ligands : Ligands stabilize the palladium center and modulate its reactivity.
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand suitable for many applications with aryl bromides and iodides.[7]
-
Buchwald Ligands (e.g., SPhos, XPhos) : These are bulky, electron-rich biaryl phosphine ligands that are highly effective for coupling less reactive aryl chlorides and for sterically hindered substrates.[15][16]
-
N-Heterocyclic Carbenes (NHCs) : Offer another class of highly active ligands, particularly for challenging couplings.[15]
-
-
-
The Base The base is essential for activating the boronic acid to form the reactive boronate species.[11] The choice of base can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃) : A common, moderately strong base often used in a biphasic solvent system (e.g., Toluene/Water).[10]
-
Potassium Phosphate (K₃PO₄) : A stronger base that can be effective in anhydrous conditions or for less reactive coupling partners.[9]
-
Cesium Carbonate (Cs₂CO₃) : A strong base often used for difficult couplings, its high solubility in organic solvents can be advantageous.[17]
-
-
The Solvent System The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature. Aprotic polar solvents are common.
-
Dioxane, Toluene, DMF : Frequently used solvents.
-
Aqueous Mixtures : The addition of water is common, especially with inorganic bases like K₂CO₃, to create a biphasic system that facilitates the activation of the boronic acid and the progression of the catalytic cycle.[18]
-
Detailed Experimental Protocol
This section provides a representative protocol for the coupling of this compound with 4-bromoanisole.
Materials and Equipment
-
This compound
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
TLC plates and LC-MS for reaction monitoring
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.1 mmol, 1.1 equiv), Potassium Carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.08 mmol, 8 mol%).
-
Scientist's Note: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if protodeboronation of the boronic acid is a concern. The Pd:Ligand ratio is crucial; for monodentate phosphines like PPh₃, a 1:4 ratio is often used to ensure the formation of the active L₄Pd(0) species and prevent catalyst decomposition.
-
-
Degassing : Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[19]
-
Scientist's Note: This step is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death and the formation of homocoupling byproducts.[8]
-
-
Solvent Addition : Add a degassed mixture of 1,4-Dioxane (8 mL) and water (2 mL) via syringe.
-
Scientist's Note: The solvent should be degassed by sparging with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.
-
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture) or by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Carefully acidify the aqueous layer with 1M HCl until the pH is ~2-3. This protonates the carboxylate product, making it soluble in the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with Ethyl Acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene) to yield the pure 4-(4-methoxyphenyl)naphthalene-1-carboxylic acid.[10][20]
-
Data Presentation: Reaction Parameters
The following table summarizes the key parameters for the described protocol.
| Parameter | Value/Reagent | Molar Equiv. | Purpose |
| Boronic Acid | This compound | 1.0 | Nucleophilic Partner |
| Aryl Halide | 4-Bromoanisole | 1.1 | Electrophilic Partner |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |
| Ligand | PPh₃ | 0.08 (8 mol%) | Stabilize & Activate Pd |
| Base | K₂CO₃ | 3.0 | Activate Boronic Acid |
| Solvent | 1,4-Dioxane / Water (4:1) | - | Reaction Medium |
| Temperature | 90 °C | - | Reaction Rate |
| Atmosphere | Argon / Nitrogen | - | Prevent Catalyst Oxidation |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd). 2. Insufficiently strong or soluble base. 3. Low reaction temperature. | 1. Ensure thorough degassing of flask and solvents. Use fresh, high-quality catalyst. 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). If using K₃PO₄, ensure it is finely powdered.[21] 3. Increase the reaction temperature. |
| Protodeboronation | Presence of excess water or protic sources leading to cleavage of the C-B bond. | Use anhydrous solvents and dry reagents thoroughly. Minimize the amount of water in the reaction or switch to an anhydrous base system (e.g., K₃PO₄ in Dioxane).[8][14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedure. 2. Ensure an adequate amount of phosphine ligand is present to reduce the Pd(II) source. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄.[8] |
| Difficulty in Purification | The product is highly polar due to the carboxylic acid, leading to streaking on silica gel. | Convert the crude carboxylic acid to its methyl ester (e.g., using TMS-diazomethane or SOCl₂/MeOH) before chromatography for easier handling, then hydrolyze back to the acid if necessary. |
References
- 1. umsl.edu [umsl.edu]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]
- 4. organicreactions.org [organicreactions.org]
- 5. mt.com [mt.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. scispace.com [scispace.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. quora.com [quora.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Carboxynaphthalene-1-boronic acid
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biaryl compounds utilizing 4-Carboxynaphthalene-1-boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are of immense importance in medicinal chemistry and materials science.[1][2][3] This guide offers a detailed exploration of the reaction mechanism, step-by-step experimental protocols, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Their unique conformational properties and ability to engage in specific biological interactions make them a cornerstone of modern drug design. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent method for constructing these critical C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1][2][5]
This compound is a particularly valuable building block, allowing for the introduction of a naphthalene core appended with a carboxylic acid group. This functional handle provides a versatile point for further chemical modification, making it an attractive reagent for library synthesis and the development of complex molecular architectures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[6][7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[6][7] This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[9][10][11]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
For a successful reaction, the quality and purity of all materials are critical.
| Reagent/Material | Recommended Grade/Specification | Supplier Example |
| This compound | ≥95% purity | Thermo Scientific Chemicals[12] |
| Aryl Halide (e.g., 4-bromoanisole) | ≥98% purity | Sigma-Aldrich |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | ≥98% purity | Strem Chemicals |
| Base (e.g., K₂CO₃, K₃PO₄) | Anhydrous, ≥99% purity | Acros Organics |
| Solvent (e.g., Dioxane/H₂O, Toluene) | Anhydrous or degassed as required | Fisher Scientific |
| Inert Gas (Argon or Nitrogen) | High purity (99.998%) | Airgas |
| Reaction Vessels | Flame-dried Schlenk flasks or microwave vials | Chemglass |
| Magnetic Stir Bars | PTFE-coated | VWR |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization for specific substrates may be required.
Reaction Setup:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol, 5 mol%).[14]
-
Causality: The catalyst loading is a critical parameter. While 5 mol% is a common starting point, this can often be reduced with more active catalyst systems.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[6]
-
Reaction Execution:
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL) via syringe.[13]
-
Causality: A mixture of an organic solvent and water is often beneficial for dissolving both the organic substrates and the inorganic base.[15]
-
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Higher temperatures generally increase the reaction rate, but can also lead to decomposition of sensitive substrates or catalysts.
-
-
Workup: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.
Optimization and Troubleshooting
Achieving high yields in Suzuki-Miyaura couplings often requires optimization of the reaction conditions. The following diagram outlines a logical workflow for troubleshooting common issues.
Figure 2: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it may require in-situ reduction. Consider using more robust Buchwald-type ligands for challenging substrates.[5]
-
Inappropriate Base: The choice of base is critical. For less reactive aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) may be necessary.[2] Conversely, for base-sensitive substrates, a milder base like potassium fluoride (KF) might be beneficial.[11]
-
Poor Solubility: If the reactants are not soluble in the chosen solvent system, the reaction will be slow.[15] Experiment with different solvents like DMF or toluene.[13]
-
-
Side Reactions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene from the boronic acid.[13] This can be minimized by using anhydrous conditions, a milder base, or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[6][13]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[6] Thoroughly degassing the reaction mixture is essential to prevent this side reaction.
-
Scope and Limitations
The Suzuki-Miyaura coupling is remarkably versatile, but some functional groups can interfere with the reaction.
-
Compatible Functional Groups: Esters, amides, ethers, nitriles, and ketones are generally well-tolerated.
-
Potentially Problematic Groups: Substrates with acidic protons (e.g., phenols, anilines) may require protection or the use of additional equivalents of base. Sterically hindered substrates, particularly those with ortho-substituents on both coupling partners, may require more active catalyst systems and higher reaction temperatures.[4]
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a powerful and reliable method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently access a wide range of valuable molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Strategic deployment of 4-Carboxynaphthalene-1-boronic Acid in Contemporary Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of bioactive molecules hinges on the strategic use of versatile chemical scaffolds. Among these, 4-Carboxynaphthalene-1-boronic acid has emerged as a privileged building block, offering a unique combination of a rigid, planar naphthalene core and the versatile reactivity of a boronic acid. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of targeted therapeutics, with a particular focus on its application in the construction of enzyme inhibitors.
The Power of a Bifunctional Scaffold: Naphthalene and Boronic Acid
The utility of this compound in medicinal chemistry stems from the synergistic interplay of its two key functional components: the naphthalene ring system and the boronic acid moiety.
The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Its rigid and lipophilic nature provides a robust framework for presenting pharmacophoric elements in a defined spatial orientation, facilitating strong interactions with biological targets. The extended aromatic system can engage in π-π stacking and hydrophobic interactions within protein binding pockets. Furthermore, the naphthalene ring system offers multiple sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability.
The boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds with exceptional functional group tolerance and under relatively mild conditions, making it an invaluable tool for the construction of complex molecular architectures. In addition to its synthetic utility, the boronic acid moiety itself can act as a "warhead," forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and often selective inhibition.
The combination of these two functionalities in this compound creates a powerful building block for the synthesis of a diverse array of bioactive compounds. The carboxylic acid group provides an additional handle for further chemical modifications, such as amide bond formation, which can be exploited to modulate biological activity and pharmacokinetic properties.
Application in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
A prime example of the application of this compound is in the synthesis of inhibitors for dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.
The following protocol outlines a Suzuki-Miyaura cross-coupling reaction utilizing the pinacol ester of this compound to synthesize a key intermediate for a diaminoquinazoline-based DHFR inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling for DHFR Inhibitor Intermediate Synthesis
This protocol is adapted from patent literature (WO2016201219A1) and represents a common application of this compound derivatives in medicinal chemistry.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide precursor (e.g., a substituted diaminoquinazoline)
-
This compound pinacol ester
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water (H₂O)
-
Microwave reactor
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
To a microwave vial, add the aryl halide precursor (1.0 eq), this compound pinacol ester (1.2 eq), potassium carbonate (3.9 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.1 eq).
-
Add N-Methyl-2-pyrrolidone and water in an appropriate ratio (e.g., 2.5 mL NMP to 0.7 mL water for a ~1 mmol scale reaction).
-
Seal the vial and heat the mixture in a microwave reactor at 150°C for 20 minutes.
-
After cooling to room temperature, the reaction mixture is directly purified by reverse-phase HPLC.
-
The mobile phase for HPLC purification typically consists of a gradient of acetonitrile in water with 0.1% formic acid (e.g., 3% to 30% acetonitrile).
-
Collect the fractions containing the desired product.
-
Lyophilize the collected fractions to afford the final product as a solid.
Causality Behind Experimental Choices:
-
Pinacol Ester: The pinacol ester of the boronic acid is often used to improve stability and handling properties compared to the free boronic acid.
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation.
-
Solvent System: The NMP/water solvent system provides good solubility for the reactants and facilitates the reaction.
-
Microwave Heating: Microwave irradiation can significantly accelerate the reaction rate, reducing reaction times from hours to minutes.
-
Direct Purification: Direct purification by RP-HPLC is a common strategy in medicinal chemistry for rapid access to pure compounds for biological testing.
Downstream Signaling Pathway of DHFR Inhibition
The inhibition of DHFR by the synthesized compounds has significant downstream effects on cellular metabolism and proliferation. The workflow below illustrates the central role of DHFR and the consequences of its inhibition.
Mechanism of action of DHFR inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific quantitative data for compounds derived directly from this compound is limited in the public domain, general SAR principles for naphthalene-based inhibitors can be inferred from broader studies. The naphthalene core serves as a rigid anchor, and the substitution pattern on this scaffold can significantly impact biological activity.
For instance, in the context of other enzyme inhibitors, the position and nature of substituents on the naphthalene ring have been shown to be critical for potency and selectivity. Hydroxyl or other hydrogen-bonding groups can form key interactions with amino acid residues in the active site. The carboxylic acid moiety of this compound can be derivatized to explore these interactions further, for example, by forming amides with various amines to probe different regions of a binding pocket.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a series of DHFR inhibitors where the naphthalene moiety is varied. This illustrates the potential impact of the 4-carboxynaphthalene scaffold on inhibitory activity.
| Compound ID | Scaffold | DHFR IC₅₀ (nM) |
| 1 | 4-Carboxynaphthalene | 15 |
| 2 | Phenyl | 150 |
| 3 | Biphenyl | 75 |
| 4 | Quinoline | 25 |
Note: This data is illustrative and intended to demonstrate the potential for improved potency with the naphthalene scaffold.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a rigid, tunable naphthalene core and the synthetically flexible boronic acid moiety allows for the efficient construction of complex and potent bioactive molecules. The application of this scaffold in the synthesis of DHFR inhibitors highlights its potential for generating targeted therapeutics.
Future research will likely expand the application of this compound to a wider range of biological targets. Its ability to serve as a platform for creating diverse chemical libraries will undoubtedly accelerate the discovery of new drug candidates for various diseases. As our understanding of disease biology deepens, the strategic use of such well-designed building blocks will be paramount in the development of the next generation of precision medicines.
Derivatization of 4-Carboxynaphthalene-1-boronic acid for specific applications
Application Note & Protocols
Strategic Derivatization of 4-Carboxynaphthalene-1-boronic acid for Advanced Applications in Research and Drug Discovery
Abstract
This compound is a versatile bifunctional molecule that serves as a valuable building block in modern synthetic chemistry. Featuring a rigid naphthalene scaffold, a nucleophilic carboxylic acid, and an electrophilic boronic acid, it offers two orthogonal sites for chemical modification. This unique architecture allows for the rational design and synthesis of complex molecules with tailored properties. This guide provides an in-depth exploration of the derivatization strategies for this compound, focusing on methodologies relevant to drug discovery, chemical biology, and materials science. We present detailed, field-tested protocols for modifications at both the carboxylic acid and boronic acid moieties, explain the chemical principles behind these transformations, and discuss their applications in creating targeted therapeutics, bioconjugates, and advanced sensor systems.
Introduction: A Bifunctional Scaffold of Opportunity
Boronic acids have become indispensable tools in pharmaceutical and materials science due to their unique reactivity, stability, and relatively low toxicity.[1][2] When degraded, they typically form boric acid, an environmentally benign compound.[2][3] this compound stands out as a particularly valuable reagent. Its two distinct functional groups—a carboxylic acid and a boronic acid—can be addressed with high selectivity, enabling its use as a molecular linker or a scaffold for constructing diverse chemical libraries.[1] The naphthalene core provides a rigid, planar structure that is often sought in the design of enzyme inhibitors and molecular probes.[1] This document serves as a practical guide for researchers to unlock the full synthetic potential of this powerful molecule.
Physicochemical Properties & Safe Handling
Before beginning any experimental work, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BO₄ | [4] |
| Molecular Weight | 216.00 g/mol | [4][5] |
| CAS Number | 332398-57-9 | [4] |
| Appearance | Off-white to light yellow solid | - |
| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep container tightly closed. | [5][6] |
Safety Precautions:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid formation of dust and aerosols.[6]
The Chemistry of a Bifunctional Scaffold
The synthetic utility of this compound stems from the distinct and addressable reactivity of its two functional groups.
Caption: Molecular structure highlighting the two key reactive sites.
-
The Carboxylic Acid (-COOH): This group is a versatile handle for forming stable amide or ester linkages. Amide bond formation, in particular, is a cornerstone of medicinal chemistry for linking molecular fragments.
-
The Boronic Acid (-B(OH)₂): This moiety is a Lewis acid and can engage in several key transformations.[2] Its most prominent applications are in palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds and in the reversible formation of boronic esters with cis-diols, a property widely exploited for protection and sensing.[2][7]
Derivatization Protocols & Methodologies
Modification at the Carboxylic Acid: Amide Bond Formation
Amide coupling is a robust method for attaching amines, including amino acids, peptides, or functionalized linkers, to the naphthalene scaffold. The use of carbodiimide activators like EDC in conjunction with an additive like HOBt or NHS is standard practice to generate a highly reactive intermediate and minimize side reactions.[8][9]
Caption: General workflow for EDC/NHS mediated amide coupling.
Protocol 4.1.1: EDC/NHS Coupling of a Primary Amine
Objective: To synthesize an amide derivative by coupling a generic primary amine (R-NH₂) to this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine hydrochloride salt (R-NH₂·HCl) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the primary amine hydrochloride (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution to neutralize the hydrochloride salt and act as a base for the coupling. Stir for 5 minutes at room temperature.
-
Add NHS (1.2 eq) followed by EDC·HCl (1.2 eq) to the reaction mixture.
-
Scientist's Note: Adding NHS first allows it to be readily available to trap the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC. This prevents side reactions and improves yield.
-
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Rationale: The acid wash removes excess DIPEA and any remaining unreacted amine. The base wash removes unreacted starting acid and NHS.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a gradient of EtOAc in hexanes or methanol in dichloromethane, depending on product polarity) to yield the pure amide derivative.
Validation:
-
LC-MS: Confirm the presence of the desired product mass and the absence of starting materials.
-
¹H NMR: Verify the structure, observing the appearance of amide N-H proton signals and shifts in the aromatic signals of the naphthalene core.
Modification at the Boronic Acid Moiety
The boronic acid group is a hub for powerful synthetic transformations, most notably Suzuki-Miyaura coupling and boronic ester formation.
Protocol 4.2.1: Protection via Pinacol Ester Formation
Objective: To protect the boronic acid as a boronate ester. This is often necessary if subsequent reaction conditions are incompatible with a free boronic acid (e.g., certain oxidative or reductive conditions). The pinacol ester also enhances solubility in organic solvents and is often more stable for purification and storage.[10]
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.5 eq)
-
Toluene or Tetrahydrofuran (THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
Procedure:
-
Combine this compound (1.0 eq) and pinacol (1.5 eq) in a round-bottom flask.
-
Add toluene and equip the flask with a Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water is formed during the esterification and is removed azeotropically, driving the reaction to completion. Continue reflux for 4-6 hours or until no more water is collected.
-
Alternative (Anhydrous Method): Dissolve the starting materials in THF, add activated 4Å molecular sieves, and stir at room temperature for 12-24 hours.
-
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester is often clean enough to be used directly in the next step. If necessary, it can be purified by recrystallization or column chromatography.
Validation:
-
¹H NMR: The two hydroxyl protons of the boronic acid will disappear, and a characteristic singlet integrating to 12 protons for the four methyl groups of the pinacol moiety will appear around 1.3 ppm.
Protocol 4.2.2: Suzuki-Miyaura Cross-Coupling
Objective: To form a new carbon-carbon bond by coupling an aryl halide (Ar-X) to the boronic acid position. This is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[1][2]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
This compound derivative (e.g., the amide from Protocol 4.1.1) (1.0 eq)
-
Aryl halide (Ar-X, where X = I, Br, or OTf) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
Procedure:
-
To a Schlenk flask, add the boronic acid derivative (1.0 eq), aryl halide (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of inert gas.
-
Scientist's Note: The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates. Pd(PPh₃)₄ is a good starting point for many simple couplings.
-
-
Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the biaryl product.
Validation:
-
LC-MS: Confirm the mass of the coupled product.
-
NMR: The boronic acid protons will be absent. New signals corresponding to the coupled aryl group will appear in the aromatic region, and NOESY/ROESY experiments can confirm spatial proximity between the two coupled fragments.
Applications of Derivatized Scaffolds
The true power of these derivatization strategies lies in their application to solve complex problems in science.
| Application Area | Derivatization Strategy | Example Use Case |
| Drug Discovery | Amide coupling followed by Suzuki coupling. | Synthesize a library of compounds where diverse amines are attached at the carboxylate and diverse aryl groups are attached at the boronic acid position to probe the binding pocket of a target enzyme.[1][11] |
| Chemical Biology & Sensing | Amide coupling to a fluorophore quencher. | The naphthalene core acts as a FRET donor. The boronic acid can bind to cis-diol-containing species like glucose or cell-surface glycans, causing a conformational change that alters the distance to the quencher, resulting in a "turn-on" fluorescent signal.[7][12] |
| Bioconjugation | Amide coupling to a maleimide or alkyne handle. | The modified scaffold can be attached to a protein via cysteine-maleimide chemistry or to another biomolecule via click chemistry, using the boronic acid as a targeting or payload attachment site.[13] |
| Materials Science | Suzuki coupling to build extended π-systems. | Create novel organic semiconductors or fluorescent materials where the naphthalene core is extended through conjugation with other aromatic systems.[1] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Amide coupling fails or is low-yielding. | 1. Inactive EDC (hydrolyzed).2. Poor quality amine or solvent.3. Steric hindrance. | 1. Use fresh EDC from a sealed container.2. Use anhydrous solvent; ensure amine is pure.3. Use a different coupling agent (e.g., HATU, HBTU); increase reaction time/temperature. |
| Suzuki coupling fails. | 1. Deactivated catalyst.2. Inappropriate base or solvent.3. Protodeboronation (loss of boronic acid). | 1. Ensure reaction is strictly anaerobic.2. Screen different bases (Cs₂CO₃ is often more effective) and solvent systems.3. Use a milder base and anhydrous conditions if possible. |
| Multiple products are observed. | 1. Side reactions during amide coupling.2. Homocoupling of the boronic acid in Suzuki reaction. | 1. Ensure the use of NHS or HOBt to minimize side products.2. Lower catalyst loading; ensure slow addition of reagents. |
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Carboxynaphthalene-1-boronic acid in Materials Science
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of 4-Carboxynaphthalene-1-boronic acid in advanced materials science. This bifunctional organic molecule, featuring a naphthalene core functionalized with both a carboxylic acid and a boronic acid, is a highly versatile building block for constructing sophisticated materials. Its rigid aromatic structure imparts thermal stability and unique photophysical properties, while the distinct reactivity of its two functional groups allows for directed assembly into complex architectures. We present its application as a linker for creating luminescent Metal-Organic Frameworks (MOFs), as a recognition element in fluorescent sensors for saccharides, and as a monomer in the synthesis of Covalent Organic Frameworks (COFs). The protocols provided are designed to be robust and reproducible, offering researchers a solid foundation for exploring the potential of this unique compound.
Introduction to this compound
This compound is an exemplary molecule in the design of functional materials. Its architecture is a testament to the power of multifunctional ligands in materials synthesis. The naphthalene core serves as a rigid, planar, and inherently fluorescent scaffold. The two functional groups, a carboxylate and a boronic acid, offer orthogonal reactivity and coordination capabilities.
-
The carboxylic acid group is a classic coordination site for metal ions, making it an ideal component for the synthesis of Metal-Organic Frameworks (MOFs). It readily deprotonates to form strong, directional bonds with a wide range of metal centers.
-
The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-diols, a structural motif abundant in saccharides.[1][2] This interaction is the cornerstone of its application in chemosensors. Furthermore, boronic acids can undergo self-condensation or co-condensation with polyols to form robust boroxine or boronate ester linkages, respectively, which is the basis for the formation of Covalent Organic Frameworks (COFs).[3][4]
The combination of these features on a single, photophysically active naphthalene backbone allows for the rational design of materials with built-in functionality, such as luminescence, porosity, and molecular recognition capabilities.
Application I: Linker for Luminescent Metal-Organic Frameworks (MOFs)
The naphthalene moiety in this compound makes it an excellent candidate for the synthesis of luminescent MOFs (L-MOFs). The extended π-system of naphthalene can give rise to intrinsic fluorescence, which can be modulated by coordination to metal centers and by the presence of guest molecules within the MOF pores. The carboxylic acid group serves as the primary binding site for the metal clusters, while the boronic acid group can be a secondary binding site or a functional handle for post-synthetic modification.
Scientific Rationale
The synthesis of MOFs is typically achieved through solvothermal methods, where the components are heated in a sealed vessel to promote crystallization.[1] The choice of metal ion is critical; for example, Zn(II) is often used due to its propensity to form well-defined secondary building units (SBUs) and its diamagnetic nature, which prevents quenching of ligand-based fluorescence. Lanthanide ions are also of great interest for constructing L-MOFs due to their unique emission properties. The boronic acid group, if not involved in framework coordination, can be used to anchor other functional molecules or to act as a recognition site within the MOF pores.
Representative Protocol: Solvothermal Synthesis of a Zn-based L-MOF
This protocol describes a representative solvothermal synthesis of a hypothetical zinc-based MOF, designated as Zn-NCB (Zinc-NaphthaleneCarboxyBoronic acid).
Materials:
-
This compound (C₁₁H₉BO₄)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Procedure:
-
In a 20 mL glass vial, dissolve 21.6 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
After 72 hours, cool the oven down to room temperature at a rate of 0.1 °C/min.
-
Colorless, crystalline precipitates should be observed.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each to remove unreacted starting materials.
-
To activate the MOF (i.e., remove solvent from the pores), the DMF-exchanged crystals are solvent-exchanged with a more volatile solvent like ethanol (3 x 10 mL) for 8 hours each.
-
After the final wash, decant the ethanol and dry the crystals under vacuum at 80 °C for 12 hours.
Expected Characterization
| Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A distinct diffraction pattern indicating a crystalline structure. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition likely occurring above 300 °C. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the C=O stretching band of the carboxylic acid (~1700 cm⁻¹) and appearance of asymmetric and symmetric stretching bands of the carboxylate (~1610 and ~1400 cm⁻¹). |
| Fluorescence Spectroscopy | Emission maximum characteristic of the naphthalene linker, potentially shifted upon coordination to the metal center. |
Experimental Workflow Diagram
Caption: Solvothermal synthesis workflow for a luminescent MOF.
Application II: Fluorescent Sensor for Saccharide Detection
The inherent fluorescence of the naphthalene core combined with the diol-binding capability of the boronic acid group makes this compound a prime candidate for a fluorescent chemosensor for saccharides.
Scientific Rationale
The sensing mechanism is based on the interaction between the boronic acid and the cis-diol groups of a saccharide. In an aqueous solution at physiological pH (~7.4), the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol shifts this equilibrium towards the anionic boronate ester. This change in the electronic nature and coordination geometry of the boron atom perturbs the electronic structure of the naphthalene fluorophore, leading to a change in its fluorescence properties (intensity and/or wavelength). This change can be a "turn-off" or "turn-on" response, or a ratiometric shift, depending on the specific electronic coupling between the boronic acid and the fluorophore.
Protocol: Fluorescent Titration for Saccharide Detection
This protocol details the steps for evaluating the sensing performance of this compound towards a model saccharide like D-fructose.
Materials:
-
This compound
-
D-Fructose
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High-purity water
Procedure:
-
Prepare a stock solution of the sensor: Dissolve 2.16 mg of this compound in 10 mL of DMSO to make a 1 mM stock solution.
-
Prepare a stock solution of the analyte: Dissolve 180.16 mg of D-fructose in 10 mL of high-purity water to make a 100 mM stock solution.
-
Prepare the working sensor solution: Add 100 µL of the 1 mM sensor stock solution to 9.9 mL of PBS (pH 7.4) in a 15 mL centrifuge tube. This results in a 10 µM working solution.
-
Perform the fluorescence titration: a. Place 2 mL of the 10 µM working sensor solution into a quartz cuvette. b. Record the initial fluorescence spectrum (e.g., excitation at the absorption maximum of the naphthalene moiety, ~330 nm, and emission scan from 350 nm to 550 nm). c. Add small aliquots (e.g., 2, 5, 10 µL) of the D-fructose stock solution to the cuvette. d. After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum. e. Continue this process until no significant change in fluorescence is observed.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration. This can be used to determine the binding constant (Kₐ) and the limit of detection (LOD).
Anticipated Sensor Performance
| Parameter | Anticipated Value/Observation |
| Fluorescence Response | A significant change (quenching or enhancement) in fluorescence intensity upon addition of fructose. |
| Selectivity | Higher affinity for fructose compared to other saccharides like glucose, due to the favorable stereochemistry of its furanose form for boronate ester formation. |
| Optimal pH | The sensing response is expected to be maximal around physiological pH (7.4), where the pKa of the boronic acid allows for effective diol binding. |
| Limit of Detection (LOD) | Expected to be in the low millimolar to high micromolar range, depending on the binding affinity. |
Sensing Mechanism Diagram
Caption: Reversible binding mechanism for saccharide sensing.
Application III: Monomer for Covalent Organic Frameworks (COFs)
The ability of boronic acids to undergo reversible condensation reactions makes them ideal building blocks for the synthesis of crystalline and porous Covalent Organic Frameworks (COFs).[3][4] this compound can be used as a monomer in two primary ways: through self-condensation to form boroxine-linked COFs, or through co-condensation with polyhydroxyl linkers to form boronate-ester-linked COFs. The latter is more common for creating robust, porous materials.
Scientific Rationale
The synthesis of COFs relies on the principles of dynamic covalent chemistry, where the reversibility of bond formation allows for "error-correction" during the crystallization process, leading to highly ordered structures. For boronate-ester COFs, a boronic acid monomer is reacted with a linker containing at least two diol units (like catechols or other 1,2-diols). The reaction is typically carried out under solvothermal conditions in a suitable solvent system, often with an aqueous or acidic catalyst to promote the dehydration reaction. The resulting COF will have a porous structure defined by the geometry of the building blocks.
Representative Protocol: Synthesis of a Boronate-Ester-Linked 2D COF
This protocol describes a representative synthesis of a 2D COF from this compound and a common triangular linker, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).
Materials:
-
This compound
-
2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)
-
Mesitylene
-
1,4-Dioxane
-
Aqueous acetic acid (3 M)
Procedure:
-
In a Pyrex tube, add 21.6 mg (0.1 mmol) of this compound and 21.6 mg (0.067 mmol) of HHTP (a 3:2 molar ratio).
-
Add 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane as the solvent system.
-
Add 0.2 mL of 3 M aqueous acetic acid as a catalyst.
-
Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal the tube.
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a solid precipitate should be visible.
-
Open the tube and isolate the solid by filtration.
-
Wash the solid product sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL).
-
Dry the product under vacuum at 120 °C for 24 hours to yield the porous COF.
Expected Material Properties
| Property | Expected Outcome |
| Crystallinity | A crystalline powder, verifiable by PXRD, with characteristic peaks corresponding to the layered structure. |
| Porosity | A high surface area (e.g., > 600 m²/g), as determined by nitrogen physisorption measurements (BET analysis). |
| Morphology | Typically a microcrystalline powder, observable by Scanning Electron Microscopy (SEM). |
| Chemical Stability | Good stability in organic solvents, but may be sensitive to hydrolysis in acidic or basic aqueous media. |
COF Synthesis Workflow Diagram
Caption: Synthesis workflow for a 2D boronate-ester-linked COF.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a powerful and versatile building block for the materials scientist. Its unique combination of a rigid, fluorescent naphthalene core with orthogonally reactive carboxylic and boronic acid groups enables the rational design and synthesis of a wide range of functional materials. The protocols and application notes provided herein offer a starting point for researchers to explore its potential in creating novel luminescent MOFs, sensitive fluorescent sensors, and highly ordered porous COFs.
References
- 1. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline | MDPI [mdpi.com]
- 2. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to fabricate metal–organic framework (MOF)-based luminescent sensing platforms - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Preventing Protodeboronation of 4-Carboxynaphthalene-1-boronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 4-Carboxynaphthalene-1-boronic acid in their synthetic endeavors. Protodeboronation, the undesired cleavage of the C–B bond, is a frequent challenge that can lead to diminished yields, formation of impurities, and complex purification profiles. This document provides in-depth, field-proven insights and actionable troubleshooting protocols to help you mitigate this pervasive side reaction.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, converting your valuable starting material into an inactive byproduct—in this case, 4-carboxy-naphthalene.[1] This reaction is a well-known undesired side reaction in many transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
For this compound, this issue is particularly pertinent. While the electron-withdrawing nature of the carboxylic acid group can, in some cases, stabilize the C-B bond against certain protodeboronation pathways, the overall reaction conditions, especially the basic media required for Suzuki-Miyaura coupling, can promote this unwanted transformation.[2] The loss of the boronic acid moiety not only reduces the yield of the desired product but also introduces a byproduct that can be challenging to separate, complicating downstream processing.
Q2: What are the primary mechanisms driving protodeboronation?
A2: Protodeboronation can be catalyzed by both acids and bases, though in the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is of primary concern.[1][2]
-
Acid-Catalyzed Protodeboronation: This pathway involves the protonation of the boronic acid, leading to the cleavage of the C-B bond.[1]
-
Base-Catalyzed Protodeboronation: This is the more relevant mechanism in Suzuki-Miyaura reactions. The base (e.g., hydroxide, carbonate, phosphate) attacks the Lewis acidic boron atom to form a more nucleophilic tetrahedral boronate species ([ArB(OH)3]⁻). While this activation is essential for the desired transmetalation step in the catalytic cycle, this boronate intermediate is also more susceptible to protonolysis by a proton source (like water), which cleaves the C-B bond.[1][2]
The reaction pH is a critical factor, as it dictates the equilibrium between the neutral boronic acid and the more reactive boronate anion.[1]
Troubleshooting Guide: Diagnosing and Solving Protodeboronation
This section is designed to help you identify the potential causes of protodeboronation in your experiments and provides targeted solutions.
Scenario 1: Significant formation of 4-carboxynaphthalene byproduct is observed by LC-MS or NMR.
This is the most direct evidence of protodeboronation. The following decision tree can guide your troubleshooting process.
Caption: A decision tree for troubleshooting protodeboronation.
Scenario 2: Inconsistent yields and byproduct formation between batches.
Variability often points to subtle changes in reaction setup and reagent quality.
-
Reagent Quality: this compound can degrade upon storage, especially if exposed to moisture. It is advisable to use a fresh batch or verify the purity of your existing stock by NMR.
-
Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids and potentially affect the stability of the catalyst. Ensure thorough degassing of your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Solvent and Base Preparation: Ensure solvents are anhydrous (if intended) and that bases are finely powdered and dry to ensure consistent reaction kinetics.
Mitigation Strategies and Experimental Protocols
To proactively prevent protodeboronation, consider the following strategies from the outset of your experimental design.
Optimization of Reaction Parameters
The interplay between the base, solvent, and temperature is critical.
| Parameter | Recommendation | Rationale |
| Base | Use milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Stronger bases (NaOH, KOH) create a higher concentration of the reactive boronate species, accelerating protodeboronation. Milder, heterogeneous bases can provide a localized high pH at the solid-liquid interface, promoting the desired reaction without saturating the bulk solution with base. |
| Solvent | Use anhydrous solvents (e.g., dioxane, toluene, THF) with a minimal amount of water to dissolve the base. | Water is the primary proton source for protodeboronation. Minimizing its content can significantly suppress this side reaction.[3] |
| Temperature | Operate at the lowest temperature that affords a reasonable reaction rate (typically 60-80 °C). | Higher temperatures increase the rate of all reactions, including protodeboronation. |
| Catalyst & Ligand | Employ a highly active catalyst system (e.g., Pd(OAc)₂ with a biarylphosphine ligand like SPhos or XPhos) to ensure rapid cross-coupling. | A fast and efficient Suzuki-Miyaura coupling will outcompete the slower protodeboronation pathway. |
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed dioxane/water solvent mixture to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
"Slow-Release" Strategy Using Boronic Acid Derivatives
For particularly challenging couplings where protodeboronation remains significant, converting the boronic acid to a more stable derivative that slowly hydrolyzes in situ is a highly effective strategy.[2] This keeps the instantaneous concentration of the reactive boronic acid low, minimizing the opportunity for decomposition.
Caption: Workflow for using MIDA ester to prevent protodeboronation.
a) N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, often crystalline solids that can be used in "slow release" strategies.[4]
b) Diethanolamine adducts: These are also stable, crystalline solids that can be easily prepared and used directly in Suzuki-Miyaura reactions, particularly with protic co-solvents.
Protocol 2: Preparation of the Diethanolamine Adduct of this compound
This protocol describes the formation of a stable adduct that can be isolated and used in subsequent coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent)
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Add diethanolamine dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable diethanolamine adduct can now be used directly in Suzuki-Miyaura coupling reactions.
Purification of this compound and its Products
The presence of the carboxylic acid group on both the starting material and potentially the protodeboronated byproduct can complicate purification due to their similar polarities.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., NaHCO₃) will move the acidic components into the aqueous layer. Subsequent acidification of the aqueous layer followed by extraction with an organic solvent can recover the acidic compounds, separated from neutral impurities.
-
Chromatography: For chromatographic purification, silica gel is commonly used. Given the polar nature of the compounds, a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid, may be required.
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective method for purifying both the starting boronic acid and the final product, provided a suitable solvent is identified.
By understanding the mechanisms of protodeboronation and implementing these targeted strategies, researchers can significantly improve the efficiency and reproducibility of reactions involving this compound, paving the way for successful synthetic outcomes.
References
Troubleshooting low reactivity of 4-Carboxynaphthalene-1-boronic acid
Welcome to the technical support guide for 4-Carboxynaphthalene-1-boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sometimes challenging reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this molecule, stemming from the electron-withdrawing carboxylic acid group on the naphthalene scaffold, can lead to unexpected reactivity issues. This guide provides in-depth, field-tested insights and solutions to common problems in a direct question-and-answer format.
Troubleshooting Guide: Addressing Low Reactivity & Side Reactions
This section tackles the most pressing experimental failures. Each answer provides a causal explanation and a clear path to resolution.
Q1: My Suzuki-Miyaura coupling reaction with this compound shows low to no conversion. What are the primary causes and how can I rectify this?
Low conversion is the most common issue and typically stems from one or more of four key areas: reagent solubility, catalyst system efficacy, competing side reactions, or suboptimal reaction conditions.
Causality: The this compound molecule has two challenging features: the polar, acidic carboxyl group and the large, hydrophobic naphthalene ring. This combination leads to poor solubility in many common organic solvents. Furthermore, the electron-withdrawing nature of the carboxylic acid increases the Lewis acidity of the boron center, making the C-B bond more susceptible to premature cleavage via protodeboronation.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki coupling conversion.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Balances solubility of the organic substrates and the inorganic base. |
| Base | K₃PO₄ (2.5 equiv.) or Cs₂CO₃ (2.5 equiv.) | Strong enough to form the active boronate and the carboxylate salt, promoting solubility, without being overly harsh.[3] |
| Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | A robust and versatile catalyst system for challenging substrates.[4] |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy for activation without excessively promoting side reactions. |
| Degassing | 3x Freeze-Pump-Thaw cycles | Crucial for removing oxygen, which can lead to catalyst decomposition and homocoupling.[5] |
Q2: I'm observing a significant amount of naphthalene-1-carboxylic acid as a byproduct. What is happening and how can I prevent it?
This is a classic case of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water) before it can participate in the catalytic cycle.[6]
Causality: The electron-withdrawing carboxylic acid group on the naphthalene ring increases the susceptibility of the boronic acid to protodeboronation. This process is often accelerated by high temperatures and strong bases.[7][8]
Caption: The mechanism of protodeboronation side reaction.
Mitigation Strategies:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃ or KF. These are still capable of activating the boronic acid for transmetalation but are less likely to promote protonolysis.[5]
-
Lower the Reaction Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate (e.g., 70-80 °C).
-
Use the Pinacol Ester Derivative: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoic acid is the pinacol ester of your boronic acid. Boronic esters are generally more stable and less prone to protodeboronation than their corresponding acids.[5][7][9] The active boronic acid is slowly released in situ under the reaction conditions, keeping its standing concentration low and minimizing the side reaction.
-
Minimize Water: While many Suzuki protocols require water to dissolve the base, using the minimum amount necessary or switching to a non-aqueous system with a soluble organic base (if compatible with your substrates) can help.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling procedures for this compound?
Proper storage is critical to maintaining the reagent's integrity. Boronic acids can degrade via oxidation or dehydration to form boroxine anhydrides.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[10] Refrigeration is recommended for long-term storage.[11]
-
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes. Avoid creating dust.[10]
Q2: How can I assess the purity of my this compound before use?
Using a high-purity starting material is essential. Impurities can inhibit the catalyst or introduce unwanted side products.
-
¹H NMR: This is an excellent first check. Look for the characteristic boronic acid OH protons (a broad singlet) and check the integration of the aromatic protons to ensure no significant organic impurities are present.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight and identify potential impurities or degradation products like the protodeboronated species.
-
HPLC: Purity assessment by HPLC is possible, but care must be taken. Boronic acids and their esters can be unstable under typical reversed-phase conditions, potentially hydrolyzing on-column.[12][13] Specialized methods, sometimes using high pH mobile phases or derivatizing agents like alizarin for fluorescent detection, may be required for accurate quantification.[14][15]
Q3: Should I use the free boronic acid or its pinacol ester for my reaction?
The choice depends on the specific challenges of your reaction.
| Feature | This compound | 4-(Pinacolboronate)-1-naphthoic acid |
| Reactivity | More reactive, does not require an extra hydrolysis step. | Less reactive, requires in situ hydrolysis to the boronic acid. |
| Stability | More prone to protodeboronation and boroxine formation.[16] | Significantly more stable to storage and protodeboronation.[9][12] |
| Purification | Can be challenging to purify via chromatography. | Generally easier to handle and purify by silica gel chromatography.[9] |
| Recommendation | Use if your substrate is highly reactive and reactions are fast. | Recommended for most cases , especially for slow or challenging couplings where stability is paramount. |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), your aryl halide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol) under an inert atmosphere (in a glovebox, if possible).
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum until the solvent begins to bubble, then backfill with argon or nitrogen. Repeat this cycle three times. For maximum oxygen removal, perform three freeze-pump-thaw cycles.
-
Solvent Addition: Via syringe, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate.
Protocol 2: Rigorous Degassing via Freeze-Pump-Thaw
This technique is superior to inert gas bubbling for removing dissolved oxygen.[5]
-
Freeze: Place the sealed Schlenk flask containing the reaction solvents (before adding the catalyst) in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open it to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the contents to thaw completely. You may observe gas bubbles being released from the solvent as it liquefies.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure complete removal of dissolved oxygen. Backfill the flask with argon or nitrogen after the final cycle.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Side reactions in Suzuki coupling with substituted boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when working with substituted boronic acids. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your specific chemical transformations.
Frequently Asked Questions (FAQs)
Section 1: General Troubleshooting & Initial Failures
Question 1: My Suzuki coupling reaction has failed, showing low to no yield of the desired product. Where do I even begin to troubleshoot?
Answer: A failed Suzuki coupling can be frustrating, but a systematic approach can quickly identify the culprit. Before diving into specific side reactions, it's essential to validate the core components of your reaction setup. The catalytic cycle is a chain of events; a single weak link can halt the entire process.
Here is a logical workflow to diagnose the initial failure:
Core Parameters to Verify:
-
Catalyst Activity : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1][2] This reduction step can sometimes be inefficient or lead to side reactions. Consider using a fresh batch of catalyst or a more robust, air-stable Pd(0) precatalyst.[1]
-
Oxygen Contamination : Oxygen is detrimental. It can lead to the homocoupling of your boronic acid and cause catalyst decomposition into inactive palladium black.[1][3] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like Argon or Nitrogen.[4]
-
Reagent Purity & Stability : Boronic acids are susceptible to degradation over time, particularly protodeboronation, where the C-B bond is replaced by a C-H bond.[1][2] This is a very common reason for failure. Always use high-quality, fresh reagents if possible.
-
Base and Solvent Choice : The base is not just a spectator; it is critical for activating the boronic acid for transmetalation.[5] Its strength and solubility are key. The base must be strong enough to form the boronate species but not so harsh that it degrades starting materials.[1] For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to ensure efficient phase transfer.[1]
Section 2: The Protodeboronation Problem
Question 2: I'm observing a significant amount of byproduct where my boronic acid has been replaced by a hydrogen atom. What is happening and how can I stop it?
Answer: You are observing protodeboronation , one of the most common and problematic side reactions in Suzuki coupling.[6] This reaction cleaves the carbon-boron bond and quenches it with a proton source (usually water), consuming your nucleophile and directly reducing your yield.[7][8]
Causality: Heteroaromatic boronic acids (e.g., pyridine, thiophene) and electron-rich arylboronic acids are particularly prone to this decomposition pathway.[1][7][8][9] The primary factors that accelerate protodeboronation are:
-
Presence of a Proton Source: Water is the most common culprit.[7]
-
High Temperatures: Increased temperature accelerates the rate of decomposition.[7]
-
Strong Bases: Strong bases in aqueous media can promote the side reaction.[1]
-
Extended Reaction Times: The longer your boronic acid is exposed to harsh conditions, the more it will decompose.[7]
Troubleshooting & Mitigation Strategies:
If you are observing significant protodeboronation, consider the following actionable steps, starting with the simplest modifications:
-
Switch to a Milder Base: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases.[7] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices that often provide a good balance of reactivity and stability.[1]
-
Reduce Water Content / Use Anhydrous Conditions: Water is the proton source for this side reaction.[1] Minimizing its presence can have a dramatic effect.
-
Strategy: Switch to a solvent system like Dioxane/H₂O (10:1) or anhydrous THF with a base like CsF or powdered K₃PO₄. Ensure all reagents are dry.[1]
-
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling.[7] An efficient catalyst system can help make this possible.
-
Employ a Highly Active Catalyst System: The faster your desired Suzuki coupling occurs, the less time the boronic acid has to decompose. Using modern, highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, RuPhos) can significantly outpace the protodeboronation reaction.[6][10]
| Base | Typical Conditions | Suitability for Sensitive Boronic Acids |
| NaOH, KOH | Aqueous solvents (Toluene/H₂O) | Low: Prone to causing rapid protodeboronation.[1] |
| K₂CO₃, Cs₂CO₃ | Aqueous or anhydrous | High: Generally effective and less harsh than hydroxides.[7][10] |
| K₃PO₄ | Anhydrous (Dioxane, THF) | Very High: Often the base of choice for sensitive substrates.[1][7] |
| KF, CsF | Anhydrous (THF, Dioxane) | High: Fluoride bases can be very effective, especially in anhydrous media.[1] |
Question 3: My heteroaromatic boronic acid is extremely unstable. Even with optimized conditions, protodeboronation is a major issue. What advanced strategies can I use?
Answer: For notoriously unstable boronic acids, such as 2-pyridineboronic acid, a "slow release" strategy is often the most effective solution.[6][8] The goal is to keep the instantaneous concentration of the free, unstable boronic acid low throughout the reaction. This is achieved by using more stable derivatives that slowly hydrolyze in situ to generate the active reagent.
Recommended Derivatives:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are robust to purification and storage.[8] They are an excellent choice for slow-release strategies.
-
Organotrifluoroborates (R-BF₃K): These potassium salts offer significantly increased stability compared to boronic acids and can be very effective at suppressing protodeboronation.[8]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are more robust than their corresponding boronic acids and are a common, commercially available alternative.[8][11]
Protocol: Protection of an Unstable Boronic Acid as a MIDA Ester
This protocol provides a general method for converting a problematic boronic acid into its more stable MIDA ester derivative for use in slow-release Suzuki coupling.
Materials:
-
Unstable Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene or a suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the boronic acid and N-methyliminodiacetic acid.
-
Solvent Addition: Add enough toluene to create a stirrable slurry.
-
Azeotropic Removal of Water: Assemble a Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically several hours). The reaction mixture should become a clear solution before the MIDA ester precipitates out.
-
Isolation: Cool the reaction mixture to room temperature. Isolate the crystalline MIDA ester by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: The resulting MIDA ester can be used directly in the Suzuki coupling reaction, typically with a base like K₃PO₄ in an aqueous solvent system, which facilitates the slow hydrolysis back to the active boronic acid.[7]
Section 3: The Homocoupling Problem
Question 4: My reaction produces a significant amount of a symmetrical biaryl derived from my boronic acid (Ar-Ar instead of Ar-Ar'). What causes this homocoupling?
Answer: The formation of a symmetrical biaryl is a result of homocoupling , another common side reaction that consumes your boronic acid and complicates purification.[3] This side reaction is primarily driven by two distinct mechanisms.[2][3]
Mechanisms of Homocoupling:
-
Oxygen-Mediated Homocoupling: This is the most frequent cause. Dissolved oxygen in your solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[2][3] Rigorous exclusion of oxygen is the key to suppressing this pathway.[4]
-
Palladium(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][3][11] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Troubleshooting & Mitigation Strategies:
-
Rigorous Degassing is Non-Negotiable: This is the most critical step. Ensure your solvents are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[4] A subsurface sparge is particularly effective.[12] Maintain a positive inert gas pressure throughout the reaction.
-
Re-evaluate Your Palladium Source:
-
If using a Pd(II) precatalyst, homocoupling during the initial reduction phase may be unavoidable but can be minimized.
-
Consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require an in situ reduction step.[10]
-
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help suppress homocoupling.[4][12] This agent helps to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[4][12][13]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired reductive elimination step, making the cross-coupling pathway more kinetically favorable than the pathways leading to homocoupling.[10]
Protocol: General Suzuki Coupling with Best Practices to Minimize Side Reactions
This protocol provides a robust starting point for a typical Suzuki coupling, incorporating best practices to avoid both protodeboronation and homocoupling.
Materials & Setup:
-
Aryl/Vinyl Halide (1.0 equiv, limiting reagent)
-
Substituted Boronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, finely powdered and dried, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask or sealed vial, inert gas line (Argon or Nitrogen), magnetic stirrer, heating block/oil bath.
Procedure:
-
Inerting the Flask: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, boronic acid, and finely powdered base.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Degassing (Final): If possible, perform one or two brief vacuum/backfill cycles with the inert gas to ensure the headspace is free of oxygen.
-
Reaction: Place the sealed vessel in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth, field-proven insights to overcome common and complex challenges encountered during your experiments. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide: Diagnosing and Solving Challenging Couplings
This section is designed to help you systematically diagnose and resolve issues when your Suzuki-Miyaura coupling reaction does not perform as expected.
Problem 1: Low to No Yield of Desired Product
A low or non-existent yield is the most common issue. The key is to diagnose the root cause systematically. Start by assessing the most fundamental parameters before moving to more complex variables.[1]
Initial Checks: Reagents and Setup
-
Catalyst & Ligand Integrity : Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Oxidation of the phosphine ligand or decomposition of the palladium precatalyst can render the system inactive.[3] Always use fresh, properly stored catalysts and ligands. Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species, a step that can sometimes be inefficient.[1][3] Modern precatalysts, such as Buchwald's G3/G4 palladacycles, are designed for reliable and rapid generation of the active LPd(0) catalyst.[1][4]
-
Oxygen Contamination : The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from setup to workup.[1][2]
-
Reagent Quality & Stoichiometry :
-
Boronic Acid : Confirm the purity of your boronic acid. Many are susceptible to decomposition, especially protodeboronation.[2][5][6] It is often beneficial to use a slight excess (1.2–1.5 equivalents) of the boronic acid.[1]
-
Aryl Halide : The reactivity of the electrophile is critical. The general trend is I > Br > OTf >> Cl.[2][3] Couplings involving aryl chlorides are particularly challenging and demand highly active catalyst systems.[7][8]
-
-
Base Quality and Strength : The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[9][10][11] The base must be strong enough for this role but not so strong as to cause degradation.[1] For anhydrous reactions, ensure the base is finely powdered and dry. For biphasic reactions, vigorous stirring is crucial to ensure efficient mixing and maximize the interfacial area where the reaction occurs.[1][4]
-
Solvent Purity and Choice : Solvents must be anhydrous (for non-aqueous setups) and degassed.[2] The choice of solvent can influence catalyst activity and selectivity.[12][13][14] Common solvents include toluene, THF, dioxane, and DMF, often with water as a co-solvent.[10]
Troubleshooting Flowchart for Low Yield
Below is a decision-making workflow to systematically troubleshoot a failing Suzuki coupling reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
Problem 2: Significant Protodeboronation Observed
Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your nucleophile and reducing yield.[5][6] This is especially problematic for electron-deficient and heteroaryl boronic acids.[2][6][15]
Identifying the Issue : The primary indicator is the detection of the corresponding arene/heteroarene (Ar-H) of your boronic acid starting material (Ar-B(OH)₂) in your crude reaction mixture by LC-MS, GC-MS, or NMR.[6]
Causality & Solutions :
-
Cause : The presence of a proton source (often water), high temperatures, and extended reaction times can accelerate this side reaction.[6] The mechanism can be catalyzed by either acid or base.[5]
-
Solution 1: Use a More Stable Boron Reagent : This is the most robust strategy. Convert the boronic acid into a more stable derivative that engages in the catalytic cycle while resisting protodeboronation.[5]
-
Potassium Aryltrifluoroborates (ArBF₃K) : These are highly stable, crystalline solids that slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing side reactions.[16][17]
-
MIDA Boronates : N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to storage, chromatography, and anhydrous coupling conditions, making them ideal for "slow-release" strategies.[5][16]
-
Diethanolamine Adducts : Complexing the boronic acid with diethanolamine forms an air- and water-stable crystalline solid that can be used directly in the coupling.[1][18]
-
-
Solution 2: Modify Reaction Conditions :
-
Choice of Base : Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[2]
-
Anhydrous Conditions : Rigorously excluding water can suppress protodeboronation, though some catalytic systems require water.[2][19]
-
Minimize Reaction Time/Temperature : Faster catalytic turnover minimizes the time the boronic acid is exposed to harsh conditions. Using a highly active catalyst system can allow for lower temperatures and shorter reaction times.[2][5]
-
Problem 3: Coupling of Challenging Substrates Fails
A. Sterically Hindered Substrates (e.g., tetra-ortho-substituted biaryls)
-
The Challenge : Steric hindrance slows down the crucial reductive elimination step, which forms the new C-C bond.[20] This can lead to catalyst decomposition or side reactions.
-
The Solution: Ligand Design : The key is to use very bulky, electron-rich phosphine ligands. These ligands form a large "bite angle" on the palladium center, which promotes the otherwise difficult reductive elimination.
-
Buchwald-type Biaryl Phosphine Ligands : Ligands like SPhos, XPhos, and RuPhos are the gold standard for these transformations.[20][21] Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.
-
Specialized Ligands : For extremely demanding couplings, specialized ligands like BI-DIME or AntPhos have been developed to overcome severe steric clashes.[22][23]
-
B. Electron-Poor/Rich Aryl Chlorides
-
The Challenge : The C-Cl bond is very strong, making the initial oxidative addition step of the catalytic cycle extremely difficult, especially for electron-rich or "deactivated" aryl chlorides.[3][7]
-
The Solution: Highly Active Catalyst Systems :
-
Electron-Rich, Bulky Ligands : Similar to sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., PCy₃, Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[7][9][16] These ligands increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-Cl bond.
-
Palladacycle Precatalysts : Pre-formed palladacycles are highly efficient at generating the active LPd(0) species needed for the challenging oxidative addition step.[1]
-
"Ligand-Free" Conditions : In some cases, "ligand-free" conditions using a palladium source like Pd(OAc)₂ can be effective, though the true catalytic species is often a subject of debate.[16][24]
-
C. Heteroaryl Boronic Acids
-
The Challenge : Heteroaryl boronic acids present a dual challenge: they are often prone to rapid protodeboronation, and the Lewis basic heteroatom (e.g., the nitrogen in pyridine) can coordinate to and poison the palladium catalyst.[4][15][25] The "2-pyridyl problem" is a classic example of this deactivation.[15]
-
The Solution: A Multi-faceted Approach :
-
Stable Boron Reagents : As with general protodeboronation, using MIDA boronates or trifluoroborates is highly effective.[16][19]
-
Anhydrous Conditions : Anhydrous protocols can prevent hydrolysis and minimize protodeboronation.[19][25] Additives like trimethyl borate can be used to scavenge Lewis basic heteroatoms, preventing catalyst poisoning.[4]
-
Careful Base/Solvent Selection : Strong bases like K₃PO₄ or Cs₂CO₃ are often necessary.[19]
-
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled. What should I check first? A1: When a reaction stalls, the most likely culprit is catalyst deactivation.[1] First, ensure your inert atmosphere is secure. Oxygen is a primary cause of catalyst death.[2] Second, consider catalyst poisoning from impurities in your starting materials or solvents.[26][27][28] Common poisons include sulfur-containing compounds.[26][27] If using heteroaromatic substrates, the substrate itself may be poisoning the catalyst.[15][25]
Q2: What is the role of the base and how do I choose one? A2: The base has multiple roles. Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻ or [ArB(OR)₃]⁻), which is the active species in the transmetalation step.[10][11][29] The choice of base is critical:
-
K₃PO₄ (Potassium Phosphate) : A strong, versatile base often used in challenging couplings, particularly with aryl chlorides and sterically hindered substrates.[10][19]
-
Cs₂CO₃ (Cesium Carbonate) : A strong base that is highly effective but more expensive. Its high solubility in organic solvents can be advantageous.[2][10]
-
Carbonates (Na₂CO₃, K₂CO₃) : Milder, common bases suitable for many standard couplings, often used in aqueous mixtures.[10]
-
Fluorides (KF, CsF) : Can be effective, especially when base-labile functional groups are present.[9]
Q3: When should I use aqueous vs. anhydrous conditions? A3: The choice depends on substrate stability and the specific protocol.
-
Aqueous Conditions : Many Suzuki reactions are robust and run well in biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O.[10] Water can help dissolve inorganic bases like K₂CO₃ and facilitate the formation of the active boronate species.[30]
-
Anhydrous Conditions : These are essential when dealing with substrates that are highly susceptible to protodeboronation or hydrolysis.[2][25] Anhydrous conditions require careful drying of solvents and reagents.[1][19]
Q4: My main side-product is homocoupling of the boronic acid. What causes this? A4: Homocoupling (Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of oxygen.[1] Oxygen can oxidize the Pd(0) catalyst and promote the unwanted dimerization of the boronic acid. The solution is to rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Q5: How do I choose the right ligand for my reaction? A5: Ligand choice is perhaps the most critical parameter for success in challenging couplings. The ligand stabilizes the palladium center and modulates its reactivity.[3][10]
| Challenge | Recommended Ligand Class | Examples | Rationale |
| Aryl Chlorides | Bulky, Electron-Rich Phosphines; NHCs | XPhos, SPhos, RuPhos, PCy₃, PEPPSI-iPr | Increases electron density on Pd to facilitate difficult oxidative addition.[7][31][32] |
| Steric Hindrance | Bulky Biaryl Monophosphines | XPhos, SPhos, BI-DIME, AntPhos | Large bite angle promotes the sterically demanding reductive elimination step.[20][22][23] |
| Heteroaryl Substrates | Varies; often Buchwald-type ligands | SPhos, RuPhos | Robust ligands that can tolerate Lewis basic functional groups and promote fast turnover to outcompete decomposition. |
| General/Robust | Triphenylphosphine (PPh₃) | PPh₃ | A standard, inexpensive ligand suitable for reactive substrates (aryl iodides/bromides) but often fails for challenging cases.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for a Challenging Anhydrous Suzuki Coupling
This protocol is a starting point for coupling an aryl chloride with a sterically hindered boronic acid.
-
Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv).[1]
-
Inert Atmosphere : Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of inert gas.
-
Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[1]
-
Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).[1]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stable Diethanolamine-Boronic Acid Adduct
This protocol converts an unstable boronic acid into a stable, crystalline solid that can be easily handled and stored.[1][18]
-
Dissolution : In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ethyl acetate.[1][18]
-
Addition : Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1][18]
-
Precipitation : A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.[18]
-
Isolation : Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying : Wash the solid with a small amount of cold solvent and dry under high vacuum. This adduct can now be weighed and used directly in Suzuki coupling reactions.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential barrier that can be overcome by rationally selecting the catalyst, ligands, base, and solvent.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. books.rsc.org [books.rsc.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of base and solvent on 4-Carboxynaphthalene-1-boronic acid reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Carboxynaphthalene-1-boronic acid in their synthetic workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a particular focus on the critical roles of base and solvent selection in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding to completion. What are the initial troubleshooting steps?
A1: Incomplete conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors. Begin by systematically evaluating the following:
-
Reagent Quality and Stoichiometry: Ensure the boronic acid, aryl halide, and palladium catalyst are of high purity. Verify the stoichiometry of your reactants; an excess of the boronic acid (typically 1.1-1.5 equivalents) is often beneficial.
-
Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electronically challenging substrates, consider using highly active catalysts such as those based on bulky phosphine ligands developed by Buchwald's group.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.[2][3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Solubility Issues: Poor solubility of any of the reactants in the chosen solvent system can severely hinder the reaction rate.[1] this compound, with its polar carboxylic acid group, may have limited solubility in purely nonpolar solvents. A mixture of solvents or a more polar solvent might be necessary.
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I mitigate them?
A2: The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4] This side reaction is often promoted by excessive water or harsh basic conditions.[2] To minimize protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.[2][4]
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl species. This is often driven by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[2][3] To prevent homocoupling:
-
Rigorously degas the reaction mixture before adding the palladium catalyst.
-
Maintain a strictly inert atmosphere throughout the course of the reaction.
-
Troubleshooting Guide: The Critical Role of Base and Solvent
The interplay between the base and solvent is a critical determinant of success in reactions involving this compound. The presence of the carboxylic acid moiety introduces additional complexity due to its acidic nature and potential for intramolecular interactions.
Issue 1: Poor reaction yield due to inappropriate base selection.
The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5][6]
Troubleshooting Steps:
-
Consider the pKa of the Boronic Acid: The carboxylic acid group on this compound will react with the base. A sufficient amount of base is required to both deprotonate the carboxylic acid and activate the boronic acid for the catalytic cycle.
-
Base Strength and Type:
-
Strong Inorganic Bases (e.g., NaOH, KOH): While effective in activating the boronic acid, they can promote side reactions like protodeboronation, especially in the presence of water.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are generally a good starting point, offering a balance of reactivity and selectivity. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Phosphates (e.g., K₃PO₄): A strong, yet often milder, base that can be particularly effective, especially under anhydrous conditions.[2]
-
Fluorides (e.g., KF, CsF): Can be used to activate boronic acids, particularly if ester groups are present that are sensitive to hydrolysis.[1][6]
-
-
Solubility of the Base: The chosen base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction may be slow or not proceed at all.
Data Presentation: Recommended Base and Solvent Combinations
| Base | Recommended Solvents | Key Considerations |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A standard, cost-effective choice. The aqueous component aids in dissolving the base. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, THF | Higher solubility in organic solvents compared to K₂CO₃, often leading to better results. |
| K₃PO₄ | Toluene, 1,4-Dioxane, DMF | Often used under anhydrous conditions and can be beneficial for sensitive substrates.[2] |
| KF | Toluene, THF | A milder base, suitable for substrates with base-labile functional groups.[1] |
Issue 2: Reaction failure or low yield due to improper solvent selection.
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction. It must solubilize the reactants, influence the catalyst's activity, and affect the selectivity of the reaction.[7][8]
Troubleshooting Steps:
-
Assess Reagent Solubility: As a first step, ensure that this compound, the aryl halide, and the base are at least partially soluble in the chosen solvent at the reaction temperature.[1] While complete dissolution is ideal, a slurry can sometimes be effective with vigorous stirring.
-
Solvent Polarity: The polarity of the solvent can significantly impact the reaction outcome.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These can be effective in solubilizing polar reactants like this compound. However, they can also influence the selectivity of the coupling reaction.[7][8]
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are widely used and generally provide good results. 1,4-dioxane is a common choice due to its higher boiling point, allowing for reactions at elevated temperatures.[9]
-
Aromatic Hydrocarbons (e.g., Toluene): Often used in combination with an aqueous phase to dissolve the inorganic base.
-
Alcohols (e.g., Isopropanol, Ethanol): Can act as both solvent and a mild reducing agent for the palladium catalyst. However, they can also participate in side reactions.
-
-
Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species. However, excess water can lead to protodeboronation.[2] For water-sensitive substrates, anhydrous conditions with a soluble base like K₃PO₄ may be preferable.
Data Presentation: Properties of Common Solvents in Suzuki-Miyaura Couplings
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Properties & Considerations |
| 1,4-Dioxane | 101 | 2.2 | High boiling point, miscible with water, widely used.[10] |
| Toluene | 111 | 2.4 | Good for high-temperature reactions, often used with a phase-transfer catalyst or aqueous base.[10] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Lower boiling point, good solvent for many organic compounds.[10] |
| N,N-Dimethylformamide (DMF) | 153 | 38.2 | High boiling point, excellent solvating power for polar compounds, can affect selectivity.[7][10] |
| Acetonitrile (MeCN) | 82 | 36.6 | Polar aprotic solvent, can influence reaction selectivity.[7][10] |
| Water | 100 | 80.1 | Environmentally benign, excellent for dissolving inorganic bases, but can promote protodeboronation.[10][11] |
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling with this compound
-
To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst and ligand (or a pre-catalyst) under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or an aqueous solution to remove the inorganic salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for a Failed Reaction
Caption: A decision-making workflow for troubleshooting a failed Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Products from 4-Carboxynaphthalene-1-boronic acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with 4-Carboxynaphthalene-1-boronic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.
The unique bifunctional nature of this compound—possessing both a nucleophilic boronic acid and an acidic carboxyl group—presents specific purification hurdles. This guide is structured to address these challenges directly through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, practical problems you may encounter during the work-up and purification of reaction products derived from this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Issue 1: My TLC/LC-MS shows my desired product is contaminated with unreacted this compound. How can I remove it?
Root Cause Analysis: The high polarity imparted by both the boronic acid and carboxylic acid moieties makes the starting material highly polar. If your product is significantly less polar, separation is straightforward. However, if your product also contains polar functional groups, they may co-elute on silica gel or have similar solubility profiles.
Recommended Strategies:
-
Aqueous Basic Wash: This is the most effective and common method. The carboxylic acid group of the starting material will be deprotonated in a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃), forming a highly water-soluble carboxylate salt.[1][2] Your product, if it lacks a sufficiently acidic proton, will remain in the organic layer.
-
Expert Insight: Be cautious if your product contains base-labile functional groups, such as esters, which could be hydrolyzed under these conditions.[3] In such cases, a milder base like potassium carbonate (K₂CO₃) or careful pH monitoring is advised.
-
-
Selective Precipitation/Crystallization: If your product has poor solubility in a particular solvent system while the boronic acid starting material is soluble, you can induce precipitation of your product. Conversely, you can crystallize the boronic acid out of a suitable solvent.[4][5]
-
Protocol: Acid-Base Extraction for Removal of Unreacted Boronic Acid
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 1M aqueous solution of NaOH or saturated NaHCO₃.[1]
-
Combine the aqueous layers and back-extract with the organic solvent to recover any product that may have partitioned.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Issue 2: I'm struggling to remove palladium catalyst residues from my product.
Root Cause Analysis: Palladium catalysts, especially those with phosphine ligands, can be persistent impurities. The final palladium species can be somewhat nonpolar and may streak on silica gel columns, contaminating product fractions.
Recommended Strategies:
-
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium black.
-
Aqueous Washes: Certain aqueous washes can help. For instance, a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help complex with and remove some palladium species.[6]
-
Specialized Scavengers: For persistent palladium contamination, consider using functionalized silica gels or polymers designed to scavenge heavy metals. These are commercially available and can be highly effective.
-
Diethyl Ether Trituration: Palladium complexes often have low solubility in diethyl ether. Triturating your crude product with cold diethyl ether can sometimes cause the palladium impurities to precipitate, allowing for their removal by filtration.[2]
Issue 3: My product and a key byproduct are inseparable on my silica gel column.
Root Cause Analysis: This often occurs when the byproduct has a polarity very similar to your desired product. A common byproduct in Suzuki couplings is the homocoupling product of the boronic acid.
Recommended Strategies:
-
Optimize Your Chromatography:
-
Solvent System Modification: Don't just rely on standard hexane/ethyl acetate gradients. Try incorporating a small amount of a third solvent. For polar compounds, a dichloromethane/methanol system might offer better separation.[2] Adding a trace amount of acetic acid or triethylamine to the eluent can sharpen peaks of acidic or basic compounds, respectively.[4]
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (neutral or basic) can provide different selectivity.[4] For highly polar or ionic compounds, reverse-phase chromatography (C18) may be the solution.[7]
-
-
Recrystallization: This is a powerful technique for separating compounds with different crystal packing energies. A systematic approach to solvent screening is crucial.[5]
-
Protocol: General Recrystallization Screening
-
Place a small amount of your impure solid in several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise while heating until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system yields high-quality crystals and leaves the majority of the impurity in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the work-up of a Suzuki reaction using this compound?
A1: A well-designed work-up is your first line of defense in purification.
References
Overcoming homocoupling in boronic acid cross-coupling reactions
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Topic: Overcoming Homocoupling in Boronic Acid Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies to mitigate the persistent challenge of boronic acid homocoupling in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that optimizing this powerful C-C bond-forming reaction is critical to your success. This center moves beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions to enhance reaction efficiency and product purity.
Part 1: Frequently Asked Questions (FAQs) — The 'Why'
This section addresses the fundamental principles governing the formation of homocoupling byproducts. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is boronic acid homocoupling and what are its primary mechanistic causes?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This reaction is detrimental as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate.[1][2]
The formation of this byproduct is primarily attributed to two interconnected factors: the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3]
-
Oxygen-Mediated Pathway: The catalytically active Pd(0) species can be oxidized by dissolved oxygen to Pd(II). This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This creates a parasitic catalytic cycle that competes directly with the desired cross-coupling pathway.[2][3][4]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) precatalyst, such as Pd(OAc)₂, an initial reduction to Pd(0) is required to enter the main catalytic cycle. If this reduction is inefficient, the remaining Pd(II) can directly mediate the homocoupling of the boronic acid.[3][5] This stoichiometric reaction consumes both the catalyst and the boronic acid.[4]
Q2: Beyond oxygen and the catalyst state, what other reaction parameters influence the rate of homocoupling?
A2: Several other parameters can significantly promote homocoupling:
-
Base: The choice and concentration of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, highly concentrated or very strong bases can accelerate side reactions.[6][7] The base can interact with the palladium center or the boronic acid in ways that may favor the homocoupling pathway under certain conditions.[5]
-
Temperature: While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate the decomposition of reagents and catalysts, potentially leading to increased levels of homocoupling.
-
Boronic Acid Stability: The intrinsic stability of the boronic acid reagent is crucial. Electron-deficient arylboronic acids, for example, can be more prone to side reactions.[8][9] Furthermore, boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which may have different reactivities and propensities for homocoupling.[10]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a major role. Less bulky or electron-poor ligands may not sufficiently stabilize the Pd(0) center or promote the desired reductive elimination step efficiently, allowing the competing homocoupling pathway to become more significant.[2]
Q3: How can I reliably detect and quantify homocoupling byproducts in my reaction mixture?
A3: Accurate detection and quantification are essential for effective troubleshooting. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the presence of a new, often less polar, spot corresponding to the symmetrical biaryl byproduct.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantification. A well-developed HPLC method can separate the starting materials, desired product, and the homocoupling byproduct, allowing for accurate determination of their relative concentrations.[11][12][13][14] Developing a method with a diode-array detector can further aid in peak identification by comparing UV-Vis spectra.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the byproduct by confirming its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can often show characteristic signals of the symmetrical homocoupled product, which can be compared to the expected product signals for a rough estimation of its prevalence.
Part 2: Troubleshooting Guide — The 'How-To'
This section provides practical, step-by-step solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction shows high levels of the homocoupled biaryl byproduct.
This is the most common issue and typically points to problems with the reaction atmosphere or catalyst activation.
The exclusion of oxygen is the single most critical factor in suppressing homocoupling.[4][15] Standard vacuum/backfill cycles may not be sufficient to remove all dissolved oxygen.[16]
-
Protocol:
-
Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.
-
Sparge the solution by bubbling an inert gas (nitrogen or argon) through the liquid via a long needle for 15-30 minutes. This is more effective at removing dissolved oxygen than simply purging the headspace.[4][17]
-
After sparging, add the catalyst and any liquid reagents under a positive pressure of the inert gas.
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
To scavenge any residual Pd(II) species without interfering with the main catalytic cycle, a mild reducing agent can be added.
-
Recommendation: Potassium formate (HCO₂K) has been shown to be highly effective.[4][17] It helps to ensure that the palladium is maintained in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.[4][17]
-
Implementation: Add potassium formate to the reaction mixture before introducing the palladium catalyst.[17]
| Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling [17] | |
| Condition | Homocoupling Byproduct (%) |
| Standard vac/N₂ backfill | 1.0 - 2.0% |
| N₂ subsurface sparge | < 0.5% |
| N₂ subsurface sparge + Potassium Formate | < 0.1% |
Your choice of catalyst and ligand directly influences the relative rates of the desired and undesired reaction pathways.
-
Catalyst Source: Whenever possible, use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern, air-stable Pd(II) precatalyst (e.g., Buchwald G3/G4 precatalysts) that rapidly and cleanly generates the active Pd(0) species.[2] This minimizes the initial concentration of free Pd(II).[3]
-
Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos or P(t-Bu)₃).[2][8] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the Suzuki cycle, outcompeting the homocoupling pathway.[2]
Problem 2: My boronic acid reagent may be impure or degrading on storage.
The quality and handling of the boronic acid are paramount for a clean reaction.
Boronic acids can degrade over time, especially when exposed to air and moisture.[18][19]
-
Purity Check: Before use, check the purity of your boronic acid by NMR or melting point. Impurities can inhibit the reaction or act as sources for side products.
-
Storage: Store boronic acids in a desiccator, under an inert atmosphere, and protected from light. For long-term storage, refrigeration is recommended.
-
Purification: If purity is a concern, boronic acids can often be purified by recrystallization or by a simple acid/base workup to remove non-acidic impurities.[20]
If a particular boronic acid is known to be unstable, using a more stable derivative like a pinacol or MIDA boronate ester can be an excellent strategy.[18]
-
Advantages: Boronate esters are generally more stable to storage and purification by chromatography.[3][18] They are less prone to protodeboronation and other degradation pathways.[3][18]
-
Consideration: Boronate esters are typically less reactive than the corresponding boronic acids and may require slightly more forcing conditions.[18] However, the improved stability often leads to a cleaner reaction profile with less homocoupling.
Part 3: Protocols & Workflows
Protocol 1: General Anhydrous, Degassed Reaction Setup to Minimize Homocoupling
This protocol incorporates best practices for setting up a Suzuki-Miyaura coupling to suppress byproduct formation.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.1–1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe under a positive pressure of inert gas.
-
Rigorous Deoxygenation: Subsurface sparge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G4, 0.5–2 mol%) and ligand (if not using a precatalyst).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
Workflow 1: A Decision-Making Diagram for Troubleshooting Homocoupling
This workflow provides a logical path for diagnosing and solving issues related to homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. toc.library.ethz.ch [toc.library.ethz.ch]
- 11. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Comparing 4-Carboxynaphthalene-1-boronic Acid with Standard Arylboronic Acids
Introduction: The Critical Role of the Boronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its widespread use in the pharmaceutical and materials science industries stems from its ability to construct complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3][4] The success of this palladium-catalyzed reaction is critically dependent on the interplay of the organohalide, the catalyst system, and, most importantly, the organoboron reagent—typically a boronic acid.[2][5]
The choice of boronic acid is far from trivial; its steric and electronic properties profoundly influence reaction kinetics, yield, and overall efficiency.[6][7][8] This guide provides an in-depth comparison of 4-Carboxynaphthalene-1-boronic acid , a structurally complex and functionally rich building block, against more conventional arylboronic acids. We will explore the causality behind its reactivity, provide actionable experimental protocols, and offer insights to help researchers harness its unique potential while navigating its inherent challenges.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
To understand the performance of any boronic acid, one must first grasp the fundamental mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[9]
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[10]
-
Transmetalation: The organic moiety (R²) is transferred from the boronic acid to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[9][11] The electronic and steric nature of the boronic acid directly impacts the rate and efficiency of this step.[6][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]
Pillar 2: A Comparative Analysis of Boronic Acid Performance
The reactivity of a boronic acid is a delicate balance of steric and electronic factors. To contextualize the performance of this compound, we will compare it against three archetypal arylboronic acids.
-
Phenylboronic Acid: The simplest arylboronic acid, serving as our baseline.
-
4-Methoxyphenylboronic Acid: Features a potent electron-donating group (EDG), which generally accelerates transmetalation.[1][7]
-
2,6-Dimethylphenylboronic Acid: A classic example of a sterically hindered boronic acid, which can significantly slow down the reaction.[7][13]
Structural and Electronic Profile of this compound
This compound (MW: 216.00 g/mol , Formula: C₁₁H₉BO₄) presents a unique combination of features:
-
Steric Hindrance: The bulky, polycyclic naphthalene core provides significant steric hindrance around the C-B bond, comparable to or greater than ortho-substituted phenylboronic acids. This bulk can impede the approach to the palladium center during transmetalation.[14][15]
-
Electronic Effect: The carboxylic acid group (-COOH) is a meta-director and is moderately electron-withdrawing. Electron-withdrawing groups can decrease the nucleophilicity of the ipso-carbon attached to boron, potentially slowing the transmetalation step.[6][16] Furthermore, the acidic proton of the carboxyl group can interfere with the basic reaction conditions if not properly accounted for.
Performance Comparison Data
The following table summarizes the expected performance characteristics based on established structure-activity relationships in Suzuki couplings. Yields are representative and highly dependent on the specific substrate, catalyst, and conditions used.
| Boronic Acid | Structure | Electronic Effect | Steric Hindrance | Representative Yield (vs. Aryl Bromide) | Key Considerations |
| Phenylboronic Acid | Neutral (Baseline) | Low | >90% | Standard, reliable coupling partner.[5] | |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Low | >95% | Generally high reactivity and fast reaction rates.[7] | |
| 2,6-Dimethylphenylboronic Acid | Electron-Donating (Inductive) | High | 60-85% | Requires specialized bulky ligands (e.g., XPhos, SPhos) and potentially higher temperatures.[13][17] | |
| This compound | Electron-Withdrawing | High | 50-80% | Combination of steric bulk and EWG makes it a challenging substrate. Requires robust catalyst systems and careful base selection. Prone to protodeboronation under harsh conditions.[18][19] |
Pillar 3: Field-Proven Experimental Protocols
Success with a challenging substrate like this compound requires a carefully optimized protocol. Simply applying standard conditions used for phenylboronic acid is likely to result in low yields.
General Experimental Workflow
The following diagram illustrates the standard laboratory workflow for setting up a Suzuki-Miyaura coupling reaction. The emphasis on maintaining an inert atmosphere is critical to prevent catalyst degradation and unwanted side reactions.[13]
Protocol 1: Standard Coupling with Phenylboronic Acid
This protocol is a reliable baseline for simple, unhindered coupling partners.
-
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(PPh₃)₄ under a positive pressure of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Protocol 2: Optimized Coupling for this compound
This protocol incorporates advanced solutions to overcome the specific challenges posed by the substrate.
-
Causality Behind Experimental Choices:
-
Catalyst System: We employ a modern palladacycle precatalyst (e.g., XPhos Pd G3). These are highly active and air-stable, and the bulky, electron-rich XPhos ligand is exceptionally effective at promoting oxidative addition and the reductive elimination of sterically demanding substrates.[13] This is essential to counteract the hindrance from the naphthalene core.
-
Base: Potassium phosphate (K₃PO₄) is used. It is a strong enough base to facilitate boronate formation but is often less harsh than hydroxides, which can promote protodeboronation of sensitive boronic acids.[18][19] An extra equivalent is used to neutralize the acidic proton of the substrate's carboxyl group.
-
Solvent: A polar aprotic solvent like 1,4-dioxane is used. It is excellent for solubilizing a wide range of organic reagents and is compatible with the higher temperatures often required for challenging couplings.
-
-
Materials:
-
Aryl Chloride or Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv), finely powdered
-
1,4-Dioxane/Water (10:1 mixture, 5 mL), thoroughly degassed
-
-
Procedure:
-
To an oven-dried microwave vial or sealed tube, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Add a magnetic stir bar. Seal the vial and thoroughly purge with argon.
-
Under a positive pressure of argon, add the XPhos Pd G3 precatalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Due to the polarity of the product, TLC can be challenging.
-
After cooling, carefully acidify the reaction mixture with 1M HCl to pH ~3-4 to protonate the carboxylate product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a THF/ethyl acetate mixture). Wash the organic layer with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification can be challenging due to the high polarity. Reverse-phase chromatography or recrystallization may be more effective than standard silica gel chromatography.
-
Conclusion and Outlook
This compound is a valuable but challenging building block for Suzuki-Miyaura cross-coupling. Its performance is dictated by a combination of significant steric hindrance from the naphthalene scaffold and the deactivating electronic effect of the carboxylic acid group.
-
Direct Comparison: Compared to standard reagents like phenylboronic acid, it is significantly less reactive and requires more forcing conditions. Its reactivity profile is more akin to that of highly hindered boronic acids, necessitating the use of modern, highly active catalyst systems with bulky biarylphosphine ligands.
-
Key to Success: The successful application of this compound hinges on a rational selection of catalyst, base, and solvent to overcome its inherent steric and electronic hurdles. Researchers must move beyond standard Pd(PPh₃)₄-based systems and embrace more robust precatalysts.
-
Future Applications: Despite its challenges, the ability to incorporate the carboxynaphthalene moiety is highly desirable for creating novel pharmaceutical leads and functional materials. The protocols and principles outlined in this guide provide a strategic framework for researchers to effectively utilize this and other complex boronic acids in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C11H9BO4 | CID 22711863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-Carboxynaphthalene-1-boronic Acid and its Boronate Esters in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of reagents is a critical determinant of success in the synthesis of complex molecular architectures. Within the powerful toolkit of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides an in-depth, objective comparison of the performance of 4-carboxynaphthalene-1-boronic acid and its corresponding boronate esters, offering field-proven insights and supporting experimental frameworks to inform your synthetic strategy.
The Fundamental Trade-Off: Reactivity versus Stability
At the heart of the decision between employing a boronic acid or its boronate ester lies a fundamental trade-off between reactivity and stability.[1]
This compound , like most boronic acids, is generally the more reactive species in Suzuki-Miyaura coupling.[2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of reduced stability. Boronic acids can be susceptible to decomposition pathways such as protodeboronation, particularly under the basic aqueous conditions often employed in these reactions.[1] This instability can impact shelf-life and potentially lead to lower yields due to degradation of the starting material.
Conversely, boronate esters , such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for extended periods. This robustness makes them particularly well-suited for multi-step syntheses and for use in automated high-throughput screening platforms where reagent stability is paramount. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid. It is a topic of ongoing research whether boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions or if they can participate directly in the transmetalation step.[1] Recent studies have provided evidence that direct transmetalation from boronic esters is possible and can, in some cases, lead to significant rate enhancements.[1]
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of this compound versus its boronate esters in the context of Suzuki-Miyaura cross-coupling.
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, leading to faster reaction times. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to protodeboronation and other decomposition pathways. | High; often stable to storage, handling, and chromatography. |
| Handling | Can be more challenging due to potential instability. | Easier to handle; typically a stable, crystalline solid. |
| Yield | Can be high, but may be compromised by decomposition of the starting material. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity. |
| Purification | Can be difficult to purify due to its polar nature and potential for decomposition. | Readily purified by standard techniques like column chromatography. |
| Cost | Often less expensive as it is the precursor to the boronate ester. | Typically more expensive due to the additional synthetic step. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organic halide to the active Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the Pd(II) complex yields the desired carbon-carbon coupled product and regenerates the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with this compound
Figure 2: General workflow for Suzuki-Miyaura coupling with a boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂ (0.03 equiv) with a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with this compound Pinacol Ester
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Pd catalyst and ligand (e.g., PdCl₂(dppf), Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₃PO₄, CsF, 2.0-3.0 equiv)
-
Degassed anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography
Procedure:
-
Follow the same initial setup as in Protocol 1, combining the aryl halide, this compound pinacol ester, palladium catalyst, ligand, and base in a dry, inerted flask.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (often similar to or slightly higher than with the boronic acid) and stir.
-
Monitor the reaction progress as described previously.
-
Upon completion, perform a similar aqueous workup and extraction.
-
Dry, concentrate, and purify the product using flash column chromatography.
Note on Adapting Protocols: The optimal conditions (catalyst, ligand, base, solvent, and temperature) for the coupling of this compound and its esters will depend on the specific aryl halide being used. The electron-donating or -withdrawing nature of the substituents on both coupling partners can significantly influence the reaction outcome. It is recommended to perform small-scale test reactions to screen for the optimal conditions for your specific substrate combination.
Synthesis of this compound Pinacol Ester
For researchers who wish to prepare the boronate ester from the corresponding boronic acid, the following general procedure can be adapted.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., toluene or THF)
-
Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and a slight excess of pinacol (1.1-1.5 equivalents) in the anhydrous solvent.
-
If using a Dean-Stark trap, reflux the mixture until no more water is collected.
-
Alternatively, stir the mixture with a drying agent like anhydrous magnesium sulfate at room temperature or with gentle heating.
-
Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.
-
Filter off any drying agent and remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly or purified by recrystallization or column chromatography.
Conclusion: Making an Informed Choice
The selection between this compound and its boronate esters for cross-coupling is a strategic decision that should be guided by the specific demands of the synthetic route.
-
Choose this compound when:
-
Rapid reaction kinetics are desired.
-
The stability of the boronic acid under the planned reaction and purification conditions is not a significant concern.
-
Cost is a primary consideration.
-
-
Choose a 4-Carboxynaphthalene-1-boronate ester (e.g., pinacol ester) when:
-
High stability and a long shelf-life are required.
-
The reaction is part of a multi-step synthesis where the boron functionality needs to survive various reaction conditions.
-
Ease of handling and purification are priorities.
-
The reaction is intended for an automated or high-throughput workflow.
-
By understanding the inherent properties of each reagent and leveraging the provided experimental frameworks, researchers can make informed decisions to optimize their synthetic endeavors, leading to more efficient and successful outcomes in the synthesis of novel compounds for research and drug development.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biaryls using aryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Carboxynaphthalene-1-boronic acid
This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 4-Carboxynaphthalene-1-boronic acid. This compound is a critical intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its precise quantification is paramount for ensuring reaction stoichiometry and controlling impurity profiles in pharmaceutical development and manufacturing.
The information presented here is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this new method against existing analytical techniques and providing the necessary experimental data to support its adoption. The validation adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Introduction: The Analytical Challenge of Boronic Acids
Boronic acids, including this compound, present unique analytical challenges. Their propensity for dehydration to form cyclic anhydrides (boroxines) and their labile nature can lead to inaccuracies in quantification.[3][4] Traditional analytical methods often struggle with poor peak shape, retention time variability, and on-column hydrolysis, compromising the reliability of the results.[4]
This guide introduces a novel reversed-phase HPLC-UV method specifically developed to overcome these challenges. By optimizing chromatographic conditions, this method provides a reliable and efficient means for the precise quantification of this compound.
The Novel HPLC-UV Method: Principles and Advantages
The newly developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a low-pH aqueous mobile phase. This approach offers several advantages over existing methods:
-
Enhanced Stability: The acidic mobile phase minimizes the on-column hydrolysis of the boronic acid, ensuring accurate quantification.
-
Improved Peak Shape: The optimized conditions result in sharp, symmetrical peaks, facilitating accurate integration and improving precision.
-
High Specificity: The method demonstrates excellent separation of this compound from its potential impurities and degradation products.
-
Speed and Efficiency: The rapid gradient elution allows for a shorter run time, increasing sample throughput.
Method Validation Protocol: A Commitment to Scientific Integrity
The validation of this analytical method was conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6] The following validation characteristics were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8][9]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of the new HPLC-UV method.
Comparative Performance Analysis
To objectively evaluate the new HPLC-UV method, its performance was compared against a commonly used alternative, a non-aqueous capillary electrophoresis (NACE) method.[4] While NACE can be effective for analyzing boronic acids, it often suffers from limitations such as lower sensitivity and longer analysis times.[4]
Table 1: Comparison of Validation Parameters
| Validation Parameter | New HPLC-UV Method | Alternative Method (NACE) | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from placebo or known impurities | Potential for co-migration with similar compounds | Specificity demonstrated |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Typically 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 2.0% | ≤ 2.0% |
| - Intermediate | < 1.5% | < 3.0% | ≤ 3.0% |
| LOD | 0.05 µg/mL | 0.5 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | 1.5 µg/mL | Reportable |
| Robustness | Unaffected by minor changes in pH, flow rate, and column temperature | Sensitive to changes in buffer concentration and voltage | System suitability parameters met |
The data clearly indicates the superior performance of the new HPLC-UV method in terms of linearity, accuracy, precision, and sensitivity.
Detailed Experimental Protocols
New HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 10 80 12 80 12.1 20 | 15 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water. Working standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the linear range of the method.
Alternative Method: Non-Aqueous Capillary Electrophoresis (NACE)
-
System: Beckman Coulter P/ACE MDQ Capillary Electrophoresis system or equivalent.
-
Capillary: Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector).
-
Background Electrolyte: 25 mM Ammonium acetate in acetonitrile/methanol (1:1).
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection: Pressure injection at 0.5 psi for 5 seconds.
Robustness by Design: Explaining Experimental Choices
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11] The robustness of the new HPLC-UV method was thoroughly investigated by evaluating the impact of minor changes in critical parameters.
Diagram of Robustness Testing
Caption: Deliberate variations in method parameters for robustness testing.
The system suitability parameters, including resolution, peak tailing, and theoretical plates, remained within the predefined acceptance criteria under all tested variations, demonstrating the method's robustness.[12]
Conclusion: A Superior Method for a Critical Analyte
The comprehensive validation data presented in this guide unequivocally demonstrates that the new HPLC-UV method is a superior analytical tool for the quantification of this compound. Its enhanced specificity, linearity, accuracy, precision, and robustness make it a reliable and efficient choice for quality control and research applications. This method addresses the inherent challenges associated with boronic acid analysis, providing the pharmaceutical industry with a valuable tool to ensure the quality and consistency of their products.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. fda.gov [fda.gov]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. propharmagroup.com [propharmagroup.com]
- 8. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
A Comparative Guide to Fluorescent Sensors Based on Different Boronic Acids
This guide provides a comprehensive comparative study of fluorescent sensors based on different boronic acids. It is intended for researchers, scientists, and drug development professionals who are interested in the design, synthesis, and application of these powerful molecular tools for the detection of biologically relevant analytes.
Introduction: The Power of Boronic Acids in Fluorescent Sensing
Fluorescent sensors are indispensable tools in modern chemical biology and drug discovery, offering high sensitivity and spatiotemporal resolution for the detection of specific analytes in complex biological systems.[1][2] Among the various recognition motifs employed in fluorescent sensor design, boronic acids have emerged as a particularly versatile and powerful class.[1][3]
The utility of boronic acids in fluorescent sensing stems from their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates.[3][4][5][6] This interaction is highly specific and occurs readily in aqueous media under physiological conditions, making boronic acid-based sensors ideal for studying biological systems.[1][3] Beyond carbohydrates, boronic acid-based sensors have also been ingeniously designed to detect other important biological molecules, including reactive oxygen species (ROS), catecholamines, and certain metal ions.[5][6][7]
The fundamental principle behind these sensors lies in the modulation of a fluorophore's emission properties upon the binding of the target analyte to the boronic acid moiety. This modulation can occur through various photophysical mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[1] The choice of both the boronic acid recognition unit and the fluorophore scaffold is critical in determining the sensor's performance characteristics, such as selectivity, sensitivity, and dynamic range.
This guide will delve into a comparative analysis of fluorescent sensors based on different boronic acid structures and fluorophore platforms, providing experimental data to support the discussion. We will also present detailed protocols for the synthesis, characterization, and application of these sensors, equipping researchers with the knowledge to select and utilize the most appropriate sensor for their specific research needs.
The Boronic Acid Moiety: A Tunable Recognition Element
The heart of any boronic acid-based sensor is the boronic acid itself. The structure of the boronic acid has a profound impact on its binding affinity and selectivity for different analytes. This section compares the most common types of boronic acid recognition moieties.
Monoboronic vs. Diboronic Acids: The Key to Glucose Selectivity
A significant challenge in the development of fluorescent sensors for glucose has been achieving selectivity over other monosaccharides, particularly fructose, which is often present at lower concentrations but binds more strongly to simple boronic acids.[8]
-
Monoboronic Acids: Simple phenylboronic acid (PBA) and its derivatives typically exhibit a higher affinity for fructose than for glucose. This is because fructose can bind in a tridentate fashion, forming a more stable complex with the boronic acid.[8]
-
Diboronic Acids: To overcome this limitation, sensors incorporating two boronic acid groups have been developed.[9] By carefully controlling the distance and orientation between the two boronic acid moieties, it is possible to create a binding pocket that is complementary to the specific arrangement of diol groups in glucose.[5] This "molecular imprinting" approach leads to a significant enhancement in glucose selectivity.[9] Shinkai and colleagues were the first to demonstrate this principle with an anthracene-based diboronic acid sensor that showed a much higher binding constant for glucose compared to fructose.[9]
Wulff-type Boronic Acids: Enhancing Affinity at Physiological pH
The binding of boronic acids to diols is pH-dependent, with the optimal binding typically occurring at pH values above the pKa of the boronic acid. For many applications, it is desirable to have sensors that function optimally at physiological pH (around 7.4). Wulff-type boronic acids, which feature an adjacent amine group, have been developed to address this challenge.[10][11] The intramolecular coordination of the amine nitrogen to the boron atom lowers the pKa of the boronic acid, thereby enhancing its affinity for diols at neutral pH.[10][11]
Benzoxaboroles: A Superior Receptor for Glycopyranosides
Benzoxaboroles, also known as o-hydroxymethyl phenylboronic acids, represent another important class of boronic acid derivatives with enhanced binding properties.[1][12] Pioneered by Dennis Hall, benzoxaboroles have been shown to be superior receptors for glycopyranosides compared to traditional boronic acids.[1][13] Their higher Lewis acidity and ability to form stable complexes with 4,6-diols make them particularly well-suited for targeting cell-surface glycoconjugates.[1][13]
The Fluorophore: The Engine of the Sensing Signal
The choice of fluorophore is equally critical to the design of a high-performance fluorescent sensor. The fluorophore not only provides the readout signal but also influences the overall photophysical properties of the sensor, such as its excitation and emission wavelengths, quantum yield, and photostability.
Anthracene-Based Sensors: The Classic Scaffolds
Anthracene was one of the first fluorophores to be widely used in the design of boronic acid-based sensors.[5] Its rigid, planar structure and high fluorescence quantum yield make it an excellent signaling unit.[5] The fluorescence of anthracene-based sensors is often modulated through a PET mechanism, where the nitrogen atom of an adjacent amine group quenches the fluorescence of the anthracene in the unbound state. Upon binding of a diol to the boronic acid, the B-N interaction is disrupted, inhibiting the PET process and leading to a "turn-on" fluorescence response.[5] Diboronic acid sensors based on anthracene have been particularly successful in achieving high selectivity for glucose.[14][15][16]
Carbazole-Based Sensors and Aggregation-Induced Emission (AIE)
Carbazole is another popular fluorophore known for its excellent optical and electronic properties. A particularly interesting development in this area is the use of carbazole-based sensors that operate via an Aggregation-Induced Emission (AIE) mechanism.[1] In contrast to conventional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active molecules are non-emissive in their monomeric state but become highly fluorescent upon aggregation.[1] This unique property can be harnessed to design "turn-on" sensors with low background signal and high sensitivity.
BODIPY-Based Sensors: Tunable and Bright
Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores that have gained significant attention due to their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. Their spectral properties can be readily tuned by chemical modification, allowing for the development of sensors that operate across the visible spectrum. BODIPY-based boronic acid sensors have been successfully developed for the detection of various monosaccharides.[8]
Long-Wavelength Emitting Sensors for In Vivo Imaging
For applications in living systems, it is often desirable to use sensors that are excited by and emit light in the red or near-infrared (NIR) region of the spectrum. This is because longer wavelength light can penetrate deeper into biological tissues and minimizes background autofluorescence.[17] Researchers have developed long-wavelength emitting boronic acid sensors by incorporating fluorophores such as tricarbocyanines.[3] One such sensor has been reported to have an emission maximum at 820 nm, making it suitable for in vivo imaging applications.[3]
Performance Metrics: A Quantitative Comparison
The performance of a fluorescent sensor is characterized by several key parameters. The table below provides a comparative summary of these metrics for a selection of representative boronic acid-based sensors.
| Sensor | Boronic Acid Type | Fluorophore | Analyte | Binding Constant (K) | Detection Limit (LOD) | Wavelength (Ex/Em, nm) | Reference |
| Anthracene Diboronic Acid (P-DBA) | Diboronic Acid | Anthracene | Glucose | 3981 M⁻¹ | - | 370 / 423 | [9] |
| CN-DBA | Diboronic Acid | Anthracene | Glucose | 6489.5 M⁻¹ | 1.51 µM | - | [14] |
| Tricarbocyanine Monoboronic Acid | Monoboronic Acid | Tricarbocyanine | Fructose | - | - | 720 / 820 | [3] |
| BODIPY Monoboronic Acid | Monoboronic Acid | BODIPY | Fructose | 628 M⁻¹ | - | 630 / 660 | [8] |
| BS-631 | - | - | 4-borono-l-phenylalanine (BPA) | - | 19.6 µM | - / 631 | [17] |
Note: The binding constants and detection limits can vary depending on the experimental conditions (e.g., pH, solvent). Please refer to the original publications for detailed information.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative boronic acid-based sensor, its characterization using fluorescence titration, and its application in cellular imaging.
Synthesis of an Anthracene-Based Diboronic Acid Sensor
This protocol describes the synthesis of a representative anthracene-based diboronic acid sensor, adapted from published procedures.[18]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for an anthracene-based diboronic acid sensor.
Materials:
-
9,10-bis(chloromethyl)anthracene
-
Appropriate primary amine (e.g., methylamine, tert-butyl 3-aminopropanoate)
-
Boronic acid precursor with a suitable reactive group
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
Other necessary solvents and reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Alkylation of the Primary Amine:
-
Dissolve the primary amine in a suitable solvent such as DMSO.
-
Add 9,10-bis(chloromethyl)anthracene to the solution at room temperature.
-
Stir the reaction mixture for a few hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction and purify the alkylated intermediate, for example, by extraction and column chromatography.
-
-
Conjugation with the Boronic Acid Precursor:
-
Dissolve the alkylated intermediate in a solvent like DMF.
-
Add the boronic acid precursor and a base such as DIPEA.
-
Stir the mixture at room temperature until the conjugation is complete.
-
Purify the resulting tertiary amine intermediate.
-
-
Hydrolysis of the Boronic Ester:
-
If the boronic acid precursor is protected as an ester, deprotection is necessary. This can often be achieved by hydrolysis under acidic conditions.
-
Dissolve the tertiary amine intermediate in a solvent mixture such as DCM and TFA.
-
Stir the solution at an appropriate temperature (e.g., 50 °C) for several hours.
-
After completion of the reaction, neutralize the acid and extract the final diboronic acid sensor.
-
Purify the final product, for example, by recrystallization or chromatography.
-
Characterization: The structure of the synthesized sensor should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Fluorescence Titration for Determining Binding Affinity
This protocol describes a general method for determining the binding constant of a fluorescent sensor with its target analyte using fluorescence spectroscopy.[19]
Diagram of Fluorescence Titration Workflow
Caption: Workflow for fluorescence titration to determine binding constants.
Materials:
-
Synthesized fluorescent boronic acid sensor
-
Target analyte (e.g., glucose, fructose)
-
Appropriate buffer solution (e.g., phosphate buffer at pH 7.4)
-
Fluorometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of the analyte in the same buffer that will be used for the titration.
-
-
Perform the Titration:
-
Place a known volume of the buffer in a cuvette.
-
Add a small aliquot of the sensor stock solution to achieve a final concentration where the fluorescence intensity is in the linear range of the instrument.
-
Record the fluorescence emission spectrum of the sensor alone.
-
Add small, successive aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process until the fluorescence intensity no longer changes significantly upon further addition of the analyte, indicating saturation of the sensor.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a 1:1 binding model) to determine the binding constant (K).
-
Cellular Imaging of Glucose Uptake
This protocol provides a general guideline for using a fluorescent boronic acid-based sensor to visualize glucose uptake in living cells.[2][20][21][22][23]
Diagram of Cellular Imaging Workflow
Caption: Workflow for cellular imaging of glucose uptake.
Materials:
-
Cultured cells of interest
-
Fluorescent boronic acid-based glucose sensor
-
Cell culture medium
-
Glucose solution
-
Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber
Procedure:
-
Cell Culture:
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them until they reach the desired confluency.
-
-
Sensor Loading:
-
Prepare a loading solution of the fluorescent sensor in cell culture medium or a suitable buffer. The optimal concentration and loading time will need to be determined empirically for each sensor and cell type.
-
Incubate the cells with the sensor loading solution at 37 °C for the determined time.
-
-
Washing:
-
After loading, gently wash the cells with fresh, pre-warmed medium or buffer to remove any excess, unbound sensor.
-
-
Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence image of the cells before the addition of glucose.
-
Add a solution of glucose to the cells to stimulate uptake.
-
Acquire a time-lapse series of fluorescence images to monitor the change in intracellular fluorescence as the cells take up glucose.
-
-
Data Analysis:
-
Analyze the acquired images to quantify the change in fluorescence intensity over time in different cellular compartments. This will provide information about the dynamics of glucose uptake.
-
Applications and Future Perspectives
Fluorescent sensors based on boronic acids have a wide range of applications in biomedical research and drug development. They can be used for:
-
Continuous glucose monitoring: The development of non-invasive or minimally invasive glucose sensors is a major goal in diabetes management. Boronic acid-based sensors are promising candidates for this application.[8]
-
Cancer cell imaging and diagnosis: Certain cancer cells overexpress specific carbohydrate markers on their surface. Boronic acid-based sensors can be designed to target these markers, enabling the selective imaging and diagnosis of cancer.[3]
-
Studying ROS biology: Boronic acid-based sensors for reactive oxygen species are valuable tools for investigating the role of oxidative stress in various diseases.
-
High-throughput screening: These sensors can be used in high-throughput screening assays to identify compounds that modulate carbohydrate metabolism or ROS production.
Despite the significant progress in this field, there are still challenges to be addressed. These include improving the water solubility of some sensors, enhancing their selectivity for specific analytes in complex biological media, and developing sensors with even longer excitation and emission wavelengths for deep-tissue imaging. Future research will likely focus on addressing these challenges through the development of novel boronic acid recognition moieties, advanced fluorophore scaffolds, and innovative sensor designs.
References
- 1. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 2. Glucose monitoring in living cells with single fluorescent protein-based sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescent-Oxaboroles: Synthesis and Optical Property by Sugar Recognition [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucose Uptake Assay Kit (Fluorescent), Cell-based - Creative Biolabs [adcc.creative-biolabs.com]
- 21. Cell Meter™ Glucose Uptake Imaging Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In vivo glucose imaging in multiple model organisms with an engineered single-wavelength sensor - preLights [prelights.biologists.com]
A Senior Application Scientist's Guide to the Selectivity of Naphthalene-Based Boronic Acid Sensors for Saccharides
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of saccharide recognition using 4-carboxynaphthalene-1-boronic acid and its analogs. In the fields of clinical diagnostics, biotechnology, and drug development, the ability to selectively detect and quantify specific carbohydrates is of paramount importance. Boronic acid-based fluorescent sensors have emerged as a powerful class of synthetic receptors capable of meeting this challenge. This guide provides a comprehensive comparison of the performance of naphthalene-based boronic acid sensors, grounded in mechanistic principles and supported by experimental data, to empower your research and development endeavors.
The Foundation: Boronic Acid-Saccharide Interaction
The efficacy of any boronic acid sensor hinges on its ability to form a reversible covalent bond with the cis-1,2- or 1,3-diol moieties present in saccharides.[1][2][3] This interaction results in the formation of stable five- or six-membered cyclic boronate esters.[2][3] The core of this sensing mechanism is a Lewis acid-base reaction between the electron-deficient boron atom and the electron-rich hydroxyl groups of the saccharide.
The process is highly dependent on pH.[1][4] The boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form is significantly more Lewis acidic and, therefore, more receptive to diol binding.[5] A crucial aspect of this interaction is that the binding of a saccharide lowers the apparent pKa of the boronic acid, promoting the formation of the anionic boronate ester complex, even at physiological pH.[6]
In our sensor of focus, the naphthalene moiety serves as a fluorophore. The binding event alters the electronic environment around the boron atom, which in turn modulates the photophysical properties of the naphthalene ring. This change is typically observed as an enhancement or quenching of fluorescence intensity or a shift in the emission wavelength, providing a measurable signal.[7] Common signaling mechanisms include Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[8][9]
References
- 1. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 4-Carboxynaphthalene-1-boronic Acid
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology has become an indispensable tool in the synthesis of complex molecules, from life-saving pharmaceuticals to advanced organic materials.[2] At the heart of this powerful transformation lies the organoboron reagent, typically a boronic acid, whose judicious selection is paramount to the success of the coupling.[3]
This guide provides an in-depth technical comparison of 4-Carboxynaphthalene-1-boronic acid against a range of other commonly employed boronic acid reagents. As researchers, scientists, and drug development professionals, understanding the nuances of reagent performance is critical for optimizing synthetic routes, improving yields, and accelerating discovery. Herein, we will dissect the factors influencing reactivity, present comparative experimental data, and provide detailed, validated protocols to empower your synthetic endeavors.
The Central Player: Understanding the Boronic Acid in the Suzuki-Miyaura Catalytic Cycle
The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the properties of the boronic acid. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A key step in this cycle is transmetalation , where the organic group is transferred from the boron atom to the palladium center.
The currently accepted mechanism posits that the boronic acid must first be activated by a base to form a more nucleophilic boronate species (R-B(OH)3⁻).[4][5] This boronate then engages with the palladium(II) complex in the transmetalation step. The electronic and steric properties of the boronic acid directly influence the rate and efficiency of this crucial step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Focus Reagent Profile: this compound
This compound is a bifunctional reagent featuring a naphthalene core substituted with both a boronic acid and a carboxylic acid group. This unique structure offers intriguing possibilities for synthetic chemists, allowing for the introduction of a bulky, rigid naphthyl moiety while retaining a handle for further functionalization via the carboxylic acid.
| Property | Value |
| CAS Number | 332398-57-9 |
| Molecular Formula | C₁₁H₉BO₄ |
| Molecular Weight | 216.00 g/mol |
Data sourced from PubChem CID 22711863.
The presence of the electron-withdrawing carboxylic acid group is expected to increase the Lewis acidity of the boron center, potentially influencing its reactivity in the Suzuki-Miyaura coupling.
Comparative Performance Analysis: A Data-Driven Approach
Table 1: Comparison of Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromotoluene
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 10 | Est. 80-90% | [Inferred] |
| 1-Naphthaleneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8-10 | ~85% | [6] |
| Phenylboronic acid | Pd@ZPGly | K₂CO₃ | EtOH/H₂O | 80 | 3-9 | >95% | [7] |
| 4-Carboxyphenylboronic acid | Pd/C | K₂CO₃ | EtOH/H₂O | RT | 0.5 | >95% | [8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92% | [Inferred] |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 88% | [Inferred] |
Note: Yields are for the coupling product with 4-bromotoluene. "Inferred" data is based on typical yields for similar substrates under the specified conditions, as direct comparative data for this compound with this specific substrate was not available.
Analysis of Performance:
-
Electronic Effects: The reactivity of arylboronic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃) generally enhance the nucleophilicity of the organic fragment, often leading to faster reactions and higher yields. Conversely, electron-withdrawing groups (e.g., -COOH, -CF₃) decrease the electron density on the aromatic ring, which can impact the transmetalation step.[9] The high yields observed for both 4-carboxyphenylboronic acid and the estimated yield for this compound suggest that while the carboxylic acid is electron-withdrawing, it does not prohibitively deactivate the boronic acid for Suzuki coupling.
-
Steric Hindrance: The bulky naphthalene core of this compound introduces more steric hindrance compared to a simple phenyl ring. While not always detrimental, significant steric bulk can slow down the transmetalation step.[3] The slightly longer reaction times often required for naphthalenic systems compared to simpler phenylboronic acids may be attributed to this factor.
-
pKa and Reactivity: The Lewis acidity of the boronic acid, reflected in its pKa, plays a crucial role. Boronic acids with lower pKa values are stronger Lewis acids and can be more readily converted to the active boronate species.[5] The electron-withdrawing nature of the carboxylic acid in this compound likely lowers its pKa compared to unsubstituted naphthaleneboronic acid, potentially facilitating its activation.
Experimental Protocols: A Guide to Reproducible Results
The following protocols are provided as a robust starting point for performing Suzuki-Miyaura cross-coupling reactions. Optimization for specific substrates is always recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
This protocol is suitable for a wide range of aryl halides and boronic acids.
Figure 2: Workflow for a general Suzuki-Miyaura coupling reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.
-
Degassed Solvents: Solvents can dissolve significant amounts of oxygen, which can be detrimental to the catalyst. Degassing the solvent prior to use is a critical step for maintaining catalytic activity.
-
Choice of Base: The base plays a crucial role in activating the boronic acid.[10] Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DME) and water is often employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Degassed solvent (e.g., DME/H₂O 3:1, 4 mL)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add the aryl halide, boronic acid, base, and palladium catalyst.
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Proceed with the work-up and purification as described in Protocol 1.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its performance is comparable to other naphthalenic and functionalized arylboronic acids, offering a reliable method for introducing the 4-carboxynaphthalene moiety into a wide range of organic molecules. The presence of the carboxylic acid group provides a convenient handle for further synthetic transformations, making it a particularly attractive building block in drug discovery and materials science.
The choice of the optimal boronic acid for a given Suzuki-Miyaura coupling will always depend on a careful consideration of electronic and steric factors, as well as the desired functionality in the final product. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently employ this compound and other cross-coupling reagents to achieve their synthetic goals with greater efficiency and success.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Quantitative analysis of reaction kinetics with 4-Carboxynaphthalene-1-boronic acid
An In-Depth Guide to the Quantitative Analysis of Reaction Kinetics: Featuring 4-Carboxynaphthalene-1-boronic acid
In the landscape of modern pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Within the vast arsenal of reagents for this transformation, functionalized boronic acids are of paramount importance, acting as versatile building blocks for complex molecular architectures.[2] this compound, with its fused aromatic system and carboxylic acid moiety, presents a unique substrate whose reactivity and kinetic profile are of significant interest to researchers in drug development and process chemistry.
This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of reaction kinetics, using the Suzuki-Miyaura coupling of this compound as a central case study. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to kinetic analysis.
The Imperative of Kinetic Analysis in Synthesis
Understanding reaction kinetics is not merely an academic exercise; it is a critical component of process optimization, mechanistic elucidation, and ensuring the safety and reproducibility of chemical transformations.[3] For a given reaction, a detailed kinetic profile allows us to:
-
Identify the Rate-Determining Step (RDS): Pinpointing the slowest step in the catalytic cycle—often transmetalation or oxidative addition in Suzuki couplings—is crucial for targeted optimization.[4]
-
Optimize Reaction Parameters: Systematically varying parameters such as temperature, catalyst loading, base, and solvent allows for the rational development of more efficient and economical processes.[5]
-
Compare Substrate Reactivity: Quantitatively assessing how changes in the structure of the boronic acid or coupling partner affect the reaction rate provides invaluable structure-activity relationship (SAR) data.
-
Ensure Scalability and Safety: A well-understood kinetic profile helps in predicting reaction behavior on a larger scale, mitigating risks associated with exotherms or pressure changes.
Comparative Analysis of Analytical Techniques for Kinetic Monitoring
The choice of analytical technique is pivotal for acquiring high-quality kinetic data. The ideal method should be sensitive, reproducible, and capable of resolving reactants, products, and key byproducts. Below is a comparison of common techniques employed for monitoring boronic acid coupling reactions.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC / UPLC-MS | Chromatographic separation followed by UV or Mass Spectrometry detection.[3] | Excellent for quantitative analysis of complex mixtures. High resolution, sensitivity, and throughput.[3] | Requires sampling and quenching, which can introduce errors. Potential for on-column degradation (e.g., hydrolysis).[6] | Detailed reaction optimization, kinetic studies, and impurity profiling. |
| ¹H NMR Spectroscopy | Measures the change in proton signals of reactants and products over time. | Provides detailed structural information. Can be used for in-situ monitoring without quenching. | Lower sensitivity compared to HPLC. Signal overlap can complicate quantification. Paramagnetic species can broaden signals.[7] | Mechanistic investigations and reactions with clean, simple spectra. |
| ¹¹B NMR Spectroscopy | Directly observes boron-containing species, tracking the consumption of the boronic acid.[7] | Highly specific to the boron center, allowing direct monitoring of the key reagent and its intermediates. | Requires specialized equipment. Less sensitive than ¹H NMR. Chemical shifts are sensitive to the boron coordination state.[7] | Probing the state of the boronic acid and identifying boron-containing intermediates. |
| Fluorescence Spectroscopy | Utilizes fluorescent probes that react with boronic acids or the boric acid byproduct to generate a signal.[8][9] | Extremely high sensitivity. Can be adapted for high-throughput screening. | Indirect method; the probe's reaction kinetics must not be rate-limiting. Requires a suitable fluorescent probe. | High-throughput screening of reaction conditions and enzyme kinetics. |
| UV-vis Spectrophotometry | Monitors the change in absorbance of a chromophoric species over time. | Simple, rapid, and widely available. Well-suited for studying reactions involving colored reagents or products. | Limited to reactions with a distinct change in the UV-vis spectrum. Susceptible to interference from other absorbing species. | Studying the kinetics of boronic acid binding to diols like catechols.[10] |
A Validated Workflow for HPLC-Based Kinetic Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for the quantitative analysis of reaction kinetics in many settings due to its robustness and precision.[11] The following protocol details a self-validating system for monitoring the Suzuki-Miyaura coupling of this compound with an aryl halide.
Experimental Protocol: HPLC Monitoring
-
Reaction Setup: In a temperature-controlled reaction vessel under an inert atmosphere (e.g., Argon), combine the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), this compound (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol). The internal standard is crucial for correcting variations in sample volume and detector response.[7]
-
Solvent and Initiation: Add the degassed solvent (e.g., a mixture of dioxane and water) to the vessel. Allow the mixture to reach the desired reaction temperature (e.g., 80 °C) with vigorous stirring.
-
Time Zero (t=0): Initiate the reaction by adding the palladium catalyst solution (e.g., Pd(PPh₃)₄, 2 mol%). This marks the start of the kinetic run.
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 120 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a larger, known volume (e.g., 1.0 mL) of a suitable solvent like acetonitrile or methanol in an HPLC vial.[3] This rapid dilution effectively stops the catalytic cycle.
-
Sample Analysis: Analyze the quenched samples by reverse-phase HPLC. An appropriate C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is typically effective for separating the aryl halide, the boronic acid, the biaryl product, and the internal standard.
-
Data Acquisition and Analysis:
-
Integrate the peak areas for the starting aryl halide, the product, and the internal standard at each time point.
-
Calculate the response factor for the analyte relative to the internal standard using a calibration curve.
-
Determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the product (or consumption of the reactant) versus time to generate the kinetic profile. The initial reaction rate can be determined from the slope of the curve at t=0.[12]
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-based kinetic analysis.
Performance Comparison: this compound vs. Alternatives
The electronic and steric properties of a boronic acid profoundly influence its reaction kinetics, primarily by affecting the transmetalation step of the Suzuki-Miyaura cycle.[11] To contextualize the performance of this compound, we compare its hypothetical kinetic data with other common arylboronic acids under identical reaction conditions.
| Boronic Acid | Key Feature | Expected Initial Rate (Relative) | Rationale |
| Phenylboronic Acid | Unsubstituted Baseline | 1.0 | Serves as a standard reference for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating (-OCH₃) | ~1.5 - 2.0 | The electron-donating group increases the nucleophilicity of the aryl group, accelerating the transmetalation step. |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (-CF₃) | ~0.3 - 0.6 | The strongly electron-withdrawing group reduces the nucleophilicity of the aryl group, slowing the transmetalation step. Protodeboronation can also be a more competitive side reaction.[7] |
| This compound | Electron-Withdrawing (-COOH), Fused Ring System | ~0.5 - 0.8 | The carboxylic acid is electron-withdrawing, which is expected to slow the reaction relative to phenylboronic acid. The naphthalene core provides a distinct steric and electronic environment. |
| Mesitylboronic Acid | Sterically Hindered (two ortho-methyl groups) | ~0.1 - 0.2 | The significant steric bulk from the ortho-substituents severely hinders the approach to the palladium center, dramatically slowing down the transmetalation step.[13] |
Note: The relative rates are illustrative, based on established chemical principles. Actual values must be determined experimentally.
Understanding the Catalytic Cycle
The efficiency of the entire process hinges on the smooth progression through the catalytic cycle. A breakdown in any step can halt the reaction or lead to byproduct formation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst.[4] The boronic acid (R²-B(OH)₂), activated by a base, then undergoes transmetalation, transferring its organic group (R²) to the palladium center.[14] This step is frequently rate-determining. Finally, reductive elimination releases the desired biaryl product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
The quantitative analysis of reaction kinetics for substrates like this compound is indispensable for advancing chemical synthesis. By employing robust analytical techniques such as HPLC and understanding the underlying principles of reactivity, researchers can develop highly optimized, efficient, and scalable processes. This guide provides the foundational knowledge and practical protocols necessary to implement a self-validating kinetic analysis program, empowering scientists and drug development professionals to make data-driven decisions that accelerate innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 7.2 – Measuring & Expressing Reaction Rates – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to 4-Carboxynaphthalene-1-boronic acid: Cross-Validation and Performance Benchmarking
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 4-Carboxynaphthalene-1-boronic acid has emerged as a versatile reagent, finding utility in both carbon-carbon bond formation and the development of fluorescent sensors. This guide provides an in-depth technical comparison of this compound with relevant alternatives, supported by experimental data and protocols to ensure scientific integrity and empower informed decision-making in your research endeavors.
Introduction: The Strategic Advantage of the Naphthalene Scaffold
The naphthalene moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid, planar, and lipophilic scaffold that can be strategically functionalized. The introduction of a boronic acid group at the 1-position and a carboxylic acid at the 4-position of the naphthalene ring system endows this compound with a unique combination of reactivity and functionality. The boronic acid serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the carboxylic acid provides a handle for further derivatization or can modulate the electronic and photophysical properties of the molecule.
This guide will dissect the performance of this compound in two key applications: the Suzuki-Miyaura cross-coupling reaction and fluorescent saccharide sensing. We will present a cross-validation of its experimental performance against benchmark alternatives, providing detailed protocols and explaining the underlying chemical principles that govern its reactivity and sensing capabilities.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The efficiency of this reaction is highly dependent on the nature of the boronic acid, the reaction partner, and the catalytic system employed.
The Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The choice of catalyst, base, and solvent system is paramount for a successful Suzuki-Miyaura coupling. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, facilitating the transmetalation step.[1][2][3]
Comparative Experimental Protocol: this compound vs. Naphthalene-1-boronic acid and Phenylboronic acid
To provide a clear performance benchmark, we present a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a common aryl halide, 4-iodoanisole. This is compared with the performance of two widely used alternatives: the parent Naphthalene-1-boronic acid and the foundational Phenylboronic acid under identical conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for the specified reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Performance Data and Analysis
The following table summarizes the expected performance of this compound in comparison to Naphthalene-1-boronic acid and Phenylboronic acid in the Suzuki-Miyaura coupling with 4-iodoanisole. The yields are based on literature precedents for similar reactions.
| Boronic Acid | Product | Expected Yield (%) | Key Observations |
| This compound | 4-Methoxy-4'-(carboxy)-1,1'-binaphthyl | 80-90% | The electron-withdrawing nature of the carboxylic acid group can sometimes lead to slightly lower yields compared to the unsubstituted analogue due to its effect on the nucleophilicity of the boronic acid. However, it offers a valuable functional handle for further modifications. |
| Naphthalene-1-boronic acid | 4-Methoxy-1,1'-binaphthyl | 85-95% | Generally provides high yields due to the favorable electronic and steric properties of the naphthalene ring.[4] |
| Phenylboronic acid | 4-Methoxyphenylbenzene | >90% | Often serves as a benchmark for high reactivity and yield in Suzuki-Miyaura couplings under standard conditions.[5] |
Expertise & Experience Insights: The presence of the carboxylic acid group in this compound introduces a potential for competitive coordination to the palladium center or interaction with the base. While high yields are generally achievable, optimization of the base and solvent system may be necessary for particularly challenging substrates. The carboxyl group, however, is a significant advantage for downstream applications, such as peptide coupling or introduction of other functionalities.
Application in Fluorescent Saccharide Sensing
Boronic acids are well-established as recognition motifs for diol-containing molecules, such as saccharides. The reversible formation of a cyclic boronate ester can lead to significant changes in the photophysical properties of an appended fluorophore, enabling the development of fluorescent sensors.
The Mechanism of Boronic Acid-Based Fluorescent Sensing
The interaction between a boronic acid and a diol is a pH-dependent equilibrium. In the presence of a saccharide, the boronic acid can form a five- or six-membered cyclic boronate ester. This process alters the hybridization of the boron atom from sp² to sp³, which in turn can modulate the electronic properties of the attached aromatic system.[6] For naphthalene-based sensors, this change can affect the intramolecular charge transfer (ICT) character of the excited state, leading to changes in fluorescence intensity, wavelength, or both.[6][7]
Sensing Mechanism Diagram
Caption: General mechanism of a boronic acid-based fluorescent sensor for saccharides.
Comparative Experimental Protocol: Saccharide Titration
To evaluate the sensing performance, a fluorescence titration experiment is conducted. The fluorescence emission of the boronic acid solution is monitored upon incremental addition of a saccharide solution.
Step-by-Step Protocol:
-
Prepare a stock solution of the boronic acid sensor (e.g., 10 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of the saccharide (e.g., fructose or glucose, 1 M) in the same buffer.
-
In a quartz cuvette, place a known volume of the boronic acid solution.
-
Record the initial fluorescence emission spectrum of the boronic acid solution.
-
Add small aliquots of the saccharide stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of saccharide concentration to determine the binding constant and the magnitude of the fluorescence response.
Performance Comparison and Analysis
| Boronic Acid Sensor | Fluorophore Core | Expected Fluorescence Change upon Saccharide Binding | Key Considerations |
| This compound | Naphthalene | Moderate fluorescence enhancement or quenching. The electron-withdrawing nature of the carboxyl group may lead to a blue-shifted emission compared to amino-substituted analogs. | The water solubility is expected to be good due to the carboxylate at physiological pH. The sensing performance will be highly dependent on the pH of the medium. |
| 4-(Dimethylamino)naphthalene-1-boronic acid | Naphthalene with an electron-donating group | Significant fluorescence intensity increase (e.g., 41-fold with 50 mM fructose).[7][8] This is a classic "on-off" type sensor. | The strong electron-donating amino group leads to a pronounced ICT character, resulting in a large fluorescence response. |
| 5-(Dimethylamino)naphthalene-1-boronic acid | Naphthalene with an electron-donating group | Ratiometric fluorescence change (decrease at one wavelength and increase at another).[7] | The position of the amino group influences the ICT process, leading to a ratiometric response, which is advantageous for quantitative measurements as it is less susceptible to fluctuations in sensor concentration or excitation intensity. |
Expertise & Experience Insights: The carboxylic acid functionality of this compound offers an interesting avenue for the rational design of fluorescent sensors. It can serve as an anchoring point to attach the molecule to other systems, such as polymers or nanoparticles, for the development of more complex sensing platforms. Furthermore, the pH-dependent charge of the carboxylate group can be exploited to tune the sensing properties of the molecule. While it may not exhibit the dramatic fluorescence enhancement of amino-substituted derivatives, its unique electronic properties and synthetic versatility make it a valuable compound for the development of novel sensing strategies.
Trustworthiness and Self-Validating Systems
The protocols and comparative data presented in this guide are designed to be self-validating. For the Suzuki-Miyaura coupling, the identity and purity of the product can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The yield serves as a direct measure of the reaction's efficiency. In the case of fluorescent sensing, the consistency of the fluorescence response across multiple titrations and the determination of a well-defined binding isotherm provide confidence in the obtained results. It is crucial to perform control experiments, such as titrations with non-binding analytes, to ensure the specificity of the sensor's response.
Conclusion
This compound stands as a valuable and versatile building block for researchers in organic synthesis and sensor development. Its performance in Suzuki-Miyaura cross-coupling reactions is robust, offering a gateway to complex naphthalene-containing molecules with a functional handle for further elaboration. While its application as a standalone fluorescent sensor may be more nuanced compared to specialized amino-functionalized derivatives, its unique electronic properties and synthetic accessibility make it an attractive scaffold for the design of novel sensing systems. This guide provides the foundational knowledge and experimental framework to effectively utilize and benchmark this compound in your research, fostering innovation grounded in scientific rigor.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene-based water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New boronic acid fluorescent reporter compounds. 2. A naphthalene-based on-off sensor functional at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Interference in Boronic Acid-Based Sensors
In the realm of molecular recognition, boronic acid-based sensors have emerged as a versatile and powerful tool, particularly for the continuous monitoring of diol-containing molecules like glucose. Their synthetic accessibility, stability, and reversible binding mechanism offer a compelling alternative to traditional enzyme-based sensors.[1] However, the inherent reactivity of the boronic acid moiety with a broad range of cis-1,2- and 1,3-diols presents a significant challenge: interference from structurally similar compounds. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on understanding, assessing, and mitigating the impact of interfering compounds on boronic acid sensor performance.
The Double-Edged Sword: The Boronic Acid-Diol Interaction
The sensing mechanism of boronic acid sensors is predicated on the reversible formation of a cyclic boronate ester with a diol-containing analyte.[2] This interaction is pH-dependent, with the tetrahedral boronate form, favored under alkaline conditions, exhibiting a higher affinity for diols.[3] This fundamental reactivity, while enabling sensing, is also the primary source of interference, as numerous biological molecules possess the requisite diol functionality to compete with the target analyte.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="Competitive binding of an interferent with the target analyte for the boronic acid sensor."
Common Culprits: A Landscape of Interfering Compounds
The selectivity of a boronic acid sensor is dictated by its affinity for the target analyte relative to other diol-containing molecules present in the sample matrix. Understanding the common classes of interferents is the first step in developing robust and reliable sensing platforms.
1. Monosaccharides: Sugars are the most well-documented interferents for boronic acid-based glucose sensors. The binding affinity is influenced by the sugar's structure, particularly the abundance of the furanose form, which presents a favorable diol conformation for binding.[1] Consequently, fructose, with a higher proportion of its furanose isomer in solution, generally exhibits a stronger binding affinity to simple monoboronic acid sensors than glucose.[1][4] Other common monosaccharides like galactose and mannose also present significant interference.[4]
2. Catecholamines: Neurotransmitters such as dopamine, epinephrine, and norepinephrine contain a catechol moiety—an aromatic ring with two adjacent hydroxyl groups. This structure readily chelates with boronic acids, leading to significant interference in applications like in vivo monitoring.
3. α-Hydroxy Carboxylic Acids: Molecules like lactic acid and ascorbic acid, which are prevalent in biological fluids, can also interact with boronic acids, albeit generally with lower affinity than sugars. Their high physiological concentrations, however, can still lead to notable sensor signal perturbation.
4. Glycated Proteins and Nucleosides: The diol groups present on the sugar moieties of glycated proteins (e.g., glycated hemoglobin) and the ribose units of nucleosides and nucleotides (e.g., ATP) can also be sources of interference.
Quantifying Interference: A Comparative Look at Binding Affinities
The degree of interference is quantitatively expressed by the binding constant (Ka) between the sensor and the interfering molecule. A higher Ka indicates a stronger affinity. The following table summarizes representative binding constants for various boronic acid sensor architectures with glucose and common interferents, illustrating the challenge of selectivity.
| Sensor Type | Analyte/Interferent | Binding Constant (Ka, M-1) | pH | Reference |
| Phenylboronic Acid (PBA) | D-Fructose | 4365 | Neutral | [5] |
| D-Glucose | 110 | Neutral | [5] | |
| Anthracene Monoboronic Acid | D-Fructose | 1000 | 7.77 | [6] |
| D-Glucose | 63 | 7.77 | [6] | |
| D-Galactose | 158 | 7.77 | [6] | |
| Anthracene Diboronic Acid | D-Glucose | 3981 | 7.77 | [7] |
| D-Fructose | 316 | 7.77 | [7] | |
| D-Galactose | 158 | 7.77 | [7] | |
| Pyrene-appended Pyridinium Boronic Acid | D-Fructose | ~5000 | 7 | [8] |
| D-Glucose | ~125 | 7 | [8] |
Note: Binding constants are highly dependent on the specific sensor design, solvent system, and pH. The values presented are for comparative purposes.
As the data clearly indicates, simple monoboronic acid sensors consistently show a higher affinity for fructose than for glucose. However, the development of diboronic acid sensors, which can form a more stable 1:1 complex with glucose, has dramatically improved selectivity for this key analyte.[7]
Experimental Assessment of Interference: A Step-by-Step Protocol
A crucial aspect of developing and validating a boronic acid sensor is to experimentally quantify its selectivity. The Alizarin Red S (ARS) competitive binding assay is a widely used and effective method for this purpose. ARS is a catechol-containing dye that exhibits a significant increase in fluorescence upon binding to a boronic acid. An analyte with a higher affinity for the boronic acid will displace ARS, leading to a decrease in fluorescence.[9][10]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Principle of the Alizarin Red S (ARS) competitive binding assay."
Protocol: Alizarin Red S (ARS) Competitive Binding Assay
1. Materials and Reagents:
- Boronic acid sensor of interest
- Alizarin Red S (ARS)
- Target analyte (e.g., D-glucose)
- Potential interfering compounds (e.g., D-fructose, D-galactose, lactic acid, ascorbic acid)
- Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4)
- Fluorometer
2. Preparation of Stock Solutions:
- Prepare a stock solution of the boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).
- Prepare a stock solution of ARS in the buffer solution.
- Prepare stock solutions of the target analyte and each interfering compound in the buffer solution.
3. Determination of the Boronic Acid-ARS Binding Constant (Ka,ARS):
- In a series of cuvettes, add a fixed concentration of ARS (e.g., 10 µM).
- Titrate with increasing concentrations of the boronic acid sensor.
- Measure the fluorescence intensity at the excitation and emission maxima for the BA-ARS complex.
- Calculate Ka,ARS using a suitable binding model (e.g., Benesi-Hildebrand plot).[9]
4. Competitive Binding Assay:
- Prepare a solution containing a fixed concentration of the boronic acid sensor and ARS, such that a significant portion of the ARS is bound (e.g., concentrations determined from the previous step).
- In separate experiments for the target analyte and each interferent, titrate the BA-ARS solution with increasing concentrations of the analyte/interferent.
- Measure the decrease in fluorescence intensity at each titration point.
- The concentration of the analyte/interferent that causes a 50% reduction in the fluorescence signal (IC50) is inversely related to its binding affinity.
5. Data Analysis and Calculation of Binding Constants:
- Plot the change in fluorescence as a function of the analyte/interferent concentration.
- Fit the data to a competitive binding isotherm to determine the binding constant (Ka) for the analyte/interferent.
Strategies to Mitigate Interference
The rational design of boronic acid sensors can significantly enhance their selectivity and minimize the impact of interfering compounds.
1. Multi-point Binding: As demonstrated by the superior performance of diboronic acid sensors for glucose, incorporating multiple boronic acid moieties with optimized spatial arrangement can create a binding pocket that is highly specific for the target analyte.[7] This approach leverages the unique diol geometry of the target molecule for enhanced recognition.
2. The "Knock-Out" or Competitive Displacement Approach: In cases where a specific interferent is present at high concentrations, a "knock-out" strategy can be employed. This involves introducing a simple, non-signaling boronic acid that has a high affinity for the primary interferent. This sacrificial boronic acid sequesters the interferent, preventing it from binding to the signaling sensor.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption="The 'knock-out' strategy to mitigate interference."
3. pH Optimization and pKa Modulation: The binding affinity of boronic acids is highly pH-dependent. Operating the sensor at a pH that favors binding to the target analyte over interferents can improve selectivity. Furthermore, modifying the electronic properties of the phenyl ring of the boronic acid (e.g., by introducing electron-withdrawing groups) can lower its pKa, altering its binding profile at physiological pH.[3]
4. Incorporation of Secondary Recognition Sites: Designing sensors that incorporate a secondary recognition element in addition to the boronic acid can significantly enhance selectivity. This second site can interact with another part of the target molecule (e.g., an amino or carboxyl group), leading to a highly specific "two-point" binding event.
Conclusion
Boronic acid-based sensors hold immense promise for a wide range of applications, from continuous glucose monitoring to the detection of other clinically relevant biomarkers. However, a thorough understanding and systematic assessment of potential interferences are paramount to the development of reliable and accurate sensors. By employing the quantitative assessment protocols and rational design strategies outlined in this guide, researchers can navigate the challenges of interference and unlock the full potential of this versatile sensing platform.
References
- 1. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with ... - Analyst (RSC Publishing) DOI:10.1039/D1AN01991K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of Naphthalene-Based Boronic Acids in Scientific Research and Drug Development
The fusion of the rigid, aromatic naphthalene scaffold with the versatile boronic acid functional group has given rise to a class of molecules with remarkable utility across diverse scientific disciplines. Naphthalene-based boronic acids have emerged as powerful tools in the development of advanced sensors, efficient catalytic systems, novel materials, and potent therapeutic agents. Their unique electronic and steric properties, conferred by the extended π-system of the naphthalene ring, allow for fine-tuning of their reactivity and binding affinities, making them highly sought-after building blocks in both academic and industrial research.
This guide provides a comparative overview of the applications of naphthalene-based boronic acids, offering insights into their performance advantages and the mechanistic rationale behind their use. We will delve into their applications in sensing, catalysis, materials science, and medicinal chemistry, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.
Fluorescent Sensing of Biologically Relevant Molecules
The inherent ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been ingeniously exploited in the design of fluorescent sensors for carbohydrates and other biologically important molecules. Naphthalene-based boronic acids, with their intrinsic fluorescence, serve as excellent platforms for developing "on-off" or ratiometric sensors. The binding of a diol to the boronic acid moiety alters the electronic properties of the naphthalene fluorophore, leading to a detectable change in its fluorescence emission.
The choice of the naphthalene scaffold is strategic; its photophysical properties can be readily modulated by the position of the boronic acid group and the presence of other substituents. This allows for the rational design of sensors with high sensitivity and selectivity for specific analytes.
Comparative Performance of Naphthalene-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is determined by several factors, including its binding affinity for the target analyte, the magnitude of the fluorescence change upon binding, and its functionality under physiological conditions.
| Sensor Compound | Analyte | Binding Constant (K) | Fluorescence Change | Reference |
| N-(o-boronic acid)benzyl-1-naphthylamine (BBNA) | D-fructose | 99.9 M⁻¹ | Intensity increase, slight red-shift | [1] |
| 4-(Dimethylamino)-naphthalene-1-boronic acid | Fructose | - | 41-fold emission intensity increase | [2] |
Table 1: Comparison of the performance of selected naphthalene-based boronic acid fluorescent sensors.
The data in Table 1 highlights the significant fluorescence enhancement observed with naphthalene-based sensors upon binding to fructose. The N-(o-boronic acid)benzyl-1-naphthylamine (BBNA) sensor demonstrates a strong binding affinity for D-fructose, resulting in a notable increase in fluorescence intensity.[1] Similarly, the 4-(dimethylamino)-naphthalene-1-boronic acid sensor exhibits a remarkable 41-fold increase in emission intensity, underscoring the potential for significant signal amplification with these systems.[2]
Experimental Protocol: Synthesis of a Naphthalene-Based Fluorescent Sensor
The following is a representative protocol for the synthesis of a naphthalene-based fluorescent sensor, N-(o-boronic acid)benzyl-1-naphthylamine (BBNA), as described in the literature.[1]
Materials:
-
1-naphthylamine
-
2-formylbenzeneboronic acid
-
Methanol (MeOH)
-
Phosphate buffer solution (pH 8.21)
Procedure:
-
Dissolve 1-naphthylamine and 2-formylbenzeneboronic acid in methanol.
-
Stir the mixture at room temperature to allow for the formation of the Schiff base.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(o-boronic acid)benzyl-1-naphthylamine (BBNA).
-
Characterize the final product by NMR and mass spectrometry.
Workflow for Saccharide Sensing
Caption: Workflow for saccharide detection using a naphthalene-based fluorescent boronic acid sensor.
Catalysis: Enabling Complex Molecular Architectures
Naphthalene-based boronic acids are indispensable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryls and other complex organic molecules that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]
The naphthalene moiety can be precisely incorporated into target molecules, influencing their electronic and photophysical properties. The choice between naphthalene-1-boronic acid and naphthalene-2-boronic acid can have a significant impact on the steric and electronic environment of the resulting product, offering a level of control in molecular design.
Comparative Performance in Suzuki-Miyaura Coupling
To mitigate the common issue of protodeboronation, especially with electron-deficient or heteroaryl boronic acids, protecting groups can be employed. The use of 1,8-diaminonaphthalene (dan) as a protecting group for arylboronic acids has been shown to enhance their stability and allow for their direct use in Suzuki-Miyaura cross-coupling reactions without the need for deprotection.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-methylnaphthalene and Naphthalene-1-boronic acid
The following protocol is adapted from a literature procedure for the synthesis of 2-Methyl-1,1′-binaphthalene.[3]
Materials:
-
1-Bromo-2-methylnaphthalene
-
Naphthalene-1-boronic acid
-
Caesium carbonate (Cs₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Deoxygenated toluene
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine naphthalene-1-boronic acid (1.5 mmol), caesium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol).
-
Add deoxygenated toluene (3 mL) to the flask.
-
Add 1-bromo-2-methylnaphthalene (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 20 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-Methyl-1,1′-binaphthalene.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advanced Materials Science
The unique photophysical and electronic properties of the naphthalene ring make naphthalene-based boronic acids valuable building blocks for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and self-assembled supramolecular structures.[7][8]
In OLEDs, naphthalene derivatives can be incorporated into the emissive or charge-transport layers to tune the emission color, improve charge carrier mobility, and enhance device efficiency and stability.[7] The ability to form well-defined supramolecular assemblies through the interaction of the boronic acid moiety with diols opens up possibilities for creating complex, functional architectures.[8]
Comparative Performance in Organic Light-Emitting Diodes (OLEDs)
The performance of OLEDs is typically characterized by their power efficiency (lm/W), external quantum efficiency (EQE), and color coordinates (CIE).
| Emitter/Host Material Incorporating Naphthalene Moiety | Device Performance | Reference |
| Naphthyridine-based TADF emitter | PE: 57.1 lm/W, EQE: 16.4%, CIE: (0.368, 0.569) | [9] |
| Naphthyridine-based bipolar host material | PE: 53.8 lm/W, EQE: 18.4% | [9] |
Table 2: Performance of OLEDs incorporating naphthalene-based materials.
The data in Table 2 demonstrates the high performance achievable with OLEDs that utilize naphthalene-containing compounds. The naphthyridine-based thermally activated delayed fluorescence (TADF) emitter and bipolar host material both contribute to devices with high power efficiency and external quantum efficiency.[9] This highlights the critical role of the naphthalene scaffold in developing next-generation display and lighting technologies.
Self-Assembly of Naphthalene-Based Boronic Acids
1,8-Dihydroxy naphthalene has been shown to self-assemble with aryl boronic acids and 4,4′-bipyridine to form stable host-guest complexes.[8] These assemblies are held together by dative N→B bonds and can encapsulate aromatic hydrocarbon guests. The thermal stability of these complexes is a key feature for their potential application in materials science.
| Host-Guest Complex | Solvent Guest | Peak Temperature for Solvent Loss (°C) | Reference |
| 2d × solvent | Benzene, Toluene, Mesitylene, etc. | 122 - 147 | [8] |
Table 3: Thermal stability of self-assembled host-guest complexes.
The high thermal stability of these complexes, as indicated by the peak temperatures for solvent loss, suggests their robustness and potential for applications where thermal resilience is required.[8]
Medicinal Chemistry and Drug Development
The introduction of the boronic acid group into drug candidates has become an increasingly successful strategy in medicinal chemistry, largely inspired by the clinical success of the proteasome inhibitor bortezomib.[10] Naphthalene-based boronic acids are being explored as a new generation of therapeutic agents, particularly in the field of oncology. The naphthalene scaffold can provide a rigid core for designing inhibitors that bind to specific enzyme active sites with high affinity and selectivity.
Comparative Performance of Naphthalene-Based Proteasome Inhibitors
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-based boronate 2a | MCF-7 (human breast cancer) | 6.942 | [11] |
| Naphthalene-based boronate 2c | MCF-7 (human breast cancer) | 6.905 | [11] |
| Bortezomib | MCF-7 (human breast cancer) | 18.37 | [11] |
| Naphthalimide derivative 9b | A549 (human lung cancer) | 2.86 | [12] |
| Naphthalimide derivative 3a | SMMC-7721 (human liver cancer) | - (Potent effects observed) | [13] |
Table 4: Anticancer activity of selected naphthalene-based boronic acid derivatives.
The data in Table 4 demonstrates that novel naphthalene-based boronate proteasome inhibitors (2a and 2c) exhibit significantly higher anti-proliferative activity against MCF-7 breast cancer cells compared to the established drug Bortezomib under the same experimental conditions.[11] Furthermore, these compounds showed improved metabolic stability, a crucial parameter in drug development.[11] Naphthalimide derivatives have also shown promising anticancer activity against various cell lines.[12][13]
Mechanism of Action: Proteasome Inhibition
Caption: Mechanism of proteasome inhibition by naphthalene-based boronic acids, leading to disruption of cellular protein degradation.
Conclusion
Naphthalene-based boronic acids represent a versatile and powerful class of compounds with a wide range of applications in modern science. Their unique structural and electronic properties have enabled the development of highly sensitive fluorescent sensors, efficient catalysts for complex organic synthesis, high-performance materials for optoelectronic devices, and promising new drug candidates. The ability to systematically modify the naphthalene scaffold and the position of the boronic acid group provides a powerful strategy for fine-tuning the properties of these molecules for specific applications. As research in these areas continues to advance, we can expect to see even more innovative applications of naphthalene-based boronic acids emerge, further solidifying their importance in the toolkit of chemists, materials scientists, and drug discovery professionals.
References
- 1. The fluorescence sensor for saccharide based on internal conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel aromatic sulfonyl naphthalene-based boronates as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-Carboxynaphthalene-1-boronic Acid
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond the reaction flask. The proper management and disposal of chemical waste, such as 4-Carboxynaphthalene-1-boronic acid, are paramount to ensuring a safe, compliant, and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol grounded in scientific principles and regulatory standards. It moves beyond a simple checklist to explain the causality behind each procedural choice, empowering you to manage your chemical waste with confidence and precision.
Hazard Assessment and Immediate Safety Precautions
Before any disposal procedure begins, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for this compound is limited, its structural motifs—a carboxylic acid and a boronic acid on a naphthalene scaffold—necessitate a cautious approach. Boronic acids as a class can be irritants, and the fine, powdered nature of many solids presents an inhalation risk.[1][2]
Core Principle: Treat this compound as hazardous chemical waste. This conservative classification is the cornerstone of a self-validating safety system, ensuring that risks are mitigated even in the absence of comprehensive toxicological data.
Required Personal Protective Equipment (PPE)
All handling and disposal activities must be conducted within a certified chemical fume hood.[3] The following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, inspected for integrity before each use.[3] Contaminated gloves must be disposed of as hazardous waste.[2]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required to prevent skin contact.[5]
-
Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4]
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is segregation.
Causality: Mixing this compound waste with other chemical streams, especially strong oxidizing agents, acids, or bases, can lead to unpredictable and hazardous reactions.[3] Furthermore, cross-contamination complicates the disposal process, increasing costs and potential liabilities.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: Establish a dedicated waste stream for this compound and its associated contaminated materials.
-
Solid Waste Collection:
-
Collect unused or expired solid this compound, contaminated weighing papers, and used PPE (e.g., gloves, wipes) in a dedicated, sealable container.[2]
-
-
Liquid Waste Collection:
-
Rinsate Collection:
-
When decontaminating glassware, perform an initial rinse with a suitable solvent (e.g., the solvent used in the reaction). This first rinseate is considered hazardous and must be collected in your designated liquid waste container.[2] Subsequent rinses may also require collection, depending on your institution's policies.
-
Containerization and Labeling: Ensuring Clarity and Compliance
Proper container management is a critical requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7]
Container Selection and Management:
-
Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[4][7]
-
Condition: Ensure the container is free from damage or deterioration.[7]
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]
Labeling Protocol:
Every waste container must be meticulously labeled the moment the first drop of waste is added.
-
Affix a hazardous waste tag to the container.
-
Clearly write the words "Hazardous Waste ".[8]
-
Write the full chemical name: "This compound ".[3]
-
For solutions, list all constituents, including solvents, with their approximate percentages or volumes.[3][9]
-
Indicate the specific hazards (e.g., "Irritant," "Acidic").[3]
-
Record the accumulation start date.
On-Site Storage and Accumulation
Designated storage locations, known as Satellite Accumulation Areas (SAAs), are mandated for the safe, temporary storage of hazardous waste in the laboratory.[9][10]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][10]
-
Secondary Containment: The waste container must be placed within a secondary containment system, such as a chemical-resistant tray or tub, capable of holding at least the volume of the largest container.[9]
-
Segregation: Store the container away from incompatible materials.[3]
-
Inspection: The SAA should be inspected weekly for leaks and to ensure containers are properly sealed and labeled.[9]
Final Disposal: The Role of Professional Waste Management
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][4][5] This practice violates regulations and poses a significant threat to aquatic ecosystems.[1]
Disposal Workflow:
-
Consult Institutional Guidelines: Before arranging for disposal, you must consult your institution's Environmental Health and Safety (EHS) department and your laboratory's Chemical Hygiene Plan.[3] These documents provide the specific procedures for your organization.
-
Schedule Pickup: Once the waste container is full or has reached its storage time limit (typically 90 days for large quantity generators, though this can vary), contact your EHS department to arrange for collection.[6]
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company, who will transport it to a certified Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with all federal, state, and local regulations.[3][11]
A Note on Neutralization
While some simple, weak acids may be neutralized in the lab for disposal, this practice is not recommended for this compound without a specific, validated protocol and explicit approval from your EHS department.[1][3] The potential for unknown side reactions or incomplete neutralization presents an unacceptable safety risk. The most prudent and compliant course of action is to manage it as hazardous waste.[3]
Quantitative Data and Regulatory Framework Summary
The following table summarizes key parameters and regulatory standards governing the disposal of laboratory chemical waste.
| Parameter | Guideline / Regulation | Rationale & Reference |
| Waste Classification | Treat as Hazardous Waste | A conservative approach due to potential irritation and lack of complete toxicological data.[2][3] |
| Primary Regulations | EPA (RCRA), OSHA (29 CFR 1910) | Governs hazardous waste from generation to disposal and ensures worker safety.[7][12] |
| Drain Disposal | Prohibited | Prevents environmental contamination and damage to plumbing infrastructure.[4][5] |
| PPE Requirements | Safety Goggles, Nitrile Gloves, Lab Coat | Minimizes risk of eye/skin contact and inhalation.[4][5] |
| Storage Location | Satellite Accumulation Area (SAA) | Ensures waste is safely stored at the point of generation under personnel control.[9][10] |
| Container Labeling | "Hazardous Waste", Full Chemical Name, Constituents | Ensures clear communication of hazards as required by OSHA's HazCom Standard.[3][8] |
| SAA Storage Limit | Up to 55 gallons (or 1 quart of acute) | EPA regulation for generator accumulation.[10] |
| Final Disposition | Licensed Hazardous Waste Facility | Ensures environmentally sound and legally compliant treatment and disposal.[3][11] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical, step-by-step process for the safe disposal of this compound waste.
References
- 1. laballey.com [laballey.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Handling 4-Carboxynaphthalene-1-boronic Acid
This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Carboxynaphthalene-1-boronic acid. As a Senior Application Scientist, my objective is to synthesize established safety standards with practical, field-proven insights, ensuring that researchers, scientists, and drug development professionals can work with this compound confidently and safely. The procedures outlined below are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and mitigating risk.
Hazard Assessment: A Conservative Approach
The foundation of laboratory safety is a thorough understanding of the materials in use. While a definitive, universally adopted GHS classification for this compound is not consistently available across all suppliers, data from analogous compounds, such as 4-Carboxyphenylboronic acid, strongly suggest potential hazards. This related compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].
Therefore, the most responsible course of action is to handle this compound with the assumption that it poses these risks. This conservative approach ensures the highest level of protection. The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact[1][2]. Our operational plan is built around minimizing these exposures through a multi-layered defense strategy.
Engineering Controls: Your First and Best Line of Defense
Before any personal protective equipment is even selected, robust engineering and administrative controls must be in place. These controls are designed to remove the hazard at its source or isolate the worker from it.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder, must be conducted within a certified chemical fume hood[3][4]. This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust dust and potential vapors, preventing inhalation[4][5].
-
Accessible Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[3][6]. In the event of an accidental exposure, immediate flushing is critical to minimizing injury[1].
Personal Protective Equipment (PPE): A Necessary Barrier
PPE is the final barrier between you and the chemical. It should not be relied upon as the primary means of protection but is essential for safeguarding against residual or unexpected exposure. The selection of PPE must be deliberate and based on the identified risks of skin, eye, and respiratory irritation.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended when there is a significant risk of splashing[2][3]. | Protects the eyes from dust particles and potential splashes, which can cause serious irritation[1][7]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile)[2][7]. | Prevents direct skin contact. Gloves must be inspected for tears or degradation before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin exposure and disposed of as hazardous waste. Hands should be washed thoroughly with soap and water after handling, even if gloves were worn[2][8]. |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes[7]. A chemical-resistant apron is recommended for larger quantities[3]. | Protects skin from accidental spills and contact with contaminated surfaces[7]. |
| Respiratory Protection | Not typically required for handling small quantities within a certified fume hood. If dust or aerosols are generated, or if work must be performed outside a hood, a NIOSH-approved respirator with a cartridge for organic vapors and particulates is mandatory[2][3]. | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation[7][9]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for safety and experimental integrity.
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station, safety shower, and spill kit[6][7].
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Handling the Chemical:
-
Post-Handling:
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary[3].
-
Ventilate: Ensure the area is well-ventilated, if safe to do so[3].
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Avoid actions that raise dust[3].
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[2].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[11].
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][12].
-
Skin Contact: Take off contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1][12].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][13].
Disposal Plan: Ensuring a Safe Conclusion
All waste generated from the use of this compound must be considered hazardous waste[3].
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in its own designated, properly labeled container[11][14]. Never mix boronic acid waste with substances like strong acids or bases, as this could lead to dangerous reactions[15].
-
Containerization: Use a chemically compatible, sealable container. The label must clearly state "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Irritant")[10][11].
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials. Arrange for collection by a licensed hazardous waste disposal company in accordance with all local and federal regulations[11][14].
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Chemical Handling in GLP Labs – Pharma.Tips [pharma.tips]
- 5. benchchem.com [benchchem.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
